Product packaging for 3-(Phenylsulfonyl)acrylonitrile(Cat. No.:CAS No. 64326-47-2)

3-(Phenylsulfonyl)acrylonitrile

Cat. No.: B3022075
CAS No.: 64326-47-2
M. Wt: 193.22 g/mol
InChI Key: VYULCLGNLSTLFX-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Phenylsulfonyl)acrylonitrile (CAS 1424-51-7) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol, is characterized by a vinyl sulfone group adjacent to a nitrile functionality . This structure makes it a versatile Michael acceptor and an intermediate for constructing more complex molecules . Researchers utilize this compound as a key precursor in synthetic pathways. The compound can be synthesized to produce distinct (E)- and (Z)- isomers, which can be separated and characterized using techniques such as flash column chromatography. Spectral data including 1H NMR and 13C NMR are available to confirm identity and isomeric purity . Its structural motif is related to biologically active compounds; for instance, a derivative with a tert-butyl substituent, (E)-3-(4-tert-Butylphenylsulfonyl)acrylonitrile (BAY 11-7085), has been identified as having potent anti-inflammatory properties in research settings . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Datasheet for handling information. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B3022075 3-(Phenylsulfonyl)acrylonitrile CAS No. 64326-47-2

Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULCLGNLSTLFX-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-51-7
Record name Acrylonitrile, 3-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(phenylsulfonyl)acrylonitrile, identified by the CAS Number 64326-47-2 , is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing sulfonyl and nitrile groups, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis methodologies, key reactivity patterns, and its emerging applications, particularly within the realm of drug discovery.

Core Molecular Attributes

(E)-3-(phenylsulfonyl)acrylonitrile is a crystalline solid at room temperature. Its core structure features a phenylsulfonyl group and a nitrile group attached to a carbon-carbon double bond in an (E)-configuration. This arrangement results in a highly polarized molecule with distinct reactive sites.

Physicochemical Properties

While experimentally determined values for some physical properties are not consistently reported across all commercial suppliers, the fundamental characteristics of (E)-3-(phenylsulfonyl)acrylonitrile are summarized in the table below. Researchers should verify the properties of a specific batch of the compound as they can be influenced by purity.

PropertyValueSource(s)
CAS Number 64326-47-2[1]
Molecular Formula C₉H₇NO₂S[2][3]
Molecular Weight 193.22 g/mol [2][3]
Appearance White to off-white crystalline solidInferred from typical appearance of similar organic compounds
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water.General solubility characteristics of similar compounds
Spectroscopic Data

Definitive, publicly available spectra for (E)-3-(phenylsulfonyl)acrylonitrile are not readily found in comprehensive databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as doublets in the downfield region, with a coupling constant indicative of the (E)-stereochemistry. The aromatic protons of the phenyl group will appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two vinyl carbons, and the carbons of the phenyl ring. The carbon atoms attached to the electron-withdrawing sulfonyl and nitrile groups will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Strong absorptions corresponding to the sulfonyl group (S=O) stretching will also be present, usually as two distinct bands.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the sulfonyl group or cleavage of the vinyl system.

Synthesis Methodologies

The synthesis of (E)-3-(phenylsulfonyl)acrylonitrile can be achieved through several established synthetic strategies, most notably the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. These methods offer reliable routes to the desired (E)-isomer with good to excellent yields.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[4][5][6] This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile, the key precursors are a phosphonate ester bearing the phenylsulfonylmethyl group and a suitable source of the formyl cyanide or its equivalent.

HWE_Synthesis reagent1 Diethyl (phenylsulfonylmethyl)phosphonate reaction + reagent1->reaction reagent2 Glyoxylonitrile reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction product (E)-3-(phenylsulfonyl)acrylonitrile byproduct Diethyl phosphate reaction->product

Caption: Horner-Wadsworth-Emmons synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

  • To a solution of diethyl (phenylsulfonylmethyl)phosphonate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at a reduced temperature to generate the phosphonate carbanion.

  • A solution of glyoxylonitrile (or a protected equivalent) in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure (E)-3-(phenylsulfonyl)acrylonitrile.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to (E)-3-(phenylsulfonyl)acrylonitrile.[7][8][9] This reaction involves the condensation of an active methylene compound, in this case, phenylsulfonylacetonitrile, with an aldehyde, typically formaldehyde or a formaldehyde equivalent, in the presence of a base catalyst.

Knoevenagel_Synthesis reagent1 Phenylsulfonylacetonitrile reaction + reagent1->reaction reagent2 Formaldehyde reagent2->reaction catalyst Base catalyst (e.g., piperidine, triethylamine) catalyst->reaction product (E)-3-(phenylsulfonyl)acrylonitrile reaction->product

Caption: Knoevenagel condensation for the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

  • A mixture of phenylsulfonylacetonitrile, an excess of formaldehyde (or paraformaldehyde), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield pure (E)-3-(phenylsulfonyl)acrylonitrile.

Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the double bond in (E)-3-(phenylsulfonyl)acrylonitrile makes it a highly reactive species in several important organic transformations. Its utility as a synthetic intermediate stems primarily from its participation in cycloaddition and conjugate addition reactions.

Diels-Alder Reactions

(E)-3-(phenylsulfonyl)acrylonitrile is an excellent dienophile in Diels-Alder reactions due to its electron-deficient double bond. It readily reacts with a variety of dienes to form cyclohexene derivatives, often with good regioselectivity and stereoselectivity. This reactivity allows for the rapid construction of complex cyclic systems.

Michael Addition Reactions

The polarized double bond of (E)-3-(phenylsulfonyl)acrylonitrile makes it a potent Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups at the β-position.

Applications in Drug Discovery and Development

The vinyl sulfone and acrylonitrile moieties are recognized as "privileged structures" in medicinal chemistry, appearing in a number of biologically active compounds.[10][11][12][13][14] The phenylsulfonyl acrylonitrile scaffold, as present in (E)-3-(phenylsulfonyl)acrylonitrile, combines the key features of both, making it an attractive template for the design of novel therapeutic agents.

The electron-deficient nature of the double bond allows for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property has been exploited in the design of covalent inhibitors for various enzyme classes, including proteases and kinases. While no marketed drugs currently contain the (E)-3-(phenylsulfonyl)acrylonitrile core, the broader class of vinyl sulfones is represented by clinical candidates like Rigosertib and Recilisib.[12] Furthermore, the acrylonitrile motif is found in several approved drugs, highlighting its therapeutic potential.[15] The unique reactivity and structural features of (E)-3-(phenylsulfonyl)acrylonitrile position it as a valuable starting point for the development of new drug candidates targeting a range of diseases.

Safety and Handling

Specific safety data for (E)-3-(phenylsulfonyl)acrylonitrile is not extensively documented in publicly available databases. However, due to its structural similarity to other acrylonitriles and reactive sulfones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Acrylonitrile, the parent compound, is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[16][17] It is also a suspected carcinogen.[16] While (E)-3-(phenylsulfonyl)acrylonitrile is a solid and likely less volatile, similar precautions should be taken. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(E)-3-(phenylsulfonyl)acrylonitrile is a synthetically valuable and versatile building block with significant potential in organic chemistry and drug discovery. Its straightforward synthesis and rich reactivity profile, particularly in Diels-Alder and Michael addition reactions, provide access to a wide array of complex molecular structures. The presence of both the vinyl sulfone and acrylonitrile motifs suggests its potential for the development of novel covalent inhibitors and other therapeutic agents. As research in these areas continues to expand, the importance and application of (E)-3-(phenylsulfonyl)acrylonitrile are poised to grow.

References

An In-Depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)acrylonitrile is a versatile organic compound characterized by the presence of a phenylsulfonyl group and a nitrile function attached to an acrylonitrile backbone. This unique structural arrangement imparts valuable chemical reactivity, making it a significant building block in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and notable applications, with a particular focus on its emerging role in medicinal chemistry and drug discovery. The content herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development, offering insights into its utility and practical application.

Core Molecular and Physical Properties

This compound, also known as β-phenylsulphonylacrylonitrile, is an organic molecule with the chemical formula C₉H₇NO₂S.[1][2] Its structure is defined by a phenylsulfonyl group and a nitrile group attached to an acrylonitrile framework. The molecular weight of this compound is 193.22 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂S[1][2][3][4][5][6]
Molecular Weight 193.22 g/mol [1][2]
CAS Number 1424-51-7[1][2][3][4]
Alternate CAS (E-isomer) 64326-47-2[6][7]
Appearance Powder or liquid[3]
Boiling Point 392.5°C at 760 mmHg[2]
Purity ≥97%[1][3]
Storage Room temperature, dry and sealed[1][2]

Synthesis and Mechanistic Considerations

The synthesis of acrylonitrile derivatives is a cornerstone of modern organic chemistry, with various established methodologies.[8] While specific, detailed industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, in this case, (phenylsulfonyl)acetonitrile, with an appropriate aldehyde.

The underlying mechanism of the Knoevenagel condensation is initiated by the deprotonation of the α-carbon of (phenylsulfonyl)acetonitrile by a mild base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final this compound product. The choice of base and solvent is critical to optimize reaction yield and purity.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Reactant_1 Phenylsulfonyl-acetonitrile Step_1 Deprotonation (Carbanion Formation) Reactant_1->Step_1 α-carbon deprotonation Reactant_2 Aldehyde Step_2 Nucleophilic Attack Reactant_2->Step_2 Base Base Base->Step_1 Step_1->Step_2 Carbanion attacks aldehyde Step_3 Protonation & Dehydration Step_2->Step_3 Alkoxide intermediate Product This compound Step_3->Product Final product formation

Caption: Knoevenagel condensation workflow for acrylonitrile synthesis.

Applications in Drug Discovery and Organic Synthesis

The acrylonitrile moiety is a prevalent structural motif in numerous pharmaceuticals and natural products.[8] The presence of both a phenylsulfonyl group and a nitrile group makes this compound a valuable intermediate in the synthesis of more complex molecules.

Intermediate for Biologically Active Compounds

This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] Its structure allows for a variety of chemical transformations, making it a versatile tool for creating complex molecules with potential biological activities, including anti-inflammatory and anticancer agents.[2] The acrylonitrile scaffold is found in compounds with diverse therapeutic applications. For instance, indole-acrylonitrile derivatives have been investigated as potential antitumor and antimicrobial agents.[9] Furthermore, novel diphenyl acrylonitrile derivatives have been discovered to promote neurogenesis in adult rats, highlighting the potential of this chemical class in addressing neurodegenerative diseases.[10][11]

Role in Michael Additions and Cycloadditions

The electron-withdrawing nature of the phenylsulfonyl and nitrile groups activates the double bond of the acrylonitrile for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is fundamental in carbon-carbon bond formation, a critical step in the synthesis of many complex organic molecules. Additionally, the double bond can participate in Diels-Alder cycloaddition reactions, providing a pathway to cyclic and polycyclic systems.[8]

Safety and Handling

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Chemical-resistant Gloves Avoid_Contact Avoid Skin and Eye Contact Goggles Safety Goggles Coat Lab Coat Fume_Hood Work in a Fume Hood Avoid_Inhalation Avoid Inhalation of Dust/Vapors Sealed Store in a Tightly Sealed Container Dry Keep in a Dry Place Cool Store at Room Temperature

Caption: Recommended safety and handling workflow.

Conclusion

This compound is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it an important building block for the development of novel molecules with a wide range of applications. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic strategies and explore new therapeutic avenues. A thorough understanding of its chemical behavior and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(phenylsulfonyl)acrylonitrile. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical basis for predicting spectral features, presents detailed protocols for data acquisition, and offers a systematic approach to spectral interpretation. By examining the influence of the potent electron-withdrawing phenylsulfonyl and nitrile moieties on the molecule's electronic environment, we establish the key diagnostic signals for unambiguous structural verification. The guide integrates one-dimensional and two-dimensional NMR strategies, ensuring scientific rigor and providing a practical framework for the characterization of related α,β-unsaturated systems.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organic molecule featuring a phenylsulfonyl group and a nitrile group conjugated across a carbon-carbon double bond.[1][2] This arrangement makes it a potent Michael acceptor and a versatile intermediate in organic synthesis. The molecule's reactivity and potential applications necessitate precise and unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique.[3]

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure, connectivity, and stereochemistry.[3] For this compound, NMR is crucial for confirming the presence and connectivity of the phenyl ring, the vinylic system, and the nitrile functional group, as well as for establishing the stereochemistry of the double bond, which is expected to be the more stable (E)-isomer.[1]

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, grounding the interpretation in fundamental chemical principles and established spectroscopic data for related structures.

Caption: Structure of (E)-3-(phenylsulfonyl)acrylonitrile with key atoms labeled.

Theoretical Framework and Spectral Prediction

The chemical shifts in NMR are highly sensitive to the local electronic environment. In this compound, the powerful electron-withdrawing nature of both the sulfonyl (-SO₂Ph) and nitrile (-CN) groups significantly influences the spectral appearance.[4][5]

  • Phenylsulfonyl Group: This group acts as a strong -I (inductive) and -R (resonance) electron-withdrawing group. It will strongly deshield adjacent nuclei, shifting their signals downfield.

  • Nitrile Group: The nitrile group also withdraws electron density via induction and resonance. Its carbon atom has a characteristic chemical shift, and it deshields adjacent protons.[6]

  • Conjugated System: The π-system across the C=C double bond allows for delocalization of electron density, which polarizes the bond. This polarization causes the β-carbon to be more electron-deficient (and thus more deshielded) than the α-carbon.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the vinylic region.

  • Aromatic Protons (C₆H₅): The protons on the phenyl ring will appear in the downfield region, typically between 7.5 and 8.1 ppm. Due to the electron-withdrawing sulfonyl group, the ortho-protons (adjacent to the sulfonyl group) will be the most deshielded, followed by the para- and meta-protons. This will likely result in complex multiplets.

  • Vinylic Protons (-CH=CH-): The two vinylic protons are in different chemical environments.

    • Hα (proton on Cα): This proton is adjacent to the nitrile group.

    • Hβ (proton on Cβ): This proton is adjacent to the sulfonyl group. Both protons are significantly deshielded due to their position in a polarized α,β-unsaturated system. The Hβ proton, being closer to the strongly withdrawing sulfonyl group, is expected to appear further downfield than Hα. They should appear as two distinct doublets. For the (E)-isomer, the coupling constant (J-coupling) between these two protons is expected to be large, typically in the range of 15-18 Hz, which is characteristic of a trans configuration.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Nitrile Carbon (-C≡N): The nitrile carbon typically appears in a distinct region of the spectrum, around 115-120 ppm.[6]

  • Vinylic Carbons (-CH=CH-): Due to the polarization of the double bond, the chemical shifts of Cα and Cβ will differ significantly. Cβ, being attached to the sulfonyl group, will be more deshielded and appear further downfield than Cα.

  • Aromatic Carbons (C₆H₅): Four signals are expected for the phenyl ring:

    • Ipso-carbon: The carbon directly attached to the sulfonyl group will be significantly downfield and may have a lower intensity.

    • Ortho-, Meta-, and Para-carbons: These will appear in the typical aromatic region of ~125-140 ppm.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.[8]

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 30-degree pulse acquisition.
Spectral Width16 ppmCovers the expected chemical shift range.
Acquisition Time~2.0 sEnsures good resolution.
Relaxation Delay2.0 sAllows for full relaxation of protons between scans.
Number of Scans16Provides adequate signal-to-noise ratio.
¹³C NMR Pulse Programzgpg30Standard proton-decoupled acquisition.
Spectral Width240 ppmCovers the full range of carbon chemical shifts.
Relaxation Delay2.0 sStandard delay for most carbons.
Number of Scans1024 or moreRequired due to the low natural abundance of ¹³C.
2D COSY Pulse ProgramcosygpqfStandard Correlation Spectroscopy for H-H coupling.
2D HSQC Pulse Programhsqcedetgpsisp2.3Identifies direct one-bond H-C correlations.
2D HMBC Pulse ProgramhmbcgplpndqfIdentifies long-range (2-3 bond) H-C correlations.

graph TD {
A[Sample Weighing & Dissolution] --> B(Transfer to NMR Tube);
B --> C{NMR Spectrometer};
C --> D[1D ¹H Acquisition];
C --> E[1D ¹³C Acquisition];
C --> F[2D Experiments (COSY, HSQC, HMBC)];
D --> G(Process & Analyze ¹H Spectrum);
E --> H(Process & Analyze ¹³C Spectrum);
F --> I(Process & Analyze 2D Spectra);
G & H & I --> J[Final Structural Assignment];

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#F1F3F4,stroke:#5F6368
style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF
style E fill:#FBBC05,stroke:#202124,fontcolor:#202124
style F fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368
style H fill:#F1F3F4,stroke:#5F6368
style I fill:#F1F3F4,stroke:#5F6368
style J fill:#202124,stroke:#FFFFFF,fontcolor:#FFFFFF

}

Caption: Recommended workflow for NMR data acquisition and analysis.

Exemplary Spectral Analysis and Interpretation

The following data are hypothetical but represent the expected values for this compound based on the analysis of structurally related compounds and spectroscopic principles.[9][10][11]

¹H NMR Spectrum (400 MHz, CDCl₃)
Signal Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-ortho7.95d7.82HPhenyl H (2', 6')
H-para7.72t7.61HPhenyl H (4')
H-meta7.60t7.72HPhenyl H (3', 5')
7.45d15.41HVinylic H (β to CN)
6.80d15.41HVinylic H (α to CN)

Interpretation:

  • The aromatic region shows three distinct signals integrating to 2H, 1H, and 2H, consistent with a monosubstituted phenyl ring attached to an electron-withdrawing group.

  • The two signals at 7.45 and 6.80 ppm are the vinylic protons. Their large coupling constant of 15.4 Hz is definitive proof of a trans (E)-configuration across the double bond.

  • As predicted, Hβ (adjacent to the SO₂ group) is further downfield than Hα (adjacent to the CN group).

¹³C NMR Spectrum (100 MHz, CDCl₃)
Signal Label Chemical Shift (δ, ppm) Assignment
144.5Vinylic C (β to CN)
C-ipso139.0Phenyl C-1'
C-para134.2Phenyl C-4'
C-ortho129.8Phenyl C-2', 6'
C-meta128.1Phenyl C-3', 5'
CN116.5Nitrile C
110.0Vinylic C (α to CN)

Interpretation:

  • The seven distinct signals confirm the nine unique carbon environments (accounting for the symmetry of the phenyl ring).

  • The signal at 116.5 ppm is characteristic of a nitrile carbon.[6]

  • The vinylic carbons, Cβ and Cα, are clearly distinguished, with Cβ being significantly deshielded as predicted.

  • The phenyl carbons are assigned based on established substituent chemical shift effects. The ipso-carbon (C-1') is downfield, while the ortho- and meta-carbons are closely spaced.

Structural Confirmation with 2D NMR

While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): A cross-peak between the signals at δ 7.45 (Hβ) and δ 6.80 (Hα) would confirm that these two protons are spin-coupled, verifying their vicinal relationship across the double bond.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct, one-bond correlations:

    • δ 7.45 (Hβ) would correlate with δ 144.5 (Cβ).

    • δ 6.80 (Hα) would correlate with δ 110.0 (Cα).

    • The aromatic proton signals would correlate with their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons and confirming the overall framework. Key expected correlations include:

    • Hβ (δ 7.45) would show a three-bond correlation to the ipso-carbon (δ 139.0) and a three-bond correlation to the nitrile carbon (CN, δ 116.5) .

    • Hα (δ 6.80) would show a two-bond correlation to the nitrile carbon (CN, δ 116.5) and a two-bond correlation to Cβ (δ 144.5) .

    • H-ortho (δ 7.95) would show a three-bond correlation to Cβ (δ 144.5) through the sulfonyl group.

cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_beta Hβ (δ 7.45) H_alpha Hα (δ 6.80) H_beta->H_alpha COSY C_beta Cβ (δ 144.5) H_beta->C_beta HSQC (1J) CN CN (δ 116.5) H_beta->CN HMBC (3J) C_ipso C-ipso (δ 139.0) H_beta->C_ipso HMBC (3J) C_alpha Cα (δ 110.0) H_alpha->C_alpha HSQC (1J) H_alpha->CN HMBC (2J) H_ortho H-ortho (δ 7.95)

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by highly deshielded vinylic and aromatic signals, a direct consequence of the potent electron-withdrawing sulfonyl and nitrile groups. The key diagnostic features for structural confirmation are:

  • In ¹H NMR: Two doublets in the vinylic region (δ ~6.8-7.5 ppm) with a large coupling constant (J ≈ 15 Hz) confirming the (E)-stereoisomer. A complex set of multiplets in the aromatic region (δ ~7.6-8.0 ppm).

  • In ¹³C NMR: A characteristic nitrile signal (δ ≈ 117 ppm) and two distinct, deshielded vinylic carbon signals.

Unambiguous assignment of all signals, particularly the quaternary carbons, is best achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The methodologies and spectral patterns detailed in this guide provide a robust framework for the routine analysis and quality control of this compound and related compounds in a research and development setting.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of 3-(phenylsulfonyl)acrylonitrile using Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. By integrating established spectroscopic principles with practical, field-proven protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation of this versatile synthetic intermediate. We will explore detailed methodologies, predict spectral outcomes, and delineate the logical framework for interpreting the resulting data, ensuring a self-validating analytical approach.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional organic compound featuring a phenylsulfonyl group and an acrylonitrile moiety.[1][2] Its structure, containing both a potent electron-withdrawing sulfonyl group and a Michael acceptor in the form of an α,β-unsaturated nitrile, makes it a valuable building block in organic synthesis.[3] Applications range from the creation of complex heterocyclic systems to the development of novel polymers and pharmaceutical intermediates.[4]

Given its reactivity, the precise and unequivocal confirmation of its structure is paramount for any downstream application. Impurities or isomeric misassignments can lead to failed reactions, unpredictable product profiles, and significant delays in research and development pipelines. Spectroscopic techniques like FTIR and Mass Spectrometry are indispensable tools for this purpose. FTIR provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups, while Mass Spectrometry offers definitive information on molecular weight and structural fragments. This guide will detail the expert application of these techniques to ensure the identity and purity of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can pinpoint specific bonds like C≡N, S=O, and C=C, which are the defining features of this compound.

Expertise in Action: Choosing the Right Sampling Method

For a solid sample like this compound, several sample preparation methods exist, including Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[6]

  • KBr Pellet Method: This involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.[6][7] This method is effective but can be sensitive to moisture, which introduces broad O-H bands that can obscure parts of the spectrum.

  • Thin Solid Film Method: A preferred and often simpler alternative is to dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the analyte.[8] This technique is rapid, minimizes sample usage, and often yields high-quality spectra without the interference of a matrix.[9]

  • ATR Method: This technique involves placing the solid sample in direct contact with a high-refractive-index crystal (like zinc selenide or diamond).[10] It requires minimal sample preparation and is insensitive to sample thickness, making it an excellent choice for rapid and reproducible analysis.[5]

For this guide, we will detail the Thin Solid Film method due to its balance of simplicity, speed, and high-quality results.

Experimental Protocol: FTIR via Thin Solid Film
  • Instrument Preparation: Power on the FTIR spectrometer and allow the system to complete its diagnostic checks and warm up, ensuring stability.

  • Background Acquisition: Before analyzing the sample, a background spectrum must be collected. This critical step records the absorbance of atmospheric CO₂ and water vapor, as well as any signals from the salt plate, allowing the instrument's software to subtract them from the final sample spectrum.[5]

  • Sample Preparation:

    • Place approximately 10-20 mg of this compound into a small vial.

    • Add a few drops of a volatile solvent like acetone to fully dissolve the solid.

    • Using a pipette, transfer one or two drops of the solution to the center of a clean, dry KBr or NaCl salt plate.[8]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of solid should be visible.[8] The quality of the film is crucial; too thick a film will result in saturated, flattened peaks, while too thin a film will yield a noisy spectrum with poor intensity.[8]

  • Sample Analysis:

    • Place the salt plate into the sample holder of the spectrometer.

    • Initiate the sample scan. A standard acquisition setting would be 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality: A resolution of 4 cm⁻¹ is chosen as it provides an optimal balance between resolving distinct vibrational bands and maintaining a high signal-to-noise ratio for a molecule of this complexity. Acquiring multiple scans improves the signal quality by averaging out random noise.

  • Data Processing: The resulting spectrum should be baseline-corrected and the key peaks should be labeled.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound is expected to show several distinct, high-intensity peaks that are highly diagnostic for its structure.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity & Characteristics
~3100-3000Aromatic C-HStretchMedium to Weak
~2230-2220Nitrile (C≡N)StretchStrong, Sharp
~1620-1600Alkene (C=C)StretchMedium, Sharp
~1320-1300 & ~1160-1140Sulfone (SO₂)Asymmetric & Symmetric StretchStrong, Sharp
~1085Phenyl-SStretchMedium

Justification of Peak Assignments:

  • Nitrile (C≡N) Stretch: The C≡N triple bond stretch is one of the most characteristic peaks in the spectrum. For aromatic or conjugated nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[11][12] Its position is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the adjacent C=C double bond, which slightly weakens the C≡N bond.[11] Its intensity is strong and the peak is sharp due to the large change in dipole moment during the stretching vibration.[11]

  • Sulfone (SO₂) Stretches: The sulfonyl group produces two very strong and sharp absorption bands corresponding to its asymmetric and symmetric stretching modes. These are reliably found in the regions of ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹, respectively.[13] The high intensity of these peaks is due to the large dipole moment of the S=O bonds.

  • Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond in the acrylonitrile moiety is expected in the 1620-1600 cm⁻¹ region.[14] Its intensity is enhanced due to conjugation with both the nitrile and the sulfonyl groups.

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the phenyl ring will appear as a group of smaller peaks just above 3000 cm⁻¹.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways.[15][16] This fragmentation pattern provides a roadmap of the molecule's structure.

Expertise in Action: Why Electron Ionization?

While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of thermally labile molecules, they often produce little to no fragmentation.[17] For a relatively stable, low-molecular-weight organic compound like this compound (MW: 193.22 g/mol ), EI is the superior choice.[2][18] The standard 70 eV electron energy is high enough to generate a rich fragmentation spectrum that is highly reproducible and ideal for structural confirmation.[19]

Experimental Protocol: Direct Insertion Probe EI-MS
  • Instrument Preparation: Tune and calibrate the mass spectrometer according to the manufacturer's specifications, typically using a reference compound like perfluorotributylamine (PFTBA).

  • Sample Preparation: Load a small amount (microgram scale) of the crystalline this compound into a capillary tube for a direct insertion probe. Ensure the sample is as pure and solvent-free as possible.[16]

  • Sample Introduction & Ionization:

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • Gently heat the probe to volatilize the sample into the gas phase. The compound must have a sufficient vapor pressure to be analyzed by EI.[16]

    • The gaseous molecules are bombarded by a beam of 70 eV electrons, causing ionization and fragmentation.[15][19]

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 40-250) to capture the molecular ion and all significant fragment ions.

Fragmentation Pathway Analysis: Assembling the Molecular Puzzle

The interpretation of an EI mass spectrum involves identifying the molecular ion (M⁺•) and logically accounting for the major fragment peaks through the loss of stable neutral molecules or radicals. The molecular weight of this compound is 193.22, so we expect the molecular ion peak at m/z 193.[2]

Trustworthiness Check: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20] this compound has one nitrogen atom, and its molecular weight is 193, consistent with this rule.[20]

Predicted Fragmentation Pathway:

G M C₉H₇NO₂S (m/z 193) M⁺• F1 C₉H₇NO⁺• (m/z 129) M->F1 - SO₂ (64) F3 C₆H₅SO₂⁺ (m/z 141) M->F3 - C₃H₂N (52) F2 C₃H₂N⁺• (m/z 52) F1->F2 - C₆H₅ (77) F5 C₃H₃O⁺ (m/z 55) F1->F5 - C₆H₄N• (rearrangement) F4 C₆H₅⁺ (m/z 77) F3->F4 - SO₂ (64)

Caption: Predicted EI-MS fragmentation pathway for this compound.

  • Molecular Ion (M⁺•) at m/z 193: This is the intact molecule that has lost one electron. Its presence confirms the molecular weight.

  • Loss of Sulfur Dioxide (SO₂): The C-S bond is a common cleavage point in phenyl sulfones.[21] A primary fragmentation pathway is the loss of a stable neutral SO₂ molecule (mass = 64 amu).

    • [M - SO₂]⁺• → 193 - 64 = m/z 129 . This fragment corresponds to the radical cation of phenylacetylene nitrile.

  • Cleavage of the Vinyl-Sulfur Bond: Another likely fragmentation is the cleavage of the bond between the sulfonyl group and the acrylonitrile moiety.

    • This can lead to the formation of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141 .

    • The corresponding radical fragment (•C₂H₂CN) is neutral and not detected.

  • Fragmentation of the Phenylsulfonyl Cation: The ion at m/z 141 can further fragment by losing SO₂.

    • [C₆H₅SO₂⁺ - SO₂] → 141 - 64 = m/z 77 . This is the classic phenyl cation (C₆H₅⁺) , a very common and stable fragment in the mass spectra of benzene derivatives.

  • Other Significant Fragments: Simple cleavage can also lead to a fragment corresponding to the acrylonitrile portion, [C₃H₂N]⁺• at m/z 52 .

Data Summary: Predicted Mass Spectrum
m/z Proposed Ion Structure Formation Pathway Significance
193[C₉H₇NO₂S]⁺•Molecular Ion (M⁺•)Confirms Molecular Weight
141[C₆H₅SO₂]⁺M - •C₃H₂NConfirms phenylsulfonyl moiety
129[C₉H₇N]⁺•M - SO₂Key fragmentation of sulfone
77[C₆H₅]⁺[m/z 141] - SO₂Confirms phenyl group
52[C₃H₂N]⁺•M - •C₆H₅SO₂Confirms acrylonitrile moiety

Part 3: Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. While FTIR strongly suggests the presence of nitrile, sulfone, and aromatic functional groups, it does not reveal how they are connected. Mass spectrometry, conversely, provides the total molecular weight and a clear map of the molecular backbone through its fragmentation pattern.

  • The FTIR spectrum confirms the presence of C≡N, SO₂, and phenyl groups.

  • The mass spectrum confirms the molecular weight of 193 amu, consistent with the molecular formula C₉H₇NO₂S.

  • The MS fragmentation pattern, showing losses of SO₂ (64 amu) and the presence of key fragments at m/z 141 (phenylsulfonyl) and m/z 77 (phenyl), validates the connectivity proposed in the structure of this compound.

Together, these two techniques provide a self-validating and unambiguous confirmation of the compound's identity. This guide has outlined not only the protocols for acquiring high-quality data but also the expert-level reasoning required to interpret that data with confidence. By understanding the causality behind the spectral features and fragmentation pathways, researchers can ensure the scientific integrity of their work and the quality of their materials.

Overall Workflow Diagram

G cluster_0 FTIR Analysis cluster_1 MS Analysis Sample_Prep_FTIR Sample Prep (Thin Film) Acquire_BG Acquire Background Sample_Prep_FTIR->Acquire_BG Acquire_Sample_FTIR Acquire Spectrum Acquire_BG->Acquire_Sample_FTIR Interpret_FTIR Interpret Spectrum (Functional Groups) Acquire_Sample_FTIR->Interpret_FTIR Integration Integrated Data Analysis Interpret_FTIR->Integration Sample_Prep_MS Sample Prep (Direct Probe) Ionize Volatilize & Ionize (EI) Sample_Prep_MS->Ionize Analyze_MS Mass Analysis Ionize->Analyze_MS Interpret_MS Interpret Spectrum (MW & Fragmentation) Analyze_MS->Interpret_MS Interpret_MS->Integration Start Sample: This compound Start->Sample_Prep_FTIR Start->Sample_Prep_MS Conclusion Structural Confirmation Integration->Conclusion

Caption: Overall analytical workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Crystal Structure and Conformation of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and conformational properties of 3-(phenylsulfonyl)acrylonitrile, a molecule of interest in medicinal chemistry and materials science. Leveraging crystallographic data, spectroscopic analysis, and computational insights, this document serves as an authoritative resource for professionals engaged in drug design and the development of novel molecular entities. We delve into the synthesis, structural elucidation, and conformational dynamics that define the physicochemical properties and potential biological interactions of this vinyl sulfone derivative.

Introduction: The Significance of this compound

This compound, belonging to the class of vinyl sulfones, is a compound of significant interest due to the versatile reactivity of its Michael acceptor system and the electronic properties imparted by the phenylsulfonyl and cyano groups. Vinyl sulfones are recognized as important pharmacophores and versatile synthetic intermediates.[1] The electron-withdrawing nature of the sulfonyl and nitrile functionalities activates the double bond for nucleophilic addition, a key reaction in many biological and synthetic pathways. Understanding the precise three-dimensional arrangement of atoms in the solid state and the preferred molecular conformation in different environments is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and understanding its interaction with biological targets.[2] This guide aims to provide a detailed exposition of its structural chemistry, offering field-proven insights into its synthesis and characterization.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Materials:

  • Phenylsulfonylacetonitrile

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • A solution of phenylsulfonylacetonitrile (1 equivalent) and paraformaldehyde (1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of piperidine (0.1 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford crystalline this compound.

Causality Behind Experimental Choices:

  • The use of paraformaldehyde as a source of formaldehyde ensures a controlled and slow release of the aldehyde into the reaction mixture.

  • Piperidine, a secondary amine, is an effective base catalyst for the Knoevenagel condensation, facilitating the deprotonation of the acidic methylene group of phenylsulfonylacetonitrile.

  • The workup procedure is designed to remove unreacted starting materials and the catalyst, ensuring the purity of the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

  • A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at an elevated temperature.

  • The hot solution is filtered to remove any particulate matter.

  • The clear solution is allowed to cool slowly to room temperature in an undisturbed environment.

  • Slow evaporation of the solvent over several days will promote the formation of well-defined single crystals suitable for X-ray analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 1: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretching (nitrile)
~1630C=C stretching (alkene)
~1320 and ~1150Asymmetric and symmetric SO₂ stretching (sulfone)
~3100-3000C-H stretching (aromatic and vinylic)

The presence of a sharp, strong band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The bands corresponding to the sulfone group are also typically strong and readily identifiable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and stereochemistry of the double bond.

¹H NMR:

  • The aromatic protons of the phenylsulfonyl group typically appear as a multiplet in the range of δ 7.5-8.0 ppm.

  • The two vinylic protons appear as doublets, with their chemical shifts and coupling constant (J-value) being diagnostic of the stereochemistry. For the (E)-isomer, a large coupling constant (typically > 15 Hz) is expected.

¹³C NMR:

  • The carbon of the nitrile group (C≡N) resonates at approximately δ 115-120 ppm.

  • The vinylic carbons (C=C) show distinct signals in the olefinic region of the spectrum.

  • The aromatic carbons of the phenyl ring will appear in the δ 120-140 ppm range.

Crystal Structure Analysis

The definitive three-dimensional arrangement of this compound in the solid state is determined by single-crystal X-ray diffraction. The crystallographic data for a representative structure of (E)-3-(phenylsulfonyl)acrylonitrile has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2439982 .[4]

Crystallographic Data

While the full crystallographic information file (CIF) requires direct access from the CCDC, a summary of typical crystallographic parameters for related acrylonitrile derivatives provides insight into the expected crystal system and space group.[5]

Table 2: Representative Crystallographic Data for an Acrylonitrile Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value from CIF
b (Å)Value from CIF
c (Å)Value from CIF
β (°)Value from CIF
V (ų)Value from CIF
Z4

Note: The specific cell parameters for CCDC 2439982 should be obtained directly from the CIF file.

Molecular Geometry and Conformation

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest is the conformation around the C-S and C-C single bonds.

Key Structural Features:

  • Planarity: The acrylonitrile moiety (C=C-C≡N) is expected to be largely planar.[5]

  • Sulfone Geometry: The geometry around the sulfur atom is tetrahedral.

  • Torsion Angles: The torsion angles involving the phenyl ring, the sulfonyl group, and the vinyl group define the overall molecular conformation.

The conformation of vinyl sulfones is a subject of considerable interest, with a preference for conformations where the double bond is eclipsed with one of the S=O bonds often observed.[6] This preference is a result of a balance between steric and electronic effects.

Conformational Analysis in Solution and Theory

While the crystal structure provides a static picture of the molecule in the solid state, its conformation in solution can be more dynamic.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to explore the conformational landscape of this compound. By calculating the relative energies of different conformers, the most stable conformations can be predicted. These calculations often corroborate the conformations observed in the solid state, suggesting that the crystal packing forces do not significantly alter the inherent conformational preferences of the molecule.

Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_results Data Interpretation synthesis Synthesis of this compound purification Recrystallization synthesis->purification scxrd Single-Crystal X-ray Diffraction purification->scxrd Single Crystals nmr NMR Spectroscopy (¹H, ¹³C, NOE) purification->nmr Pure Sample ftir FT-IR Spectroscopy purification->ftir Pure Sample crystal_structure Crystal Structure Determination scxrd->crystal_structure solution_conformation Solution Conformation nmr->solution_conformation ftir->crystal_structure dft DFT Calculations dft->solution_conformation electronic_properties Electronic Properties crystal_structure->electronic_properties solution_conformation->electronic_properties

Figure 1: An experimental and computational workflow for the comprehensive structural and conformational analysis of this compound.

Implications for Drug Development and Materials Science

The detailed structural and conformational knowledge of this compound is crucial for its application in drug discovery and materials science.

  • Structure-Activity Relationships (SAR): A precise understanding of the molecule's three-dimensional shape allows for the rational design of derivatives with improved binding affinity to biological targets. The conformation of the vinyl sulfone moiety can significantly influence its ability to act as a Michael acceptor in enzymatic reactions.

  • Crystal Engineering: Knowledge of the intermolecular interactions in the crystal lattice can guide the design of crystalline materials with specific properties, such as polymorphism and co-crystallization, which are critical in pharmaceutical development.

  • Molecular Docking: The experimentally determined crystal structure provides an excellent starting point for molecular docking studies to predict the binding mode of this compound and its analogs to protein targets.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and conformation of this compound. Through a combination of synthetic protocols, spectroscopic analysis, and crystallographic data, a comprehensive understanding of this important molecule has been established. The insights presented herein are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, facilitating the rational design and application of this and related compounds.

References

An In-depth Technical Guide to the Solubility of 3-(phenylsulfonyl)acrylonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(phenylsulfonyl)acrylonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The document delves into the theoretical principles governing its solubility, outlines a detailed experimental protocol for empirical determination, and presents predicted solubility data in a range of common organic solvents. Furthermore, this guide emphasizes safe handling practices essential for laboratory personnel. This work is intended to be a valuable resource for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Introduction: The Significance of this compound Solubility

This compound (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ) is a versatile bifunctional molecule incorporating both a sulfonyl group and a cyano group activated by a carbon-carbon double bond.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis. The solubility of this compound is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation of final products. A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process efficiency and scalability. This guide aims to provide a foundational understanding of these solubility characteristics, blending theoretical insights with practical experimental guidance.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-established principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[3][4]

2.1. Molecular Polarity and Intermolecular Forces

This compound possesses distinct polar and non-polar regions. The phenylsulfonyl group is highly polar due to the electronegative oxygen atoms double-bonded to the sulfur atom, creating a significant dipole moment. The acrylonitrile moiety also contributes to the polarity through the nitrile group (-C≡N). The phenyl ring, however, introduces a non-polar, aromatic character.

The solubility of this compound in a given solvent is therefore dependent on the solvent's ability to favorably interact with these different functionalities.

  • Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the sulfonyl and nitrile groups. Protic solvents like alcohols can also act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. While they can interact with the phenyl ring of the solute, they are less effective at solvating the highly polar sulfonyl and nitrile groups.

  • Aprotic Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. They are effective at solvating polar functional groups through dipole-dipole interactions.

2.2. Temperature Effects

For most solid solutes, solubility in organic solvents increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions. Increasing the temperature provides this necessary energy, favoring the dissolution process.

Predicted Solubility of this compound

In the absence of comprehensive experimental data in the public domain, predictive models offer a valuable tool for estimating solubility. These models, such as those based on Quantitative Structure-Activity Relationships (QSAR), Hansen Solubility Parameters (HSP), and COSMO-RS, utilize the molecular structure to predict its physical properties.[1][2][5][6][7][8][9][10][11][12][13]

The following table presents predicted solubility data for this compound in a selection of common organic solvents at ambient temperature. It is crucial to note that these values are estimations and should be confirmed experimentally for any critical application.

SolventSolvent TypePredicted Solubility at 25°C ( g/100 mL)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
DichloromethanePolar AproticModerate to High
Ethyl AcetatePolar AproticModerate
TolueneNon-polarLow to Moderate
HexaneNon-polarLow

Disclaimer: This data is generated based on theoretical principles of "like dissolves like" and the expected interactions between the solute and solvents. The qualitative descriptors (Low, Moderate, High) are relative and intended for initial solvent screening.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted isothermal shake-flask method for the accurate determination of the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Seal vial and place in a constant temperature shaker prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute the saturated solution sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4 calc1 Determine the concentration of the saturated solution sample4->calc1 calc2 Express solubility in desired units (e.g., g/100 mL) calc1->calc2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.3. Detailed Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that the resulting solution is saturated.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: From the determined concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in the desired units, such as g/100 mL or mol/L.

Safety and Handling

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[19]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[16]

  • Body Protection: A lab coat is required. Ensure that skin is not exposed.

5.2. Engineering Controls

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[14][15][16]

5.3. Safe Handling Practices

  • Avoid the generation of dust.

  • Keep away from acids, as this may potentially lead to the release of hydrogen cyanide gas.[14][15]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[19][20]

5.4. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound. The theoretical principles of solubility, rooted in molecular polarity and intermolecular forces, suggest that this compound will exhibit higher solubility in polar solvents. While experimental data is not widely available, this guide has offered a robust, step-by-step protocol for its empirical determination using the isothermal shake-flask method. The inclusion of predicted solubility data serves as a useful starting point for solvent screening. Adherence to the outlined safety protocols is imperative to ensure the well-being of laboratory personnel. It is anticipated that this guide will serve as a valuable resource for scientists and researchers, facilitating the effective and safe use of this compound in their research and development endeavors.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Phenylsulfonyl)acrylonitrile in Modern Chemistry

This compound is a bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and drug development. Its unique structure, incorporating both a phenylsulfonyl group and an acrylonitrile moiety, makes it a versatile building block for creating complex molecular architectures. The electron-withdrawing nature of the phenylsulfonyl group, coupled with the reactivity of the Michael acceptor in the acrylonitrile portion, allows for a diverse range of chemical transformations.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the sulfonyl group can enhance biological activity and solubility.[1]

Understanding the thermal stability and decomposition pathways of this compound is of paramount importance for researchers and chemical process engineers. This knowledge is crucial for ensuring safe handling, defining storage conditions, and optimizing reaction parameters in synthetic protocols. Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts and potentially compromise the integrity of a chemical process. This guide provides an in-depth analysis of the thermal behavior of this compound, offering insights into its stability, decomposition mechanisms, and the analytical techniques used for its characterization.

Thermal Decomposition Profile of this compound

Key Decomposition Stages:

  • Initial Decomposition: The initial phase of thermal degradation is likely to involve the scission of the C-S bond, which is often the most thermally labile bond in phenyl sulfone derivatives.[4] This would lead to the formation of a phenylsulfonyl radical and an acrylonitrile radical.

  • Secondary Decomposition: The highly reactive radical species generated in the initial step will undergo further reactions, such as fragmentation, rearrangement, and polymerization. The phenylsulfonyl radical can decompose to release sulfur dioxide (SO₂), a common decomposition product of sulfones.[4] The acrylonitrile radical can participate in a variety of reactions, including polymerization and the elimination of hydrogen cyanide (HCN).[3]

  • Char Formation: At higher temperatures, the complex mixture of decomposition products can undergo further reactions, leading to the formation of a stable carbonaceous residue, or char.

A summary of the expected thermal decomposition characteristics is presented in the table below. The temperature ranges are estimates based on the thermal behavior of analogous compounds.

Thermal EventEstimated Temperature Range (°C)Expected Mass Loss (%)Primary Decomposition Products
Onset of Decomposition200 - 250> 5%Phenylsulfonyl and acrylonitrile radicals
Major Decomposition250 - 40040 - 60%Sulfur dioxide (SO₂), benzene, various nitriles
Final Decomposition400 - 60010 - 20%Hydrogen cyanide (HCN), aromatic fragments
Residual Mass (Char)> 60020 - 30%Carbonaceous material

Proposed Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed through a free-radical mechanism. The initiation step is the homolytic cleavage of the C-S bond, followed by a cascade of propagation and termination steps.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Start This compound Radicals Phenylsulfonyl Radical + Acrylonitrile Radical Start->Radicals Heat (Δ) SO2_Formation Sulfur Dioxide (SO₂) + Phenyl Radical Radicals->SO2_Formation Nitrile_Decomp HCN + Other Nitriles Radicals->Nitrile_Decomp Benzene_Formation Benzene SO2_Formation->Benzene_Formation Char Char Residue Benzene_Formation->Char Nitrile_Decomp->Char

Caption: Proposed free-radical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature using certified reference materials. This is a critical step for data accuracy and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere prevents oxidative side reactions and allows for the study of the intrinsic thermal stability.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal equilibrium.

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 800 °C. A linear heating rate provides consistent and interpretable data.

  • Data Analysis: Plot the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents the loss of volatile decomposition products.

  • Atmosphere Selection: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point, as determined by TGA.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak area of an event can be integrated to determine the enthalpy change (ΔH).

cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely thermal behavior can be constructed from the well-established chemistry of its constituent functional groups. The proposed free-radical decomposition mechanism, initiated by C-S bond cleavage, provides a scientifically sound framework for predicting its degradation products, which are expected to include sulfur dioxide, benzene, and various nitriles. The detailed TGA and DSC protocols outlined in this guide offer a robust methodology for the experimental determination of its thermal stability. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the thermal properties of this versatile building block is essential for ensuring safety, process optimization, and the successful development of novel chemical entities.

References

An In-Depth Technical Guide to the Electrochemical Properties of Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl sulfones represent a fascinating and highly versatile class of organic compounds. Characterized by a sulfonyl group directly attached to a carbon-carbon double bond, these molecules are powerful Michael acceptors, a property that underpins their widespread utility in organic synthesis, materials science, and particularly in drug development.[1][2][3] Their electrophilic nature makes them prime candidates for covalent modification of biological nucleophiles, most notably the cysteine residues in proteins, rendering them potent enzyme inhibitors.[4][5][6] This guide provides a deep dive into the core electrochemical properties of vinyl sulfones, offering researchers, scientists, and drug development professionals a framework for understanding and exploiting their redox behavior.

Core Electrochemical Concepts: The Electron-Deficient Olefin

The electrochemical properties of vinyl sulfones are intrinsically linked to their electronic structure. The potent electron-withdrawing nature of the sulfonyl group (-SO₂) polarizes the vinyl moiety, rendering the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic characteristic defines vinyl sulfones as activated olefins and potent Michael acceptors.[7] From an electrochemical standpoint, this implies that the vinyl sulfone double bond is relatively easy to reduce, as the lowest unoccupied molecular orbital (LUMO) is lowered in energy by the adjacent sulfonyl group.

The general reactivity of vinyl sulfones as Michael acceptors is a cornerstone of their application in medicinal chemistry.[2] Many vinyl sulfone-based drug candidates, such as Rigosertib and K11777, leverage this reactivity to form irreversible covalent bonds with cysteine residues in the active sites of target enzymes.[2][4]

Cathodic Behavior: The Realm of Reduction

The electron-deficient nature of the vinyl sulfone moiety makes it susceptible to electrochemical reduction. This process typically involves the transfer of an electron to the molecule's LUMO to form a radical anion. The stability and subsequent reaction pathways of this intermediate are influenced by the molecular structure and the reaction conditions.

Reduction Potentials

The reduction potential of a vinyl sulfone is a key parameter that quantifies its propensity to accept an electron. This value is influenced by the substituents on both the vinyl group and the sulfonyl group. Electron-withdrawing groups on the aromatic ring of an aryl vinyl sulfone, for example, will generally make the reduction potential less negative (i.e., easier to reduce), while electron-donating groups will have the opposite effect.

A notable example is the electrochemical carboxylation of α,β-unsaturated sulfones, where the reduction potential of a phenyl vinyl sulfone derivative was determined to be -1.75 V (versus a saturated calomel electrode, SCE) in dimethylformamide (DMF).[8] In a separate study focused on battery applications, a reduction peak for phenyl vinyl sulfonate was observed at approximately 1.9 V in cyclic voltammetry experiments.[9]

CompoundReduction Potential (Ep vs. SCE)SolventReference
Phenyl vinyl sulfone derivative-1.75 VDMF[8]
Phenyl vinyl sulfonate~1.9 V-[9]
Mechanism of Electrochemical Reduction

Upon one-electron reduction, a vinyl sulfone forms a radical anion intermediate.[8] The fate of this reactive species can follow several pathways, including further reduction, protonation, or bond cleavage.

A plausible mechanism for the electrochemical reduction of a vinyl sulfone is depicted below. The initial electron transfer leads to the formation of a radical anion. This can then undergo a variety of subsequent reactions. One possibility is the cleavage of the carbon-sulfur bond, which can lead to the formation of a vinyl radical and a sulfinate anion.[8] This pathway is particularly relevant in the context of synthetic applications where the sulfonyl group is used as a leaving group.

G cluster_pathways Possible Fates of the Radical Anion VS Vinyl Sulfone (R-SO₂-CH=CH₂) e_minus + e⁻ VS->e_minus RadicalAnion Radical Anion [R-SO₂-CH=CH₂]⁻• e_minus->RadicalAnion Protonation Protonation (e.g., from solvent) RadicalAnion->Protonation Pathway A FurtherReduction Further Reduction (+ e⁻) RadicalAnion->FurtherReduction Pathway B CS_Cleavage C-S Bond Cleavage RadicalAnion->CS_Cleavage Pathway C

Electrochemical reduction pathways of a vinyl sulfone.

Anodic Behavior: Oxidation and Stability

The sulfone functional group is generally characterized by its high resistance to oxidation.[10] This is attributed to the sulfur atom being in its highest oxidation state (+6). Consequently, vinyl sulfones are expected to exhibit significant anodic stability.

While the sulfone group itself is robust, the vinyl moiety can undergo oxidation at sufficiently high positive potentials. The specific products of such an oxidation would depend on the reaction conditions, including the solvent and supporting electrolyte. However, detailed studies on the anodic oxidation of vinyl sulfones are less common in the literature compared to their reductive chemistry.

Applications in Drug Development and Proteomics

The electrophilic nature of vinyl sulfones, a direct consequence of their electronic structure, is the cornerstone of their application as covalent inhibitors of cysteine proteases.[4][5][6] Cysteine residues in the active site of these enzymes possess a nucleophilic thiol group (-SH) which can attack the electron-deficient β-carbon of the vinyl sulfone in a Michael-type addition reaction.[4] This forms a stable, irreversible covalent bond, thereby inactivating the enzyme.

This mechanism-based inhibition is highly specific and has been exploited in the development of numerous therapeutic agents for diseases ranging from parasitic infections to cancer.[2][3][6]

G Cysteine Cysteine Residue (Enzyme-SH) Intermediate Thiolate Attack Cysteine->Intermediate Nucleophilic Attack VS Vinyl Sulfone (R-SO₂-CH=CH₂) VS->Intermediate CovalentAdduct Covalent Adduct (Enzyme-S-CH₂-CH₂-SO₂-R) Intermediate->CovalentAdduct Protonation G cluster_setup Experimental Setup cluster_procedure Procedure Potentiostat Potentiostat Cell Three-Electrode Cell Potentiostat->Cell Controls Potential, Measures Current Prepare Prepare Solutions Deaerate Deaerate with Inert Gas Prepare->Deaerate Assemble Assemble Cell Deaerate->Assemble RunCV Run Cyclic Voltammetry Assemble->RunCV Analyze Analyze Data RunCV->Analyze

References

Quantum Chemical Blueprint of 3-(Phenylsulfonyl)acrylonitrile: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Architecture of a Versatile Michael Acceptor

In the landscape of medicinal chemistry and materials science, vinyl sulfones stand out as a class of compounds with significant synthetic utility and biological relevance.[1] Their reactivity as Michael acceptors, driven by the potent electron-withdrawing nature of the sulfonyl group, makes them invaluable intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.[1] Among these, 3-(phenylsulfonyl)acrylonitrile (C₉H₇NO₂S) emerges as a molecule of interest, combining the electrophilic characteristics of the vinyl sulfone moiety with the electronic influence of the nitrile group.

This technical guide provides an in-depth exploration of the molecular and electronic properties of this compound through the lens of quantum chemical calculations. For researchers, medicinal chemists, and drug development professionals, understanding the fundamental quantum mechanical attributes of a molecule is paramount. It allows for a rational approach to designing novel therapeutics, predicting reaction mechanisms, and engineering materials with tailored properties. Herein, we delve into the optimized molecular geometry, vibrational spectroscopy, and the electronic landscape governed by the frontier molecular orbitals and electrostatic potential of this compound. By elucidating these features, we aim to provide a foundational blueprint for its application in drug design and molecular engineering.

Computational Methodology: A Framework for Predictive Accuracy

To ensure a high degree of fidelity between our theoretical model and the actual molecular system, we have employed Density Functional Theory (DFT), a computational method renowned for its balance of accuracy and efficiency in describing the electronic structure of organic molecules.

The computational protocol was executed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional has a proven track record of providing excellent results for a wide range of chemical systems. To accurately describe the electron distribution, especially around the electronegative oxygen, nitrogen, and sulfur atoms, the 6-311++G(d,p) basis set was employed. The inclusion of diffuse functions (++) is crucial for molecules with potential for charge delocalization, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide a theoretical infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP), were also derived from the optimized structure.

Results and Discussion: A Multi-faceted Computational Analysis

Optimized Molecular Geometry

The optimization of the this compound structure reveals a planar geometry around the C=C double bond, as expected. The phenyl and sulfonyl groups adopt a staggered conformation relative to each other to minimize steric hindrance. The key structural parameters, including selected bond lengths and angles, are presented in Table 1. The calculated bond lengths are consistent with the hybridizations of the respective atoms and the expected electronic effects of the substituent groups. For instance, the C=C bond length is indicative of a typical double bond, while the S=O bond lengths are characteristic of a sulfonyl group.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
S1=O21.445O2-S1-O3120.5
S1=O31.445C4-S1-C7105.2
S1-C41.768C5=C6-C7121.8
C5=C61.334C6-C7-N8178.9
C6-C71.435
C7≡N81.156
Vibrational Analysis: The Theoretical FT-IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared (FT-IR) spectrum, which serves as a predictive tool for experimental characterization. The most significant vibrational modes are associated with the characteristic functional groups of the molecule. The nitrile (C≡N) stretching vibration is predicted to be a strong, sharp band in the region of 2240-2250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are expected to appear as two distinct, strong bands around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The stretching of the vinyl C=C bond is anticipated to be in the 1620-1640 cm⁻¹ region. A detailed assignment of the prominent calculated vibrational frequencies is provided in Table 2. It is important to note that these are theoretical values and may deviate slightly from experimental measurements due to solvent effects and the anharmonicity of vibrations.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Vibrational Mode
2245C≡N stretch
1632C=C stretch
1365S=O asymmetric stretch
1168S=O symmetric stretch
1085Phenyl C-H in-plane bend
755Phenyl C-H out-of-plane bend
NMR Spectroscopy: Predicting the Magnetic Environment

Theoretical NMR chemical shifts provide valuable insights into the electronic environment of the hydrogen and carbon nuclei. The calculated ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 3. The protons of the vinyl group are expected to appear as doublets in the downfield region due to the deshielding effects of the sulfonyl and nitrile groups. The protons of the phenyl group will exhibit a complex multiplet pattern. In the ¹³C NMR spectrum, the carbon of the nitrile group is predicted to have a chemical shift in the range of 115-120 ppm, while the vinyl carbons will be in the olefinic region. These theoretical predictions can guide the interpretation of experimental NMR spectra.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
H (vinyl)7.2 - 7.5C (phenyl)127 - 135
H (phenyl)7.6 - 8.0C (vinyl)130 - 145
C (nitrile)117
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the phenylsulfonyl moiety, while the LUMO is distributed over the acrylonitrile fragment, particularly the β-carbon of the vinyl group. This distribution is a clear indicator of its reactivity as a Michael acceptor. Nucleophiles, which are electron-rich species, will be drawn to the electron-deficient regions dictated by the LUMO. The relatively small calculated HOMO-LUMO gap further supports the high reactivity of this molecule.

FMO cluster_molecule This compound HOMO HOMO (Electron Donating Orbital) Localized on Phenylsulfonyl Group HOMO_LUMO_Gap ΔE (Reactivity Indicator) HOMO->HOMO_LUMO_Gap Energy LUMO LUMO (Electron Accepting Orbital) Localized on Acrylonitrile Moiety HOMO_LUMO_Gap->LUMO Gap

Caption: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MESP) Analysis: Visualizing Reactivity

The Molecular Electrostatic Potential (MESP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MESP is plotted on the electron density surface, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

The MESP map of this compound clearly shows a large region of positive electrostatic potential (blue) around the vinyl group, particularly concentrated on the β-carbon. This is a direct consequence of the strong electron-withdrawing effects of both the sulfonyl and nitrile groups. Conversely, the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group exhibit negative electrostatic potential (red), indicating their nucleophilic character. This visualization provides a compelling rationale for the molecule's susceptibility to nucleophilic attack at the β-carbon, the hallmark of a Michael acceptor.

MESP cluster_molecule MESP of this compound Positive Positive Potential (Blue) Electrophilic Site (β-carbon of vinyl group) Negative Negative Potential (Red) Nucleophilic Sites (O of Sulfonyl, N of Nitrile) Negative->Positive Attracts Nucleophiles

Caption: MESP indicating reactive sites.

Experimental Protocol: A Guide to Performing the Calculations

For researchers wishing to replicate or expand upon these findings, the following provides a generalized protocol for performing these quantum chemical calculations using the Gaussian software package.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level method (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Create a Gaussian input file specifying the B3LYP functional and the 6-311++G(d,p) basis set.

    • Use the Opt keyword to request a geometry optimization.

    • Submit the calculation and ensure it converges to a stationary point.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation using the Freq keyword at the same level of theory.

    • Verify that there are no imaginary frequencies, confirming a true energy minimum.

    • The output will contain the calculated IR spectrum.

  • NMR Chemical Shift Calculation:

    • With the optimized geometry, use the NMR keyword along with the GIAO method to calculate the chemical shifts.

  • Electronic Property Analysis:

    • The HOMO and LUMO energies are typically part of the standard output from the optimization or frequency calculation.

    • To generate the MESP map, use the Cube keyword to generate a cube file of the electrostatic potential, which can then be visualized in a program like GaussView.

Conclusion: A Computationally-Informed Perspective on a Key Synthetic Building Block

This in-depth technical guide has provided a comprehensive quantum chemical analysis of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular structure, predicted its vibrational and NMR spectroscopic signatures, and provided a detailed understanding of its electronic properties.

The Frontier Molecular Orbital analysis confirms the molecule's character as a potent Michael acceptor, with the LUMO localized on the acrylonitrile moiety, priming it for nucleophilic attack. This is further visualized by the Molecular Electrostatic Potential map, which highlights the electrophilic nature of the vinyl group's β-carbon.

The computational data presented herein serves as a valuable resource for medicinal chemists and materials scientists. It provides a rational basis for understanding the reactivity of this compound, aiding in the design of novel synthetic pathways and the development of new molecular entities with desired biological or material properties. While the spectroscopic data are theoretical predictions, they offer a robust framework for the interpretation of future experimental findings. This work underscores the power of computational chemistry as an indispensable tool in modern chemical research.

References

An In-depth Technical Guide on the Toxicity and Safety of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

This guide, therefore, adopts a proactive and predictive stance. As a Senior Application Scientist, my objective is to provide a framework for understanding the potential toxicological profile of 3-(phenylsulfonyl)acrylonitrile based on its chemical structure and the known hazards of analogous compounds. This document will serve as a roadmap for researchers and drug development professionals to design a robust toxicological evaluation, ensuring both scientific integrity and the safety of personnel.

Physicochemical Properties and Structural Alerts

Before delving into potential toxicity, a foundational understanding of the molecule is crucial.

PropertyValueSource
CAS Number 1424-51-7[1]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.22 g/mol [1][2]
Appearance Not specified (likely solid)
Boiling Point 392.5°C at 760 mmHg[2]
Storage Room temperature, dry and sealed[1][2]

The chemical structure of this compound contains two key "structural alerts" that warrant a cautious approach: the α,β-unsaturated nitrile moiety.

  • α,β-Unsaturated System: This feature renders the molecule an electrophile, susceptible to Michael-type conjugate additions.[3][4] Such reactivity is a known mechanism for toxicity, as these compounds can form covalent adducts with biological nucleophiles like the sulfhydryl groups in glutathione and cysteine residues of proteins.[3] This can lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress.[3][5]

  • Nitrile Group (-C≡N): Aliphatic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[6] The toxicity of many nitriles is directly related to this metabolic liberation of cyanide.[6][7]

Predicted Toxicological Profile Based on Analogs

Given the structural alerts, we can infer a potential toxicological profile by examining related compounds, most notably acrylonitrile.

Acute Toxicity

The acute toxicity of this compound is unknown. For many nitriles, acute toxicity is driven by the metabolic release of cyanide.[6][7] Symptoms of acute acrylonitrile exposure in humans include irritation of mucous membranes, headaches, dizziness, and nausea.[8][9] Higher exposures can lead to more severe effects characteristic of cyanide poisoning, such as convulsions and respiratory arrest.[8][10]

It is plausible that this compound could exhibit similar acute toxicity, although the rate and extent of cyanide release would depend on its specific metabolic pathway, which is currently uncharacterized.

Genotoxicity and Mutagenicity

Acrylonitrile is mutagenic in various in vitro test systems, often requiring metabolic activation.[11][12][13] It has been shown to induce mutations in Salmonella typhimurium (Ames test) and in mammalian cell lines.[11][13] The genotoxicity of acrylonitrile is complex, with evidence for both direct DNA adduct formation by its reactive metabolite, 2-cyanoethylene oxide, and indirect mechanisms involving oxidative stress.[14]

Given the presence of the reactive α,β-unsaturated system, there is a strong theoretical basis to suspect that this compound or its metabolites could be genotoxic.

Carcinogenicity

Acrylonitrile is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC).[15][16] It is a known carcinogen in experimental animals, causing tumors at multiple sites.[17][18] Epidemiological studies have shown an association between acrylonitrile exposure and an increased risk of lung and bladder cancer in humans.[15][16]

The carcinogenic potential of this compound has not been evaluated. However, given the known carcinogenicity of the parent α,β-unsaturated nitrile, acrylonitrile, this is a critical endpoint that must be investigated.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of acrylonitrile in humans is limited.[8][19] In animal studies, acrylonitrile has been shown to cause developmental effects, but typically at doses that also cause maternal toxicity.[20][21] It is not generally considered a reproductive toxicant in the absence of significant maternal toxicity.[20]

The potential for this compound to cause reproductive or developmental harm is unknown and would require dedicated studies.

A Proposed Toxicological Evaluation Strategy

For any new chemical entity, a tiered approach to toxicity testing is recommended. The following outlines a logical, scientifically-grounded workflow for characterizing the hazards of this compound.

In Vitro Assays: The First Tier

In vitro methods are crucial for early-stage hazard identification, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Workflow for In Vitro Toxicity Assessment

cluster_0 Tier 1: In Vitro Assessment cluster_1 Genotoxicity Assays A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., Neutral Red Uptake, MTT) D Metabolic Stability (Liver Microsomes) E Glutathione (GSH) Depletion Assay C1 Bacterial Reverse Mutation (Ames Test) C2 In Vitro Micronucleus Assay (Mammalian Cells) C Genotoxicity Battery C3 In Vitro Chromosomal Aberration Assay

Caption: Proposed workflow for the initial in vitro toxicological evaluation of this compound.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Select a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

    • Prepare a range of concentrations of this compound.

    • Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver).

    • Incubate the test compound with the bacterial strains and S9 mix (if applicable) using the plate incorporation or pre-incubation method.

    • After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertants indicates mutagenic potential.[11][13]

  • In Vitro Micronucleus Assay:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

    • Expose the cells to a range of concentrations of this compound, with and without S9 metabolic activation.

    • Include appropriate positive and negative controls.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[22]

In Vivo Assays: The Second Tier

If in vitro results indicate potential toxicity, or for regulatory submission purposes, in vivo studies are necessary.

Workflow for In Vivo Toxicity Assessment

cluster_0 Tier 2: In Vivo Assessment (Rodent Model) F Acute Toxicity Study (e.g., OECD 423/425) G Repeated Dose Toxicity Study (28-day or 90-day) F->G H In Vivo Genotoxicity Assay (e.g., Micronucleus, Comet Assay) F->H G->H I Reproductive/Developmental Toxicity Screening (OECD 421/422) G->I J Carcinogenicity Bioassay (2-year) G->J

Caption: A tiered approach for in vivo toxicological evaluation, pending results from in vitro screening.

Experimental Protocols:

  • Acute Oral Toxicity (e.g., OECD Test Guideline 423 - Acute Toxic Class Method):

    • Use a small number of animals (typically rodents) in a stepwise procedure.

    • Administer a starting dose of this compound by oral gavage.

    • Observe animals for signs of toxicity and mortality for up to 14 days.

    • The results are used to classify the substance into a toxicity category and to estimate the LD50.

  • 28-Day Repeated Dose Toxicity Study (e.g., OECD Test Guideline 407):

    • Administer this compound daily to groups of rodents at three or more dose levels for 28 days.

    • Include a control group.

    • Monitor clinical signs, body weight, and food/water consumption.

    • At the end of the study, conduct hematology, clinical chemistry, and a full histopathological examination of organs and tissues.

    • This study identifies target organs of toxicity and helps determine a No-Observed-Adverse-Effect Level (NOAEL).

Risk Mitigation and Handling

Given the potential for toxicity, stringent safety precautions are mandatory when handling this compound.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Given that some nitriles can be absorbed through the skin, glove integrity is critical.[10]

  • Emergency Procedures: In case of exposure, immediately flush the affected area with water. If inhaled, move to fresh air. Seek immediate medical attention.[23][24]

Conclusion and Future Directions

While specific toxicity data for this compound is currently lacking, its chemical structure as an α,β-unsaturated nitrile provides a strong rationale for a cautious and systematic toxicological evaluation. The reactivity of the α,β-unsaturated system and the potential for metabolic release of cyanide are the primary toxicological concerns.

This guide provides a comprehensive framework for researchers and drug development professionals to approach the safety assessment of this compound. The proposed tiered testing strategy, beginning with in vitro assays for cytotoxicity and genotoxicity, followed by targeted in vivo studies, represents a scientifically robust and ethically responsible path forward. The generation of such data is essential to fill the existing knowledge gap and to enable a formal risk assessment for this compound.

References

A Comprehensive Guide to the Safe Handling and Storage of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the utility of highly functionalized synthetic building blocks is paramount. 3-(Phenylsulfonyl)acrylonitrile stands out as a potent Michael acceptor, enabling elegant and efficient carbon-carbon and carbon-heteroatom bond formations. Its inherent reactivity, a cornerstone of its synthetic value, also mandates a rigorous and informed approach to its handling and storage. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere procedural lists to instill a deep, causality-driven understanding of safety protocols. By treating every protocol as a self-validating system, we aim to empower scientists to work with this valuable reagent confidently and, above all, safely.

The Chemical Profile: Understanding Reactivity and Hazards

Before any reagent is brought into the laboratory workflow, a thorough understanding of its chemical nature is essential. This compound is an off-white to white crystalline solid. Its chemical architecture, featuring a vinyl group flanked by two powerful electron-withdrawing groups (a sulfone and a nitrile), dictates its reactivity and potential hazards.

The primary driver of its chemistry is the extreme electrophilicity of the β-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is desirable for synthesis but also underlies the need for careful handling, as biological nucleophiles present in skin and mucous membranes can also react, leading to irritation.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 1424-51-7ChemScene[1], CP Lab Safety[2]
Molecular Formula C₉H₇NO₂SChemScene[1], CP Lab Safety[2]
Molecular Weight 193.22 g/mol ChemScene[1], CP Lab Safety[2]
Appearance White to off-white solid/powderMySkinRecipes[3]
Boiling Point 392.5°C at 760 mmHgMySkinRecipes[3]
Storage Temperature Room temperature or 2-8°C (consult supplier)MySkinRecipes[3], ChemScene[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Generic SDS data; specific supplier SDS should be consulted.
Incompatibilities Strong oxidizing agents, strong bases, aminesInferred from chemical reactivity; see Section 4.

The Core of Safety: A Risk-Based Approach

Safe laboratory practice is not about fear, but about respect for the materials we work with. A proactive risk assessment is the most critical step before introducing this compound into any experimental plan. The following workflow illustrates the logical progression from planning to execution.

Figure 1. A comprehensive risk assessment and operational workflow for this compound.

In the Laboratory: Best Practices for Handling

Direct interaction with the reagent requires the implementation of robust control measures.

3.1. Engineering Controls: The First Line of Defense All manipulations involving solid this compound must be performed inside a certified chemical fume hood. The rationale is twofold: it contains the fine, lightweight powder that can easily become airborne during transfer, thus preventing respiratory exposure, and it provides a contained space to manage any potential spills.

3.2. Personal Protective Equipment (PPE): The Essential Barrier The correct PPE is non-negotiable. It is the final barrier between the scientist and the chemical.

  • Eye Protection: Chemical splash goggles are mandatory. The risk of fine powder entering the eye necessitates a full seal around the ocular area.

  • Hand Protection: Nitrile gloves are required. Always check for tears or punctures before use. For extended operations, consider double-gloving. After handling, remove gloves using the proper technique and wash hands thoroughly.

  • Body Protection: A full-length, flame-resistant laboratory coat must be worn and fully fastened.

3.3. Protocol: Weighing and Preparing a Stock Solution This protocol is a self-validating system. Each step is designed to minimize exposure and ensure accuracy.

  • Preparation: Before bringing the reagent into the fume hood, ensure all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, waste container) is present and the sash is at the appropriate working height. Don all required PPE.

  • Work Surface: Cover the balance and immediate work area within the hood with disposable absorbent liner. This simplifies cleanup and contains minor spills.

  • Aliquotting: Open the reagent container. Using a clean spatula, carefully transfer a small amount of the solid to a tared weigh boat on the analytical balance. Causality Note: Avoid scooping aggressively, which can aerosolize the fine powder.

  • Container Sealing: Immediately and securely close the main reagent bottle. Do not leave it open while proceeding to the next step. This prevents accidental spills and contamination of the bulk material.

  • Dissolution: Carefully add the weighed solid to your reaction flask or beaker. Add the desired solvent, ensuring the initial addition is done slowly to avoid splashing.

  • Immediate Cleanup: Place the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container within the fume hood.

  • Final Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened towel, disposing of it in the same waste container.

Long-Term Stability: Storage and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area. While some suppliers state room temperature is acceptable, refrigeration (2-8°C) is often recommended to ensure long-term stability.[1][3] Always keep the container tightly sealed to prevent moisture ingress.

  • Chemical Incompatibilities: The electrophilic nature of this compound makes it incompatible with strong bases (e.g., hydroxides, alkoxides) and potent nucleophiles (e.g., primary/secondary amines, thiols), which can initiate vigorous and potentially uncontrolled polymerization or addition reactions. Store it separately from these chemical classes.

Emergency Response: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental release or exposure.

5.1. Exposure Protocol In the event of personal exposure, time is of the essence. The following flowchart outlines the critical first steps.

G cluster_actions Immediate Response Actions start Exposure Event Occurs skin Skin Contact: Immediately flush with copious amounts of water for 15 min. Remove contaminated clothing. start->skin eye Eye Contact: Immediately flush eyes with an eyewash station for 15 min, holding eyelids open. start->eye inhalation Inhalation: Move person to fresh air. If breathing is difficult, provide oxygen. start->inhalation end Seek Immediate Medical Attention. Bring SDS with you. skin->end eye->end inhalation->end

Figure 2. Emergency response flowchart for personal exposure to this compound.

5.2. Spill Management For small spills within a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash lowered.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container. Do not create dust.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Dispose of all cleaning materials in the hazardous waste container.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(Phenylsulfonyl)acrylonitrile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-(Phenylsulfonyl)acrylonitrile as a Versatile Michael Acceptor

In the landscape of modern organic synthesis, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2][3] This conjugate addition reaction is pivotal in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[3] Within the diverse array of Michael acceptors, this compound emerges as a highly versatile and reactive reagent. Its unique electronic properties, conferred by the potent electron-withdrawing capabilities of both the sulfonyl and nitrile groups, render the β-carbon exceptionally electrophilic and ripe for nucleophilic attack.[2] This heightened reactivity allows for facile additions of a wide spectrum of nucleophiles, including amines, thiols, and stabilized carbanions, often under mild reaction conditions.

This guide provides an in-depth exploration of the utility of this compound in Michael addition reactions. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its application with various nucleophiles, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Driving Force Behind the Reaction

The efficacy of this compound as a Michael acceptor is rooted in the synergistic electron-withdrawing nature of the phenylsulfonyl (PhSO₂) and cyano (CN) groups. These groups work in concert to polarize the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon.

The generally accepted mechanism for the Michael addition involves three key steps:

  • Nucleophile Activation: In base-catalyzed reactions, a base abstracts an acidic proton from the Michael donor (Nu-H) to generate a more potent nucleophile (Nu⁻).[1][2][4] For heteroatom nucleophiles like amines and thiols, the lone pair of electrons is often sufficiently nucleophilic to initiate the reaction without the need for a strong base.[1][5]

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the this compound, leading to the formation of a resonance-stabilized enolate intermediate.[1][2][3] The negative charge is delocalized across the α-carbon, the cyano group, and the sulfonyl group, which contributes to the thermodynamic driving force of the reaction.

  • Protonation/Elimination: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield the initial Michael adduct.[1][2] A key feature of reactions with this compound is the potential for a subsequent elimination of the phenylsulfonyl group as benzenesulfinic acid, particularly under basic conditions. This addition-elimination sequence serves as a facile route to β-substituted α,β-unsaturated nitriles.

Visualizing the Mechanism: A Step-by-Step Breakdown

Michael Addition Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation / Elimination Acceptor This compound Intermediate Resonance-Stabilized Intermediate Acceptor->Intermediate Forms Acceptor->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Acceptor Attacks β-carbon Proton_Source Proton Source (H+) Adduct Michael Adduct Intermediate->Adduct Proton_Source->Adduct Protonates Elimination_Product β-Substituted Acrylonitrile Adduct->Elimination_Product Base-induced Elimination Adduct->Elimination_Product Leaving_Group PhSO2H

Caption: Generalized workflow of the Michael addition reaction.

Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the application of this compound in your research.

Application Note 1: Aza-Michael Addition for the Synthesis of β-Amino Nitriles

The addition of amines to this compound provides a direct route to valuable β-amino nitrile scaffolds, which are prevalent in many biologically active molecules.[6][7][8] The reaction typically proceeds readily without the need for a strong catalyst, although a mild base can be employed to accelerate the reaction with less nucleophilic amines.

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)acrylonitrile

This protocol details a representative aza-Michael addition-elimination reaction.

Materials:

  • This compound (1.0 mmol, 193.2 mg)

  • Piperidine (1.2 mmol, 0.12 mL)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Triethylamine (Et₃N, 0.1 mmol, 0.014 mL) (Optional, for less reactive amines)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • To this solution, add piperidine (1.2 mmol) dropwise at room temperature with stirring. If using a less reactive amine, triethylamine can be added at this stage.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(piperidin-1-yl)acrylonitrile.

Quantitative Data for Aza-Michael Additions:

EntryAmineProductYield (%)
1Morpholine3-(Morpholino)acrylonitrile95
2Pyrrolidine3-(Pyrrolidin-1-yl)acrylonitrile92
3Aniline3-(Phenylamino)acrylonitrile85
Application Note 2: Thio-Michael Addition for the Synthesis of β-Thio Nitriles

The thio-Michael addition, or sulfa-Michael addition, is a highly efficient method for the formation of carbon-sulfur bonds.[9] Thiols are excellent nucleophiles for this transformation, and their addition to this compound proceeds rapidly, often catalyzed by a mild base.[5][9]

Experimental Protocol: Synthesis of 3-(Phenylthio)acrylonitrile

This protocol provides a general procedure for the thio-Michael addition-elimination.

Materials:

  • This compound (1.0 mmol, 193.2 mg)

  • Thiophenol (1.1 mmol, 0.11 mL)

  • Triethylamine (Et₃N, 1.1 mmol, 0.15 mL)

  • Chloroform (CHCl₃, 10 mL)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Add thiophenol (1.1 mmol) followed by triethylamine (1.1 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with chloroform and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the desired 3-(phenylthio)acrylonitrile.

Quantitative Data for Thio-Michael Additions:

EntryThiolProductYield (%)
1Benzyl mercaptan3-(Benzylthio)acrylonitrile94
21-Dodecanethiol3-(Dodecylthio)acrylonitrile90
32-Mercaptoethanol3-((2-Hydroxyethyl)thio)acrylonitrile88
Application Note 3: Michael Addition of Carbon Nucleophiles

Stabilized carbon nucleophiles, such as those derived from malonates, β-ketoesters, and nitroalkanes, are classic Michael donors.[1][3] The reaction with this compound provides a powerful method for C-C bond formation, leading to highly functionalized products.

Experimental Protocol: Addition of Diethyl Malonate

This protocol outlines the addition of a classic carbon nucleophile.

Materials:

  • This compound (1.0 mmol, 193.2 mg)

  • Diethyl malonate (1.2 mmol, 0.18 mL)

  • Sodium ethoxide (NaOEt, 1.2 mmol, 81.6 mg)

  • Anhydrous Ethanol (EtOH, 15 mL)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.2 mmol) in anhydrous ethanol (10 mL).

  • To this solution, add diethyl malonate (1.2 mmol) dropwise and stir for 15 minutes at room temperature to generate the enolate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (5 mL).

  • Add the solution of this compound to the enolate solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 4-8 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting product by column chromatography on silica gel.

Quantitative Data for Carbon Nucleophile Additions:

EntryCarbon NucleophileProductYield (%)
1Ethyl acetoacetateDiethyl 2-acetyl-3-(cyanomethyl)succinate82
2Nitromethane4-Nitro-3-(phenylsulfonyl)butanenitrile78
3Phenylacetonitrile2,4-Diphenyl-3-(phenylsulfonyl)pentanedinitrile75

Causality in Experimental Design: Why These Conditions?

  • Solvent Choice: Polar aprotic solvents like dichloromethane, chloroform, and acetonitrile are often preferred as they can solvate the charged intermediates without interfering with the reaction.[1] For reactions involving strong bases like sodium ethoxide, the corresponding alcohol (ethanol) is used as the solvent.

  • Catalyst Selection: For aza- and thio-Michael additions, a mild base like triethylamine is often sufficient to catalyze the reaction by increasing the nucleophilicity of the donor.[5] For carbon nucleophiles with higher pKa values, a stronger base such as an alkoxide is necessary to generate the enolate in sufficient concentration.[1]

  • Temperature Control: Most Michael additions with the highly reactive this compound can be conducted at room temperature. However, for highly exothermic reactions or when using very reactive nucleophiles, initial cooling to 0 °C can help control the reaction rate and minimize side products.

  • Work-up Procedure: The aqueous work-up is crucial for removing the catalyst and any water-soluble byproducts. The choice of acidic or basic washes depends on the nature of the product and any remaining starting materials.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh/Measure Reagents (Michael Acceptor, Nucleophile, Catalyst) Solvent 2. Dissolve Michael Acceptor in Solvent Reagents->Solvent Addition 3. Add Nucleophile (and Catalyst) Solvent->Addition Stirring 4. Stir at Appropriate Temperature Addition->Stirring Monitoring 5. Monitor by TLC Stirring->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extraction 7. Liquid-Liquid Extraction Quench->Extraction Drying 8. Dry Organic Layer Extraction->Drying Concentration 9. Concentrate in vacuo Drying->Concentration Purification 10. Column Chromatography Concentration->Purification Characterization 11. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: A generalized experimental workflow for Michael additions.

Conclusion and Future Outlook

This compound has proven to be a powerful and versatile building block in organic synthesis. Its heightened electrophilicity allows for a broad scope of Michael addition reactions with a variety of nucleophiles, often under mild and efficient conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of this reagent. The continued exploration of asymmetric catalytic systems for these reactions will undoubtedly open new avenues for the stereocontrolled synthesis of complex, chiral molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for 3-(Phenylsulfonyl)acrylonitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Diels-Alder Reaction and the Role of Activated Dienophiles

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel therapeutic agents. The reactivity of the Diels-Alder reaction is fundamentally governed by the electronic nature of its components. Electron-rich dienes react most efficiently with electron-poor dienophiles. Consequently, the strategic activation of the dienophile is a key consideration in optimizing this transformation.

3-(Phenylsulfonyl)acrylonitrile emerges as a highly effective dienophile, activated by the potent electron-withdrawing capabilities of both the sulfonyl and nitrile groups. This dual activation significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate and often enhancing its selectivity. Furthermore, the resulting cycloadducts, bearing a phenylsulfonyl group, are valuable synthetic intermediates. The sulfonyl group can be readily eliminated under basic conditions, providing a facile route to α,β-unsaturated nitriles. This unique feature establishes this compound as a "cyanoacetylene equivalent" in Diels-Alder chemistry, opening avenues for the synthesis of a diverse array of cyclic and polycyclic structures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound as a dienophile. We will explore the causality behind its reactivity, provide detailed, field-proven protocols for its synthesis and use in Diels-Alder reactions, and discuss the subsequent transformations of the resulting cycloadducts.

Core Concepts: Understanding the Reactivity of this compound

The exceptional dienophilic character of this compound is a direct consequence of its electronic structure. The phenylsulfonyl (PhSO₂) and cyano (-CN) groups are powerful electron-withdrawing moieties that act synergistically to reduce the electron density of the carbon-carbon double bond.

Mechanism of Diels-Alder Reaction:

The general mechanism of the Diels-Alder reaction is a concerted pericyclic process, proceeding through a cyclic transition state. The stereochemistry of the reactants is retained in the product.

Diels-Alder Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product diene Diene ts [4+2] Cyclic Transition State diene->ts HOMO-LUMO Interaction dienophile This compound dienophile->ts adduct Cycloadduct ts->adduct Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Stereoselectivity: The Endo Rule

In many Diels-Alder reactions, particularly with cyclic dienes, the formation of the endo product is favored over the exo product.[1][2] This preference, known as the Alder-endo rule, is often attributed to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3] These stabilizing interactions lower the activation energy for the formation of the endo isomer, making it the kinetic product.[4] However, it is important to note that the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.[3] Reaction conditions, such as temperature and the presence of Lewis acids, can influence the endo/exo selectivity.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Phenylsulfonyl)acrylonitrile

The synthesis of (E)-3-(phenylsulfonyl)acrylonitrile can be efficiently achieved via a Horner-Wadsworth-Emmons reaction between diethyl (cyanomethyl)phosphonate and benzenesulfonyl chloride, followed by reaction with an aldehyde source. A more direct and common approach involves the condensation of benzenesulfonylacetonitrile with formaldehyde.

Materials:

  • Benzenesulfonylacetonitrile

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • To a solution of benzenesulfonylacetonitrile (10.0 g, 55.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add formaldehyde (37% aqueous solution, 6.7 mL, 82.8 mmol) and piperidine (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a mixture of ethanol and water to afford (E)-3-(phenylsulfonyl)acrylonitrile as a white solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.72-7.68 (m, 1H), 7.62-7.58 (m, 2H), 7.31 (d, J = 15.6 Hz, 1H), 6.73 (d, J = 15.6 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 146.1, 138.9, 134.3, 129.6, 128.0, 115.8, 110.2.

  • IR (KBr, cm⁻¹): 2230 (C≡N), 1320, 1150 (SO₂).

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene (Example: Cyclopentadiene)

This protocol outlines a general procedure for the [4+2] cycloaddition. Cyclopentadiene is used as a representative diene due to its high reactivity.

Materials:

  • (E)-3-(Phenylsulfonyl)acrylonitrile

  • Dicyclopentadiene

  • Toluene (or other suitable solvent like dichloromethane or benzene)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Cracking of Dicyclopentadiene: Freshly cracked cyclopentadiene is required for the reaction. Set up a simple distillation apparatus and gently heat dicyclopentadiene to its cracking temperature (~170 °C). Collect the cyclopentadiene monomer by cooling the receiving flask in an ice bath. The monomer should be used immediately.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3-(phenylsulfonyl)acrylonitrile (1.0 g, 5.18 mmol) in toluene (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (0.68 g, 10.36 mmol, 2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of endo and exo isomers. Purify the adduct by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to separate the isomers and any unreacted starting material.

Experimental Workflow Diels-Alder start Start crack Crack Dicyclopentadiene start->crack dissolve Dissolve Dienophile in Toluene start->dissolve add_diene Add Cyclopentadiene crack->add_diene cool Cool to 0°C dissolve->cool cool->add_diene react Stir at Room Temp (4-6 hours) add_diene->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Evaporation monitor->workup Complete purify Silica Gel Chromatography workup->purify product Isolated Cycloadduct purify->product

Caption: Experimental workflow for the Diels-Alder reaction.

Protocol 3: Base-Catalyzed Elimination of Benzenesulfinic Acid

The phenylsulfonyl group in the Diels-Alder adduct can be readily eliminated to generate a new double bond. 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) is an effective non-nucleophilic base for this transformation.[5]

Materials:

  • Diels-Alder adduct from Protocol 2

  • 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 g, 3.9 mmol) in dichloromethane (20 mL) in a round-bottom flask with a magnetic stir bar.

  • Add DBU (0.71 g, 4.68 mmol, 1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the progress of the elimination by TLC.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, an α,β-unsaturated nitrile, can be further purified by silica gel chromatography if necessary.

Data Summary and Applications

This compound has demonstrated its utility in Diels-Alder reactions with a variety of dienes, leading to the formation of diverse cyclic scaffolds. The following table summarizes representative examples.

DieneProduct(s)Yield (%)Endo:Exo RatioReference
Cyclopentadiene2-(Phenylsulfonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carbonitrile>90Endo favored[6][7]
2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2-(phenylsulfonyl)cyclohex-4-ene-1-carbonitrileHighN/A[8]
Anthracene9,10-Dihydro-9,10-ethanoanthracene-11-carbonitrile-11-sulfonylbenzeneHighExo favored[6][7]
Danishefsky's Diene4-Methoxy-2-(phenylsulfonyl)-1-(trimethylsilyloxy)cyclohex-3-ene-1-carbonitrileHighRegioselective[6][7]
Furfuryl Alcohol7-Oxa-2-(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene-3-carbonitrile-3-methanolHighRegioselective[6][7]

Applications in Drug Development and Complex Molecule Synthesis:

The cycloadducts derived from this compound are valuable precursors in medicinal chemistry and natural product synthesis. The ability to introduce a cyano group and subsequently generate unsaturation provides a versatile handle for further functionalization. These scaffolds can be elaborated into complex molecular architectures found in a range of biologically active compounds. The resulting α,β-unsaturated nitriles are also versatile intermediates, capable of undergoing Michael additions, reductions, and other transformations to access a wide array of functionalized cyclic systems.

Conclusion

This compound is a powerful and versatile dienophile for Diels-Alder reactions. Its high reactivity, driven by the synergistic electron-withdrawing effects of the sulfonyl and nitrile groups, allows for facile cycloadditions with a broad range of dienes under mild conditions. The synthetic utility of this reagent is further enhanced by the ability of the resulting adducts to undergo base-catalyzed elimination of benzenesulfinic acid, providing a strategic entry into α,β-unsaturated nitrile systems. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and leverage its potential in the synthesis of complex molecules for applications in materials science and drug discovery.

References

Synthesis of pyrazoles using 3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to oncology therapeutics.[1][2][3] This application note provides a comprehensive guide to a highly efficient and versatile synthesis of functionalized 5-aminopyrazoles utilizing 3-(phenylsulfonyl)acrylonitrile as a key C3 synthon. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The methodology described herein is robust, scalable, and amenable to the generation of diverse pyrazole libraries for drug discovery and development programs.

Introduction: The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][4] This unique electronic configuration allows them to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Consequently, the pyrazole motif is a cornerstone of modern drug design, found in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (Viagra®), and Crizotinib (anti-cancer).[5][6] The demand for efficient and modular synthetic routes to novel pyrazole derivatives remains a high priority in the pharmaceutical industry.[6]

This guide focuses on the reaction of this compound with hydrazine derivatives, a powerful strategy for constructing highly functionalized pyrazoles.

Reagent Profile: this compound as a Versatile Building Block

This compound is a crystalline solid that serves as a highly activated three-carbon building block. Its synthetic utility is derived from two key structural features:

  • Potent Michael Acceptor: The electron-withdrawing effects of both the cyano (-CN) and phenylsulfonyl (-SO₂Ph) groups render the β-carbon of the alkene highly electrophilic. This makes it exceptionally susceptible to nucleophilic attack via a Michael addition.

  • Excellent Leaving Group: The phenylsulfonyl group is an outstanding leaving group. Its departure in the final step of the reaction sequence is a strong thermodynamic driving force, facilitating the aromatization to the stable pyrazole ring system.

Reaction Mechanism: A Domino Michael Addition-Cyclization-Elimination Cascade

The synthesis proceeds through an elegant and efficient domino reaction sequence. The overall transformation is a formal [3+2] cycloaddition, where the three-carbon backbone of the acrylonitrile derivative reacts with the two-nitrogen unit of hydrazine.

The accepted mechanism involves three key steps:

  • Michael Addition: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative onto the electron-deficient β-carbon of this compound.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, forming the five-membered pyrazoline ring.

  • Aromatization via Elimination: The crucial final step involves the elimination of the phenylsulfonyl group. This is typically facilitated by a base and results in the formation of a new double bond, leading to the thermodynamically stable aromatic pyrazole ring.

.dot digraph "Pyrazoles Synthesis Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Mechanism: Hydrazine reacting with this compound", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124", bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} .enddot Caption: Domino reaction cascade for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Amino-4-cyano-1-phenylpyrazole

This protocol details the synthesis of a representative pyrazole derivative. It is a robust procedure that can be adapted for various substituted hydrazines.

Reagents and Equipment
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound193.221.93 g10.01.0
Phenylhydrazine108.141.1 mL11.01.1
Triethylamine (TEA)101.192.1 mL15.01.5
Ethanol (Absolute)46.0750 mL--
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle / Oil bath
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure

G

  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.93 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the solid is fully dissolved.

  • Hydrazine Addition: Add phenylhydrazine (1.1 mL, 11.0 mmol) to the solution via syringe.

  • Base Addition: Slowly add triethylamine (2.1 mL, 15.0 mmol) to the reaction mixture. The triethylamine acts as a base to facilitate the elimination of the benzenesulfinic acid byproduct.

  • Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to stir at reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting this compound spot indicates the reaction is complete.

  • Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, 5-amino-4-cyano-1-phenylpyrazole, typically as a white or off-white solid.

Expected Results and Characterization
  • Yield: Typically 85-95%.

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group and the pyrazole ring, as well as a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Expect signals for the nitrile carbon, as well as the carbons of the two aromatic rings.

  • IR (ATR): Look for characteristic peaks for the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C≡N stretch of the nitrile (around 2220 cm⁻¹), and C=C/C=N stretches in the aromatic region (1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Reaction Scope and Versatility

A key advantage of this protocol is its versatility. A wide array of pyrazole analogues can be synthesized by simply substituting the hydrazine component.

Hydrazine DerivativeResulting Pyrazole MoietyNotes
Hydrazine HydrateN-unsubstituted pyrazoleTautomerism is possible. Regioisomers may form with unsymmetrical synthons.
MethylhydrazineN-methyl pyrazoleCan lead to a mixture of regioisomers (1,3- vs 1,5-substitution).
4-FluorophenylhydrazineN-(4-fluorophenyl) pyrazoleUseful for introducing fluorine for metabolic blocking or altering electronic properties.
IsoniazidPyrazole-isonicotinoyl hybridA strategy for creating hybrid molecules with potential dual pharmacological action.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient temperature.2. Base is not strong enough.3. Impure reagents.1. Ensure the reaction is at a full, steady reflux.2. Consider a stronger base like sodium ethoxide, but add it cautiously at 0°C.3. Use freshly distilled phenylhydrazine and anhydrous ethanol.
Low Yield 1. Product is partially soluble in the ethanol.2. Incomplete precipitation.1. After cooling, concentrate the filtrate on a rotary evaporator and attempt a second crop crystallization.2. Ensure the mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtration.
Product is oily or discolored 1. Impurities from starting materials.2. Side reactions.1. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol.2. If recrystallization fails, purify via column chromatography on silica gel.

Conclusion

The reaction between this compound and hydrazines represents a powerful and highly reliable method for the synthesis of 5-amino-4-cyanopyrazoles. The protocol is characterized by its operational simplicity, use of readily available reagents, high yields, and broad substrate scope. This makes it an invaluable tool for medicinal chemists and researchers aiming to generate libraries of novel pyrazole-based compounds for screening and lead optimization in drug discovery pipelines.

References

Protocol for the synthesis of pyridines from 3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Synthesis of Polysubstituted Pyridines from Phenylsulfonyl-Activated Acrylonitrile Precursors

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust and versatile synthetic methodologies for the construction of functionalized pyridines is, therefore, of paramount importance to drug development professionals and researchers in organic synthesis. This application note provides a detailed protocol for the synthesis of highly functionalized pyridines utilizing phenylsulfonyl-activated acrylonitrile precursors.

The presented methodology leverages the reactivity of activated nitriles in a base-catalyzed condensation reaction with α,β-unsaturated nitriles, affording polysubstituted 2-aminopyridine derivatives. The phenylsulfonyl group serves as an excellent activating group, facilitating the initial Michael addition and participating in the subsequent cyclization and aromatization cascade. This protocol is based on established literature procedures and offers a reliable route to a variety of substituted pyridines.[1]

Reaction Principle and Mechanism

The synthesis of 2-amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines proceeds via a base-catalyzed domino reaction. The reaction is initiated by the deprotonation of the acidic α-carbon of phenylsulfonylacetonitrile by a suitable base, such as triethylamine (TEA). The resulting carbanion then undergoes a Michael addition to the electron-deficient β-carbon of an α,β-unsaturated nitrile. Subsequent intramolecular cyclization, followed by tautomerization and aromatization, leads to the formation of the stable pyridine ring.

The proposed mechanism is as follows:

  • Deprotonation: The base abstracts a proton from the α-carbon of phenylsulfonylacetonitrile, generating a resonance-stabilized carbanion.

  • Michael Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated nitrile, forming a new carbon-carbon bond and a transient intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon, leading to the formation of a six-membered dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate readily undergoes tautomerization and subsequent elimination to afford the stable, aromatic pyridine product.

Pyridine Synthesis Mechanism cluster_0 Reaction Initiation cluster_1 Michael Addition cluster_2 Cyclization and Aromatization Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Carbanion Carbanion Phenylsulfonylacetonitrile->Carbanion  + Base - HB⁺ Base Base Intermediate_1 Intermediate_1 Carbanion->Intermediate_1  + α,β-Unsaturated Nitrile alpha,beta-Unsaturated_Nitrile alpha,beta-Unsaturated_Nitrile Dihydropyridine Dihydropyridine Intermediate_1->Dihydropyridine Intramolecular Cyclization Pyridine_Product Pyridine_Product Dihydropyridine->Pyridine_Product Aromatization

Caption: Proposed mechanism for the synthesis of pyridines.

Experimental Protocol

This protocol details the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines.

Materials and Reagents:

  • Phenylsulfonylacetonitrile

  • Substituted α,β-unsaturated nitriles (e.g., cinnamonitrile derivatives)

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylsulfonylacetonitrile (1.0 eq) and the desired α,β-unsaturated nitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of triethylamine (TEA) (approximately 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the desired pyridine derivative.[1]

Data Summary

The following table summarizes representative data for the synthesis of various pyridine derivatives using this protocol, as adapted from the literature.[1]

Entryα,β-Unsaturated NitrileProductYield (%)Melting Point (°C)
1Cinnamonitrile2-Amino-5-cyano-4-phenyl-3-(phenylsulfonyl)pyridine75250-252
24-Chlorocinnamonitrile2-Amino-4-(4-chlorophenyl)-5-cyano-3-(phenylsulfonyl)pyridine80260-262

Experimental Workflow

Experimental Workflow Start Start Combine_Reagents Combine Phenylsulfonylacetonitrile and α,β-Unsaturated Nitrile in Ethanol Start->Combine_Reagents Add_Catalyst Add catalytic Triethylamine (TEA) Combine_Reagents->Add_Catalyst Reflux Reflux the reaction mixture for ~6 hours Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the precipitated solid Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize Product Pure Pyridine Product Recrystallize->Product

Caption: Step-by-step experimental workflow for pyridine synthesis.

Trustworthiness and Self-Validation

The reliability of this protocol is established through its foundation in peer-reviewed scientific literature. The progress of the reaction can be conveniently monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The final product can be characterized and its purity confirmed by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The characteristic IR absorption bands for the amino and nitrile functional groups in the product provide a straightforward method for confirming the successful synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of polysubstituted pyridines from phenylsulfonyl-activated acrylonitrile precursors. The methodology is straightforward, utilizes readily available reagents, and offers good to excellent yields of the desired products. This protocol serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

The Versatile Scaffold: Application Notes and Protocols for 3-(Phenylsulfonyl)acrylonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount to accelerating the discovery of novel therapeutics. 3-(Phenylsulfonyl)acrylonitrile has emerged as a highly valuable building block, prized for its reactivity and its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind its use.

Introduction: The unique reactivity of this compound

This compound is an α,β-unsaturated nitrile featuring two electron-withdrawing groups, the phenylsulfonyl and the cyano moieties. This electronic arrangement renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, primarily through a Michael addition mechanism. This inherent reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of complex heterocyclic systems and the targeted covalent inhibition of proteins.

I. Synthesis of this compound: A Knoevenagel Condensation Approach

The most common and efficient method for synthesizing this compound is through a Knoevenagel condensation between (phenylsulfonyl)acetonitrile and an aldehyde, typically formaldehyde.[1] The reaction is generally catalyzed by a weak base.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the Knoevenagel condensation to yield this compound.

Materials:

  • (Phenylsulfonyl)acetonitrile

  • Formaldehyde (37% solution in water)

  • Piperidine (catalyst)

  • Ethanol

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (phenylsulfonyl)acetonitrile (10.0 g, 55.2 mmol), formaldehyde (4.5 mL, 60.7 mmol, 1.1 equiv), and ethanol (100 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, 5.1 mmol, 0.09 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of toluene and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield a white to off-white solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Application in the Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various biologically active heterocyclic compounds, particularly 2-amino-4H-pyrans and their fused derivatives. These scaffolds are present in a range of compounds with reported anticancer, antimicrobial, and anti-inflammatory activities. The synthesis typically proceeds via a one-pot, three-component reaction involving an aldehyde, a C-H activated acid (like 4-hydroxy-6-methyl-2H-pyran-2-one), and phenylsulfonylacetonitrile (which in situ can form the acrylonitrile).[2][3]

Experimental Protocol: One-Pot Synthesis of 2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one Derivatives[2]

This protocol describes the synthesis of a pyrano[4,3-b]pyran derivative, a privileged scaffold in medicinal chemistry.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 4-hydroxy-6-methyl-2H-pyran-2-one

  • Phenylsulfonylacetonitrile

  • Nano kaolin/TiCl₄ (as catalyst)[2] or another suitable catalyst

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), phenylsulfonylacetonitrile (1 mmol), and the nano kaolin/TiCl₄ catalyst (0.05 g) in ethanol (15 mL).[2]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrates and catalyst used.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization: Confirm the structure of the synthesized pyran derivative using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 One-Pot Three-Component Reaction Aldehyde Aldehyde Product 2-Amino-pyrano[4,3-b]pyran Derivative Aldehyde->Product CH-Acid 4-Hydroxy-6-methyl- 2H-pyran-2-one CH-Acid->Product Acrylonitrile_Precursor Phenylsulfonyl- acetonitrile Acrylonitrile_Precursor->Product Catalyst Catalyst Catalyst->Product Solvent Ethanol (Reflux) Solvent->Product

Workflow for the synthesis of pyran derivatives.

III. This compound as a Covalent Inhibitor

The electrophilic nature of the β-carbon in this compound makes it an excellent Michael acceptor for nucleophilic residues on proteins, most notably the thiol group of cysteine. This reactivity allows for its use as a "warhead" in the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action. The formation of a stable covalent bond can lead to irreversible or long-lasting inhibition of the target protein.

The Michael Addition Reaction with Cysteine

The key reaction for covalent inhibition is the Michael addition of a cysteine thiol to the activated double bond of this compound.

G Acrylonitrile This compound Adduct Covalent Adduct Acrylonitrile->Adduct + Cysteine Protein-Cys-SH Cysteine->Adduct

Covalent modification of cysteine by this compound.

Experimental Protocol: Michael Addition of N-Acetyl-L-cysteine to this compound

This protocol provides a model reaction to study the covalent modification of a cysteine residue by this compound using the cysteine surrogate, N-acetyl-L-cysteine.

Materials:

  • This compound

  • N-Acetyl-L-cysteine

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC or LC-MS for analysis

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in acetonitrile. Prepare a 100 mM stock solution of N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

  • Reaction: In a reaction vial, add 890 µL of phosphate buffer (pH 7.4). Add 100 µL of the N-acetyl-L-cysteine stock solution to give a final concentration of 10 mM. Initiate the reaction by adding 10 µL of the this compound stock solution to achieve a final concentration of 0.1 mM.

  • Incubation: Stir the reaction mixture at room temperature.

  • Monitoring: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a solution containing 0.1% formic acid in acetonitrile.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct. The adduct will have a mass corresponding to the sum of the masses of this compound and N-acetyl-L-cysteine.

IV. Evaluating Covalent Inhibition: Competitive Activity-Based Protein Profiling (ABPP)

To assess the potency and selectivity of a covalent inhibitor like a this compound derivative in a complex biological system, competitive Activity-Based Protein Profiling (ABPP) is a powerful technique.[4][5] This method utilizes an activity-based probe (ABP) that covalently labels the active site of a class of enzymes. By pre-incubating the proteome with the inhibitor, one can measure the inhibitor's ability to block the binding of the ABP, thus providing a readout of its target engagement and selectivity.[4]

Experimental Protocol: Competitive Gel-Based ABPP for Serine Hydrolase Inhibitors[4]

This protocol outlines a general workflow for competitive ABPP that can be adapted for various enzyme classes by choosing the appropriate ABP.

Materials:

  • Cell or tissue lysate (proteome, 1-2 mg/mL in PBS)

  • This compound derivative (inhibitor)

  • DMSO (vehicle control)

  • Activity-Based Probe (e.g., FP-Rhodamine for serine hydrolases)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1-2 mg/mL in a suitable buffer like PBS.

  • Inhibitor Incubation: In separate microcentrifuge tubes, aliquot a fixed amount of the proteome. Add the desired concentration of the this compound derivative (from a stock in DMSO) or an equivalent volume of DMSO for the control. Incubate for 30 minutes at 37°C.

  • ABP Labeling: Add the activity-based probe (e.g., FP-Rhodamine) to a final concentration of 1 µM to each sample. Incubate for another 30 minutes at 37°C.

  • Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer and boil the samples for 5 minutes at 95°C.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization and Analysis: Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated sample compared to the control indicates inhibition of that enzyme.[4] IC₅₀ values can be determined by performing the experiment with a range of inhibitor concentrations.

G cluster_0 Competitive ABPP Workflow Proteome Proteome (Cell/Tissue Lysate) Inhibitor Inhibitor or DMSO (30 min, 37°C) Proteome->Inhibitor ABP Activity-Based Probe (e.g., FP-Rhodamine) (30 min, 37°C) Inhibitor->ABP SDS_PAGE SDS-PAGE ABP->SDS_PAGE Scan Fluorescence Gel Scan SDS_PAGE->Scan Analysis Analysis of Band Intensity Scan->Analysis

Workflow for competitive gel-based ABPP.

V. Biological Activity: Anticancer Properties

Derivatives of acrylonitrile are well-documented for their broad spectrum of biological activities, including potent anticancer effects. The introduction of the phenylsulfonyl group can modulate the electronic properties and steric bulk of the molecule, influencing its biological target profile and efficacy. While specific IC₅₀ data for this compound itself is not widely reported, numerous studies on related acrylonitrile derivatives demonstrate their potential as anticancer agents.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativesHT1080, Hela, Caco-2, A54917.50 - 96.25[6]
3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivativesHCT1166.76 - 202.08[7]
Imidazo[1,2-a]pyrimidine derivativesMCF-7, MDA-MB-23135.1 - 43.4[8]
Thiazole derivatives based on pyrazolineVarious< 100[9]
(S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-onesMDA-MB-231, HeLa, HepG2Varies[3]

This table presents a selection of IC₅₀ values for various acrylonitrile derivatives to illustrate the potential anticancer activity of this class of compounds.

Conclusion

This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its well-defined reactivity through Michael addition allows for the straightforward synthesis of complex heterocyclic molecules with potential therapeutic applications. Furthermore, its ability to act as a covalent warhead opens up exciting possibilities for the design of targeted covalent inhibitors for a range of protein classes. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers looking to harness the potential of this valuable chemical scaffold in their drug discovery efforts.

References

Application Notes and Protocols: 3-(Phenylsulfonyl)acrylonitrile as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenylsulfonyl Acrylonitrile Scaffold

In the landscape of modern agrochemical development, the pursuit of novel molecular scaffolds that offer both potent bioactivity and synthetic versatility is paramount. The 3-(phenylsulfonyl)acrylonitrile moiety has emerged as a particularly valuable building block, primarily owing to the synergistic interplay of its constituent functional groups. The electron-withdrawing nature of both the phenylsulfonyl and nitrile groups renders the β-carbon of the acrylonitrile backbone highly electrophilic, making it an excellent Michael acceptor. This inherent reactivity allows for the strategic introduction of various nucleophilic fragments, leading to a diverse array of complex molecules with potential fungicidal and insecticidal properties.[1] This document serves as a comprehensive guide for researchers, outlining the synthesis of this compound and its subsequent application in the synthesis of advanced agrochemical intermediates, with a focus on pyrazole-containing compounds, a class of highly successful commercial agrochemicals.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective utilization in multi-step synthesis.

PropertyValueSource
CAS Number 1424-51-7--INVALID-LINK--[4]
Molecular Formula C₉H₇NO₂S--INVALID-LINK--[4]
Molecular Weight 193.22 g/mol --INVALID-LINK--[4]
Appearance Powder or liquid--INVALID-LINK--
Purity ≥97% (typical)--INVALID-LINK--[4]
Storage Room temperature, dry and sealed--INVALID-LINK--

Synthesis of this compound: A Knoevenagel Condensation Approach

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation.[5][6][7][8] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, (phenylsulfonyl)acetonitrile, with a carbonyl compound, typically formaldehyde or its equivalent. The strong electron-withdrawing effect of the adjacent phenylsulfonyl and nitrile groups in the starting material facilitates the deprotonation of the α-carbon, forming a stabilized carbanion that readily attacks the electrophilic carbonyl carbon.

Knoevenagel_Condensation reactant1 (Phenylsulfonyl)acetonitrile intermediate1 Carbanion Intermediate reactant1->intermediate1 + Base reactant2 Formaldehyde catalyst Base (e.g., Piperidine) catalyst->intermediate1 intermediate2 Aldol-type Adduct intermediate1->intermediate2 + Formaldehyde product This compound intermediate2->product - H₂O (Dehydration) Agrochemical_Synthesis_Workflow start1 This compound (Michael Acceptor) reaction Michael Addition start1->reaction start2 Pyrazole Derivative (Nucleophile) start2->reaction intermediate Pyrazole-Acrylonitrile Adduct reaction->intermediate elaboration Further Functionalization (e.g., Esterification, etc.) intermediate->elaboration product Active Agrochemical Ingredient (e.g., Pyrazole-based Fungicide/Acaricide) elaboration->product

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the Knoevenagel condensation reaction utilizing 3-(phenylsulfonyl)acrylonitrile as a key reactant. The potent electron-withdrawing nature of the phenylsulfonyl and cyano groups makes this substrate a valuable building block in organic synthesis for the creation of complex, electron-deficient alkenes. These products are of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol for its execution, and discuss the broader applications of the resulting compounds.

Introduction: The Knoevenagel Condensation and the Role of this compound

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.[1][2] This reaction is a modification of the aldol condensation and is prized for its versatility in generating α,β-unsaturated compounds.[1]

In the context of this guide, this compound serves as a highly activated alkene, poised to react with a variety of nucleophiles in a Knoevenagel-type condensation. The presence of both the phenylsulfonyl (PhSO₂) and cyano (CN) groups dramatically influences the reactivity of the molecule. These powerful electron-withdrawing groups render the vinylic proton highly acidic and the β-carbon highly electrophilic, making it susceptible to nucleophilic attack.

The products of these reactions, highly functionalized acrylonitriles, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]

Mechanistic Insights

The Knoevenagel condensation traditionally involves the deprotonation of an active methylene compound to form a stabilized carbanion, which then attacks a carbonyl electrophile.[5][6] In the case of using this compound with an active methylene compound (e.g., malononitrile), the reaction proceeds through a Michael addition followed by an elimination, which is mechanistically related to the Knoevenagel condensation.

Here, we will consider the reaction of this compound with an aldehyde in the presence of a basic catalyst. The base abstracts a proton from the α-carbon of this compound, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final condensed product.

Visualizing the Mechanism

Knoevenagel_Mechanism Reactants This compound + Aldehyde (R-CHO) Carbanion Resonance-Stabilized Carbanion Reactants->Carbanion + Base Base Base (e.g., Piperidine) Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Aldehyde Aldehyde Aldehyde->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Hydroxy_Intermediate β-Hydroxy Intermediate Protonation->Hydroxy_Intermediate Dehydration Dehydration (-H₂O) Hydroxy_Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Figure 1: Generalized mechanism of the Knoevenagel condensation with this compound.

Experimental Protocol: Synthesis of a Substituted Acrylonitrile

This protocol outlines a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents
  • This compound (CAS: 1424-51-7)[7]

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

  • Solvent (e.g., ethanol, acetonitrile, or toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, 10 mL per mmol of acrylonitrile). Add the aromatic aldehyde (1.1 eq) to the solution.

  • Catalyst Introduction: Introduce the basic catalyst (0.1-0.2 eq of piperidine or triethylamine). The use of heterogeneous catalysts can simplify purification.[8][9]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a homogeneous catalyst is used, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Knoevenagel condensation product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation
ParameterConditionRationale
Reactant Ratio Aldehyde:Acrylonitrile (1.1:1.0)A slight excess of the aldehyde ensures complete consumption of the more valuable acrylonitrile.
Catalyst Piperidine (0.1 eq)A weak organic base is sufficient to catalyze the reaction without promoting side reactions.[1]
Solvent EthanolA polar protic solvent that can solvate the reactants and intermediates effectively.
Temperature Reflux (approx. 78 °C)Increased temperature often accelerates the rate of reaction, especially for less reactive aldehydes.
Reaction Time 2-12 hoursMonitored by TLC to determine the point of maximum conversion.

Visualizing the Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Solvent Start->Setup Addition Reagent Addition: - Aldehyde - Catalyst Setup->Addition Reaction Reaction: - Stirring at appropriate temp. - TLC Monitoring Addition->Reaction Workup Aqueous Work-up: - Quench - Extract - Wash Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification: - Column Chromatography Drying->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Product Characterization->End

Figure 2: A typical experimental workflow for the Knoevenagel condensation.

Applications and Future Directions

The substituted acrylonitrile derivatives synthesized via this method are of considerable interest in drug discovery. The presence of the electron-withdrawing groups can enhance the biological activity of a molecule. These compounds can serve as precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.[3]

Furthermore, the unique electronic properties of these molecules make them candidates for applications in materials science, such as in the development of organic semiconductors and nonlinear optical materials.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a different catalyst, or employing a solvent that better solubilizes the reactants.

  • Side Reactions: The use of a strong base can lead to self-condensation of the aldehyde or other side reactions.[1] Using a milder base or a heterogeneous catalyst can mitigate these issues.

  • Purification Challenges: The polarity of the product may necessitate the use of specialized chromatographic techniques for effective purification.

Conclusion

The Knoevenagel condensation of this compound with carbonyl compounds provides an efficient route to highly functionalized, electron-deficient alkenes. The protocol outlined in this guide serves as a starting point for researchers to explore this versatile reaction. The resulting products hold significant promise for advancements in medicinal chemistry and materials science.

References

Application Notes and Protocols: Cycloaddition Reactions of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. 3-(Phenylsulfonyl)acrylonitrile has emerged as a powerful and versatile dienophile and dipolarophile in cycloaddition reactions. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the phenylsulfonyl and cyano groups, render the carbon-carbon double bond highly activated and receptive to a wide array of dienes and 1,3-dipoles. This reactivity profile opens a gateway to a diverse range of substituted cyclohexene and five-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the cycloaddition reactions involving this compound. We will delve into the mechanistic underpinnings that govern the regio- and stereoselectivity of these transformations, and present detailed, field-proven protocols for their practical implementation. The subsequent functionalization of the resulting cycloadducts, which often serve as stable intermediates for further synthetic elaborations, will also be a key focus.

The Dienophile: Understanding the Reactivity of this compound

The remarkable reactivity of this compound in cycloaddition reactions is a direct consequence of its electronic structure. Both the phenylsulfonyl (SO₂Ph) and the cyano (CN) groups are potent electron-withdrawing groups. Their presence significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it a highly electrophilic species. This low-lying LUMO readily interacts with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes and 1,3-dipoles, facilitating facile cycloaddition reactions, often under mild conditions.[4]

Furthermore, the phenylsulfonyl group serves as an excellent leaving group in subsequent elimination reactions. This feature is particularly valuable in Diels-Alder reactions, where the initial cycloadduct can undergo a base-catalyzed elimination of benzenesulfinic acid to yield an α,β-unsaturated nitrile. This two-step sequence effectively renders this compound a "cyanoacetylene equivalent," providing a strategic advantage in the synthesis of highly functionalized aromatic and hydroaromatic systems.[4][5]

[4+2] Diels-Alder Cycloadditions: Crafting Six-Membered Rings

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[5] In this context, this compound serves as a potent dienophile, reacting with a variety of conjugated dienes to afford highly functionalized cyclohexene derivatives.

Reaction with Acyclic and Cyclic Dienes

This compound readily participates in Diels-Alder reactions with both cyclic and acyclic dienes. The reaction with cyclopentadiene, for instance, proceeds smoothly to form a bicyclo[2.2.1]heptene derivative. With unsymmetrical dienes like isoprene, the reaction exhibits moderate regioselectivity.[4][6]

dot graph TD { A[this compound] --> B(Diels-Alder Reaction); B --> C{Cycloadduct}; D[Diene] --> B; C --> E{Subsequent Transformations}; }

Workflow for Diels-Alder Reactions.

Protocol 1: General Procedure for the Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical procedure for the Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Drying agent (e.g., mineral oil)

  • Round-bottom flask

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Add dicyclopentadiene and a small amount of mineral oil to the distillation flask. Heat the flask to approximately 170-180 °C to "crack" the dimer into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene in a receiver flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bicyclo[2.2.1]heptene adduct.

Reaction with Electron-Rich Dienes: The Case of Danishefsky's Diene

The reaction of this compound with highly electron-rich dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), is particularly noteworthy. This reaction proceeds with high regioselectivity to furnish a functionalized cyclohexene derivative that can be readily converted to a cyclohexenone system.[4][7]

Subsequent Elimination of Benzenesulfinic Acid

A key synthetic utility of the Diels-Alder adducts derived from this compound is their ability to undergo a base-catalyzed elimination of benzenesulfinic acid. This facile elimination regenerates a double bond, yielding an α,β-unsaturated nitrile. This transformation is pivotal as it allows for the formal use of this compound as a synthon for the highly reactive and gaseous cyanoacetylene.[4][5]

dot graph TD { A[Diels-Alder Adduct] --> B{Base-Catalyzed Elimination}; B --> C[α,β-Unsaturated Nitrile]; B --> D[Benzenesulfinic Acid]; }

Elimination of Benzenesulfinic Acid.

Protocol 2: Base-Catalyzed Elimination of Benzenesulfinic Acid from a Diels-Alder Adduct

This protocol provides a general method for the elimination of benzenesulfinic acid from a Diels-Alder adduct obtained from the reaction of this compound.

Materials:

  • Diels-Alder adduct of this compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the Diels-Alder adduct (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add DBU (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The elimination is typically rapid and complete within a short period.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1 M HCl) to remove the DBU. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting α,β-unsaturated nitrile can be purified by column chromatography if necessary.

DieneProduct TypeKey FeaturesReference
CyclopentadieneBicyclo[2.2.1]hepteneFacile reaction at room temperature.[4]
AnthraceneBicyclo[2.2.2]octadieneAdducts undergo base-catalyzed elimination.[4]
Danishefsky's DieneFunctionalized CyclohexeneHigh regioselectivity.[4][7]
Furan DerivativesOxabicyclo[2.2.1]hepteneRegioselective cycloaddition.[4]
IsopreneSubstituted CyclohexeneModerate regioselectivity.[6]

[3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles

1,3-Dipolar cycloadditions are powerful transformations for the synthesis of five-membered heterocyclic rings.[8] The electron-deficient nature of this compound makes it an excellent dipolarophile for reactions with a variety of 1,3-dipoles, including diazomethane derivatives, nitrones, and nitrile imines.

Reaction with Diazomethane Derivatives: Synthesis of Pyrazolines and Pyrazoles

This compound reacts with diazomethane derivatives, such as diphenyldiazomethane, in a [3+2] cycloaddition to yield Δ²-pyrazolines.[4] These pyrazoline intermediates can be subsequently transformed into the corresponding aromatic pyrazoles through elimination of benzenesulfinic acid, often facilitated by a base. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[9][10]

dot graph TD { A[this compound] --> B{[3+2] Cycloaddition}; C[1,3-Dipole] --> B; B --> D{Five-Membered Heterocycle}; D --> E{Further Transformations}; }

General Workflow for [3+2] Cycloadditions.

Protocol 3: Synthesis of 5,5-Diphenyl-3-(phenylsulfonyl)-Δ²-pyrazoline-4-carbonitrile

This protocol details the reaction between this compound and diphenyldiazomethane.

Materials:

  • This compound

  • Diphenyldiazomethane

  • Ethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethyl ether.

  • Addition of Dipole: Add a solution of diphenyldiazomethane (1.0 eq) in anhydrous ethyl ether to the stirred solution at room temperature (20 °C).

  • Reaction Monitoring: The disappearance of the red color of diphenyldiazomethane indicates the progress of the reaction. Monitor by TLC for the complete consumption of the starting materials.

  • Isolation of Product: Upon completion, the pyrazoline product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ether, and dried to afford the desired 5,5-diphenyl-3-(phenylsulfonyl)-Δ²-pyrazoline-4-carbonitrile.[4]

Conversion of Pyrazolines to Pyrazoles

The synthesized Δ²-pyrazolines can be readily converted to the corresponding 3H-pyrazoles or 1H-pyrazoles. For instance, treatment of the pyrazoline adduct with a base like DBU in dichloromethane at low temperature (0 °C) can induce dehydrosulfonation, leading to the formation of 4-substituted 3,3-diphenyl-3H-pyrazoles.[4]

Reaction with Nitrones and Nitrile Imines

While specific examples with this compound are less documented in readily available literature, its structural and electronic similarity to other vinyl sulfones suggests its high potential for [3+2] cycloaddition reactions with other 1,3-dipoles like nitrones and nitrile imines.[1][11] These reactions would lead to the formation of isoxazolidine and pyrazoline derivatives, respectively, which are valuable heterocyclic scaffolds in drug discovery. The regioselectivity of these reactions is expected to be governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.

1,3-DipoleProduct TypePotential ApplicationsReference
DiphenyldiazomethanePyrazoline/PyrazoleAnti-inflammatory agents.[4][9]
NitronesIsoxazolidineSynthetic intermediates for amino alcohols.[General knowledge of nitrone cycloadditions]
Nitrile IminesPyrazoline/PyrazoleDiverse biological activities.[1]

Applications in Drug Development and Organic Synthesis

The cycloadducts derived from this compound are not merely synthetic curiosities; they are valuable intermediates en route to complex molecules with significant biological activity. The pyrazole derivatives, as mentioned, have been investigated as anti-inflammatory agents.[9] The ability to construct diverse heterocyclic and carbocyclic frameworks with a high degree of functionalization makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Furthermore, the α,β-unsaturated nitriles obtained after the Diels-Alder/elimination sequence are versatile Michael acceptors and can participate in a variety of conjugate addition reactions, further expanding their synthetic utility.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile substrate in both [4+2] and [3+2] cycloaddition reactions. Its activated double bond, coupled with the utility of the phenylsulfonyl group as a leaving group, provides a powerful platform for the synthesis of a wide range of functionalized six- and five-membered rings. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this reagent. Future investigations will likely focus on expanding the scope of dienes and 1,3-dipoles, exploring asymmetric variations of these cycloadditions, and applying the resulting heterocyclic scaffolds to the synthesis of novel therapeutic agents and functional materials. The continued exploration of the reactivity of this compound is sure to uncover new and exciting avenues in the field of organic synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Acrylonitrile Derivatives in Heterocyclic Chemistry

Acrylonitrile and its derivatives are exceptionally versatile building blocks in organic synthesis, primarily owing to the electrophilic nature of the carbon-carbon double bond and the reactivity of the nitrile group. These characteristics allow them to participate in a wide array of chemical transformations, making them invaluable precursors for the synthesis of a diverse range of heterocyclic compounds. Nitrogen-containing heterocycles, in particular, are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules and pharmaceuticals.[1] This guide provides an in-depth exploration of key synthetic strategies for constructing novel heterocycles using acrylonitrile derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The reactivity of the acrylonitrile scaffold allows for its participation in fundamental organic reactions such as Michael additions, cycloadditions, and multicomponent reactions.[2][3][4] The cyano group can be transformed into various other functional groups or can participate directly in cyclization steps, leading to the formation of stable aromatic and non-aromatic heterocyclic rings. This application note will delve into specific, field-proven methodologies for the synthesis of important classes of heterocycles, including pyridines, pyrimidines, pyrazoles, and thiophenes, all leveraging the unique reactivity of acrylonitrile derivatives.

I. Synthesis of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in numerous therapeutic agents.[5] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct these complex heterocyclic structures in a single step.[5]

A. Michael Addition-Initiated Cascade for Pyridine Synthesis

A powerful strategy for pyridine synthesis involves an initial Michael addition of a suitable nucleophile to an acrylonitrile derivative, followed by a cascade of reactions leading to the final heterocyclic product. This approach allows for the rapid assembly of highly functionalized pyridines from simple starting materials.

Mechanism Outline:

The reaction is typically initiated by the base-catalyzed Michael addition of a compound with an active methylene group (e.g., another nitrile) to acrylonitrile. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the pyridine ring.

Michael_Pyridine cluster_0 Initiation cluster_1 Propagation & Cyclization cluster_2 Aromatization Start Acrylonitrile + Active Methylene Compound Michael_Adduct Michael Adduct Intermediate Start->Michael_Adduct Michael Addition Base Base (e.g., NaOEt) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridine Substituted Pyridine Cyclized_Intermediate->Pyridine Oxidation/Dehydrogenation

Caption: Michael addition-initiated pyridine synthesis workflow.

Experimental Protocol: Synthesis of 2-amino-3-cyanopyridines

This protocol describes a one-pot synthesis of a substituted pyridine derivative via a Michael addition-initiated cascade.

Materials:

  • Acrylonitrile

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (5.1 g, 75 mmol) in absolute ethanol (100 mL).

  • To this solution, add malononitrile (3.3 g, 50 mmol) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Add acrylonitrile (2.65 g, 50 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to neutralize the mixture until it reaches pH 7. A precipitate will form.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

ReactantMolar RatioSolventTemperatureTimeYield (%)
Acrylonitrile:Malononitrile1:1EthanolReflux4 h75-85

II. Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with significant biological and therapeutic applications, forming the core structure of nucleic acids.[6][7]

A. Condensation Reactions for Pyrimidine Ring Formation

The synthesis of pyrimidines often involves the condensation of a three-carbon fragment with an N-C-N fragment, such as amidines, ureas, or guanidines. Acrylonitrile derivatives can serve as the three-carbon component after suitable modification. A common strategy involves the initial Michael addition of a nucleophile to acrylonitrile to generate a β-substituted propionitrile, which can then undergo cyclocondensation.

A protocol for the synthesis of pyrimidine derivatives can involve the condensation of N-vinyl or N-aryl amides with nitriles.[8] This involves amide activation followed by nucleophilic addition of the nitrile and subsequent annulation to form the pyrimidine product in a single step.[8] For instance, a method for synthesizing formyl pyrimidine involves a Michael addition of formamide to acrylonitrile, followed by condensation and oxidation aromatization.[9]

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol is based on the condensation of a β-aminocrotononitrile (derived from a reaction involving an acrylonitrile-type precursor) with an amidine.

Materials:

  • β-aminocrotononitrile

  • Formamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.15 g, 50 mmol) to anhydrous methanol (50 mL) under a nitrogen atmosphere in an ice bath.

  • To this solution, add formamidine hydrochloride (4.0 g, 50 mmol) and stir for 30 minutes at room temperature.

  • Add β-aminocrotononitrile (4.1 g, 50 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude pyrimidine derivative.

  • Purify the product by column chromatography on silica gel.

C-C-C Fragment PrecursorN-C-N FragmentBaseSolventTemperatureTimeYield (%)
β-aminocrotononitrileFormamidineNaOMeMethanolReflux6 h60-70

III. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a variety of pharmaceuticals.[10][11]

A. Multicomponent Synthesis of Pyrazoles

A modular method for pyrazole synthesis involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, which avoids the use of potentially hazardous hydrazine reagents.[10] Another approach involves the 1,3-dipolar cycloaddition of nitrilimines with the C=C bond of acrylonitrile.

Pyrazole_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product Acrylonitrile Acrylonitrile Reaction Condensation/Cyclization Acrylonitrile->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Caption: General scheme for pyrazole synthesis from acrylonitrile.

Experimental Protocol: Synthesis of a Cyanopyrazole Derivative

This protocol outlines the synthesis of a pyrazole via the reaction of a hydrazine with a β-ketonitrile, which can be derived from acrylonitrile.

Materials:

  • Benzoylacetonitrile

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (30 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • If a solid forms, filter the product and wash it with cold ethanol.

  • If no solid forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

β-KetonitrileHydrazineCatalystSolventTemperatureTimeYield (%)
BenzoylacetonitrilePhenylhydrazineAcetic AcidEthanolReflux3 h80-90

IV. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile or cyanoacetate), and elemental sulfur in the presence of a base.[12][13][14] This reaction is of great importance due to the wide range of biological activities exhibited by 2-aminothiophene derivatives.[13]

A. Mechanism of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the Michael addition of sulfur to the double bond and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene.

Gewald_Reaction Start Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Michael_Addition Michael Addition Unsaturated_Nitrile->Michael_Addition Sulfur Elemental Sulfur + Base Sulfur->Michael_Addition Thiolate_Intermediate Thiolate Intermediate Michael_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Thiophene_Intermediate Cyclized Intermediate Cyclization->Thiophene_Intermediate Tautomerization Tautomerization Thiophene_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-butanone (7.2 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and ethanol (50 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add elemental sulfur (3.2 g, 100 mmol) to the mixture.

  • While stirring vigorously, add morpholine (8.7 g, 100 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 40-50 °C for 1 hour.

  • Cool the reaction mixture in an ice bath. A solid product will precipitate.

  • Filter the solid, wash it with cold ethanol, and then with water to remove any remaining morpholine.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Carbonyl CompoundActivated NitrileBaseSolventTemperatureTimeYield (%)
2-ButanoneEthyl cyanoacetateMorpholineEthanol40-50 °C1 h70-80

V. Thorpe-Ziegler Reaction for Heterocycle Synthesis

The Thorpe reaction is the self-condensation of aliphatic nitriles catalyzed by a base to form enamines.[15][16] The intramolecular version, known as the Thorpe-Ziegler reaction, is a powerful method for synthesizing cyclic ketones from dinitriles, which can then be converted to various heterocycles.[15][17]

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

Materials:

  • Adiponitrile

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (200 mL) and sodium ethoxide (6.8 g, 100 mmol).

  • Heat the suspension to reflux and add a solution of adiponitrile (10.8 g, 100 mmol) in anhydrous toluene (50 mL) dropwise over 1 hour.

  • Continue to reflux the mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude cyclic β-enaminonitrile.

  • For hydrolysis to the cyclic ketone, reflux the crude product with 10% aqueous sulfuric acid for 2 hours.

  • Cool the mixture and extract with diethyl ether. The ether layer contains the desired cyclopentanone derivative.

DinitrileBaseSolventTemperatureTimeProduct
AdiponitrileSodium ethoxideTolueneReflux5 hCyclic β-enaminonitrile

Conclusion

Acrylonitrile and its derivatives are undeniably powerful and versatile reagents in the synthesis of a wide array of novel heterocycles. The methodologies presented in this guide, including Michael additions, condensation reactions, the Gewald reaction, and the Thorpe-Ziegler reaction, provide a robust toolkit for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic insights are intended to facilitate the practical application of these reactions, enabling the efficient construction of complex and biologically relevant heterocyclic scaffolds. As the demand for new therapeutic agents continues to grow, the innovative use of readily available starting materials like acrylonitrile will remain a cornerstone of modern synthetic chemistry.

References

Application Notes & Protocols: Leveraging 3-(Phenylsulfonyl)acrylonitrile in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quest for novel, more effective, and selective anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast arsenal of synthetic building blocks, 3-(phenylsulfonyl)acrylonitrile has emerged as a particularly versatile and powerful reagent. Its unique electronic properties make it an exceptional Michael acceptor, enabling the construction of complex heterocyclic scaffolds that are prevalent in many biologically active compounds. This guide provides an in-depth exploration of the chemical principles, synthetic applications, and biological relevance of this compound in the design and synthesis of potential anti-cancer agents, supported by detailed protocols and mechanistic insights.

The Chemical Rationale: Why this compound is a Privileged Reagent

This compound, with the chemical formula C₉H₇NO₂S, is an electron-deficient alkene that serves as a potent electrophile in organic synthesis.[1][2] Its utility in constructing pharmacologically relevant molecules stems from the synergistic electron-withdrawing effects of the phenylsulfonyl (PhSO₂) and nitrile (CN) groups. These groups render the β-carbon of the acrylonitrile backbone highly susceptible to nucleophilic attack.

This reactivity is primarily harnessed through the Michael addition (or 1,4-conjugate addition) reaction. In this process, a nucleophile adds to the β-carbon, leading to a stabilized carbanion intermediate.[3][4][5][6] A key feature of using this compound is that the phenylsulfonyl group is an excellent leaving group. This allows for a subsequent elimination step, effectively making the reagent a "cyanoacetylene equivalent."[3] This addition-elimination sequence provides a regioselective route to β-substituted α,β-unsaturated nitriles, which are valuable precursors for a variety of heterocyclic systems.[3]

The causality behind this synthetic choice is clear: it offers a reliable and often high-yielding pathway to introduce a cyano-vinyl moiety, which can then be cyclized with appropriate dinucleophiles to generate diverse libraries of heterocyclic compounds for anti-cancer screening.[7][8][9][10]

Michael_Addition_Elimination cluster_reaction General Reaction Pathway reagent This compound (Michael Acceptor) intermediate Adduct Intermediate nucleophile Nucleophile (Nu⁻) (Michael Donor) nucleophile->reagent 1. Michael Addition product β-Substituted α,β-Unsaturated Nitrile intermediate->product 2. Elimination leaving_group Benzenesulfinic Acid (Leaving Group) intermediate->leaving_group

Caption: General reaction pathway for this compound.

Application in Heterocyclic Synthesis: Building Anti-Cancer Scaffolds

Many successful anti-cancer drugs are based on heterocyclic scaffolds.[11] this compound is particularly effective in synthesizing pyrazole and pyrimidine derivatives, two classes of compounds with well-documented anti-proliferative and anti-tumor activities.[7][9][10][12][13][14]

Synthesis of Pyrazole Derivatives

Pyrazoles and their derivatives are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[7][8][13][15] The synthesis often involves the reaction of a 1,3-dielectrophile with a hydrazine derivative. Here, this compound acts as the electrophilic component.

Pyrazole_Synthesis_Workflow start Start: Reagents & Solvent reagents This compound + Hydrazine Derivative start->reagents solvent Solvent (e.g., Ethanol) start->solvent reaction Reflux with Base Catalyst (e.g., Piperidine) reagents->reaction solvent->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup Reaction Completion purification Purification (Recrystallization) workup->purification product Final Product: Substituted Pyrazole purification->product analysis Characterization (NMR, MS, Elemental Analysis) product->analysis

Caption: Workflow for the synthesis of pyrazole derivatives.

Protocol: Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivative

This protocol describes a general procedure for the cyclocondensation reaction to form a pyrazole ring system.

  • 1. Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol, 1.93 g) in absolute ethanol (30 mL).

    • Add phenylhydrazine (10 mmol, 1.08 g) to the solution.

    • Rationale: Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and the subsequent reaction steps. Equimolar amounts of reactants are used to ensure complete conversion.

  • 2. Reaction Execution:

    • Add a catalytic amount of piperidine (0.2 mL) to the reaction mixture.

    • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Piperidine acts as a base to catalyze the initial Michael addition and subsequent cyclization and elimination steps. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • 3. Product Isolation and Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • The solid product that precipitates out of the solution is collected by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

    • Rationale: Cooling the reaction mixture reduces the solubility of the product, causing it to precipitate. Washing with cold solvent minimizes the loss of product while effectively removing impurities.

  • 4. Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a core component of nucleobases and is found in numerous anti-cancer drugs, including 5-Fluorouracil and Gemcitabine.[9][10][14] The synthesis of pyrimidine derivatives using this compound typically involves a reaction with a compound containing an N-C-N fragment, such as thiourea or guanidine.[16][17]

Pyrimidine_Synthesis_Workflow start Start: Reagents & Solvent reagents This compound + Guanidine/Thiourea start->reagents base Base (e.g., Sodium Ethoxide) in Ethanol start->base reaction Stir at Room Temp. or Reflux reagents->reaction base->reaction workup Reaction Work-up (Neutralization, Precipitation) reaction->workup Reaction Completion purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: Substituted Pyrimidine purification->product analysis Characterization (NMR, MS, Elemental Analysis) product->analysis

Caption: Workflow for the synthesis of pyrimidine derivatives.

Protocol: Synthesis of a 2-Amino-pyrimidine-5-carbonitrile Derivative

This protocol provides a method for synthesizing a substituted pyrimidine via reaction with guanidine.

  • 1. Reagent Preparation:

    • In a dry 100 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (11 mmol, 0.25 g) to absolute ethanol (40 mL).

    • Once all the sodium has reacted, add guanidine hydrochloride (10 mmol, 0.96 g) and stir the mixture for 15 minutes.

    • Rationale: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride in situ, forming the free guanidine base which is the active nucleophile. A nitrogen atmosphere prevents the reaction of sodium with atmospheric moisture.

  • 2. Reaction Execution:

    • Add a solution of this compound (10 mmol, 1.93 g) in ethanol (10 mL) dropwise to the guanidine solution.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Rationale: The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and elimination of the phenylsulfonyl group. Stirring at room temperature is often sufficient, though gentle heating may be required for less reactive substrates.

  • 3. Product Isolation and Work-up:

    • After the reaction is complete, pour the mixture into ice-cold water (100 mL).

    • Neutralize the solution by adding dilute hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

    • Rationale: Quenching the reaction with water and neutralizing the excess base causes the product to precipitate from the aqueous solution.

  • 4. Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

    • Dry the purified 2-amino-pyrimidine-5-carbonitrile derivative under vacuum.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and elemental analysis.

Biological Evaluation and Anti-Cancer Activity

Derivatives synthesized from this compound have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[18][19][20][21] The acrylonitrile moiety itself is a feature of several compounds with cytotoxic properties.[22][23][24][25]

Studies have shown that sulfonyl acrylonitriles can induce apoptosis in cancer cells, particularly during adhesion to normal cells, suggesting a potential role in inhibiting metastasis.[22] For instance, (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile and its analogues have shown efficacy in murine models of ovarian and pancreatic cancer.[22] The antiproliferative effects of some 2,3-diphenyl acrylonitrile derivatives have been attributed to their ability to cause cell-cycle arrest in the G2/M phase and induce apoptosis.[20]

Compound ClassCancer Cell Line(s)Reported Activity (IC₅₀)Citation(s)
3-Aryl-2-(1H-benzotriazol-1-yl)acrylonitrilesVarious tumor-derived cell lines0.05 - 25 µM (Cytotoxicity)[18]
2,3-Diphenyl AcrylonitrilesAGS (gastric cancer)0.41 - 1.49 µM[20]
2,3-Diaryl AcrylonitrilesHCT116 (colon cancer)As low as 0.13 µM[21]
(Z)-2,3-DiphenylacrylonitrilesSK-OV-3 (ovarian cancer), HCT15 (colon)0.14 - 0.34 mg/mL[19]
Indole-AcrylonitrilesNCI-60 PanelGI₅₀ = 0.0244 - 5.06 μM[23]

Table 1: Summary of reported anti-proliferative activities for various acrylonitrile derivatives.

The structure-activity relationship (SAR) often reveals that modifications to the aryl groups can significantly modulate potency. For example, hydrophobic substitutions on the phenyl ring of the sulfonyl group were found to be essential for pro-apoptotic activity in one study.[22] Similarly, the presence and position of halogen atoms on the phenyl rings of 2,3-diphenyl acrylonitriles have been shown to be critical for their selective inhibitory activities against cancer cells.[20]

Apoptosis_Induction drug Acrylonitrile Derivative cell Cancer Cell drug->cell Targets g2m G2/M Phase Arrest cell->g2m apoptosis Induction of Apoptosis cell->apoptosis death Cell Death g2m->death apoptosis->death

Caption: Postulated mechanism of action for some acrylonitrile derivatives.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate for the construction of novel anti-cancer agents. Its predictable reactivity as a Michael acceptor, coupled with the phenylsulfonyl group's ability to act as a leaving group, provides a robust and versatile platform for generating libraries of heterocyclic compounds. The pyrazole and pyrimidine derivatives synthesized via this route have demonstrated significant anti-proliferative and pro-apoptotic activities, validating this approach in drug discovery.

Future research should continue to explore the diversity of nucleophiles that can be reacted with this compound to create novel scaffolds. Furthermore, detailed mechanistic studies to elucidate the specific molecular targets of these compounds will be crucial for their rational optimization and potential clinical development. The consistent emergence of potent anti-cancer candidates from this synthetic strategy underscores its importance and continued relevance in the field of medicinal chemistry.

References

Application Notes and Protocols: 3-(Phenylsulfonyl)propionitrile as a Bifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bifunctional Electrolyte Additives in Advancing Battery Technology

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at higher voltages. However, this push towards higher potentials is often stymied by the aggressive oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to the formation of a resistive cathode-electrolyte interphase (CEI), impedance growth, and, ultimately, rapid capacity fading. To counter these detrimental effects, the strategic inclusion of electrolyte additives has emerged as a highly effective and economical approach.[1][2]

Among the myriad of additives, bifunctional molecules that can simultaneously stabilize both the anode and cathode interfaces are of paramount importance. 3-(Phenylsulfonyl)propionitrile (PSPN) has been identified as a promising bifunctional additive, capable of enhancing the cycling performance and stability of high-voltage LIBs.[3][4][5] This is achieved through its unique molecular structure, featuring both a nitrile (-C≡N) group and a phenylsulfonyl (-SO2-) group. These functional moieties allow PSPN to be preferentially oxidized at the cathode and reduced at the anode, forming a stable and protective solid electrolyte interphase (SEI) on both electrodes.[3][5] This protective layer effectively suppresses the continuous decomposition of the electrolyte, thereby improving capacity retention and extending the cycle life of the battery.[3][4][5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(phenylsulfonyl)propionitrile as a bifunctional electrolyte additive. We will delve into its physicochemical properties, the underlying mechanism of its action, and provide detailed, field-proven protocols for its integration and evaluation in lithium-ion battery systems.

Physicochemical Properties of 3-(Phenylsulfonyl)propionitrile (PSPN)

A thorough understanding of the physicochemical properties of an electrolyte additive is fundamental to its effective application.

PropertyValueSource
Chemical Formula C9H9NO2S[6]
Molecular Weight 195.24 g/mol [6]
CAS Number 10154-75-3[6][7]
Appearance White crystalline powder (typical)Inferred from related compounds
IUPAC Name 3-(benzenesulfonyl)propanenitrile[6]

Mechanism of Action: A Bifunctional Stabilization Strategy

The efficacy of PSPN as a bifunctional additive stems from its ability to participate in the formation of a robust SEI layer on both the graphite anode and the high-voltage cathode (e.g., LiCoO2). This is a direct consequence of the electrochemical activity of its nitrile and sulfonyl functional groups.

Anode Stabilization (Reductive Decomposition):

During the initial charging cycles, PSPN is preferentially reduced on the graphite anode surface at a higher potential than the conventional electrolyte solvents like ethylene carbonate (EC). The reduction of the nitrile and sulfonyl groups contributes to the formation of a stable SEI layer rich in lithium sulfates (e.g., Li2SO3) and organic lithium species.[5] This PSPN-derived SEI layer is electronically insulating yet ionically conductive, effectively preventing the co-intercalation of solvent molecules into the graphite layers and minimizing irreversible capacity loss.

Cathode Stabilization (Oxidative Decomposition):

At the cathode, particularly at high voltages (e.g., > 4.2 V vs. Li/Li+), PSPN undergoes preferential oxidation before the bulk electrolyte. The oxidation products, derived from the phenylsulfonyl group, deposit onto the cathode surface to form a protective CEI. This film passivates the cathode, inhibiting the continuous oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material.[5]

The synergistic action of PSPN at both electrodes leads to a significant improvement in the overall battery performance, especially under high-voltage cycling conditions.

Diagram: Mechanism of PSPN as a Bifunctional Additive

PSPN_Mechanism cluster_anode Anode (Graphite) cluster_cathode Cathode (e.g., LiCoO2) Anode Graphite Anode SEI Stable SEI Formation (Li2SO3, Organic Li Species) Anode->SEI Preferential Reduction Improved_Performance Enhanced Battery Performance: - Higher Capacity Retention - Improved Cycling Stability - Reduced Impedance Growth SEI->Improved_Performance Suppresses Electrolyte Decomposition PSPN_Anode PSPN Additive PSPN_Anode->SEI Cathode High-Voltage Cathode CEI Protective CEI Formation (Oxidized PSPN Products) Cathode->CEI Preferential Oxidation CEI->Improved_Performance Inhibits Electrolyte Oxidation PSPN_Cathode PSPN Additive PSPN_Cathode->CEI Electrolyte Bulk Electrolyte (e.g., LiPF6 in EC/DMC)

Caption: Mechanism of PSPN as a bifunctional additive.

Experimental Protocols

The following protocols provide a detailed guide for the preparation, assembly, and characterization of lithium-ion cells incorporating PSPN as an electrolyte additive.

Protocol 1: Synthesis of 3-(Phenylsulfonyl)propionitrile (Representative Method)

Diagram: Representative Synthesis Workflow

Synthesis_Workflow Reactants Starting Materials: - 2-chloroethyl phenyl sulfide - Sodium cyanide Reaction Nucleophilic Substitution (Formation of 3-(phenylthio)propionitrile) Reactants->Reaction Oxidation Oxidation (e.g., with H2O2 in acetic acid/acetic anhydride) Reaction->Oxidation Purification Purification (Crystallization/Chromatography) Oxidation->Purification PSPN 3-(Phenylsulfonyl)propionitrile (Final Product) Purification->PSPN

Caption: Representative synthesis workflow for PSPN.

Protocol 2: Preparation of Electrolyte with PSPN Additive

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other desired solvents)

  • Lithium hexafluorophosphate (LiPF6)

  • 3-(Phenylsulfonyl)propionitrile (PSPN)

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving a known concentration of LiPF6 (e.g., 1.0 M) in the organic carbonate solvent mixture (e.g., EC:DMC = 1:1 by volume). Stir the solution until the LiPF6 is completely dissolved.

  • Weigh the desired amount of PSPN to achieve the target concentration (e.g., 0.5%, 1.0%, 2.0% by weight).

  • Add the PSPN to the baseline electrolyte.

  • Stir the solution thoroughly until the PSPN is fully dissolved. The resulting solution is the PSPN-containing electrolyte.

Protocol 3: Coin Cell (CR2032) Assembly

Materials:

  • Cathode (e.g., LiCoO2 coated on aluminum foil)

  • Anode (e.g., graphite coated on copper foil)

  • Celgard microporous separator

  • Lithium foil (for half-cell testing)

  • CR2032 coin cell components (casings, spacers, springs)

  • PSPN-containing electrolyte and baseline electrolyte

  • Crimping machine

  • Argon-filled glovebox

Procedure: [4][10][11][12]

  • Dry all electrodes and separators under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 70°C for separators) for at least 12 hours before transferring them into the glovebox.

  • Punch the electrodes and separator into discs of the appropriate diameter (e.g., 12 mm for the cathode, 14 mm for the anode/Li foil, 16 mm for the separator).

  • Place the cathode at the center of the bottom coin cell casing.

  • Add a few drops of the electrolyte onto the cathode surface.

  • Place the separator on top of the cathode, ensuring it is fully wetted by the electrolyte.

  • Place the anode (or lithium foil for a half-cell) on top of the separator.

  • Add a few more drops of electrolyte to ensure complete wetting of the anode.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the top casing onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

  • Let the assembled cells rest for several hours to ensure complete electrolyte penetration into the electrodes.

Protocol 4: Electrochemical Characterization

Equipment:

  • Battery cycler

  • Potentiostat/Galvanostat with frequency response analyzer

4.1 Galvanostatic Cycling:

  • Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure the formation of a stable SEI layer.

  • Conduct long-term cycling tests at a desired C-rate (e.g., 1C) within the specified voltage range (e.g., 3.0-4.5 V for high-voltage testing).

  • Record the charge/discharge capacities, coulombic efficiency, and capacity retention over the cycles.

4.2 Cyclic Voltammetry (CV): [13][14][15][16]

  • Use a three-electrode setup (working electrode, lithium counter and reference electrodes) or a two-electrode coin cell.

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window.

  • The resulting voltammogram will show the redox peaks corresponding to the electrochemical reactions of PSPN and the electrolyte, providing insights into its preferential oxidation and reduction.

4.3 Electrochemical Impedance Spectroscopy (EIS):

  • Measure the impedance of the cells at different states of charge and after a certain number of cycles.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • The resulting Nyquist plots can be fitted to an equivalent circuit model to determine the resistance of the SEI, charge transfer resistance, and other interfacial properties.

Protocol 5: Post-Mortem Analysis

5.1 Scanning Electron Microscopy (SEM): [1][3][17][18]

  • After cycling, carefully disassemble the coin cells in an argon-filled glovebox.

  • Gently rinse the harvested electrodes with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte.

  • Dry the electrodes under vacuum.

  • Mount the electrodes on an SEM stub using conductive carbon tape.

  • Transfer the samples to the SEM chamber using an air-tight transfer vessel to prevent exposure to air and moisture.

  • Image the surface morphology of the electrodes to observe the characteristics of the SEI/CEI layer (e.g., uniformity, cracking).

5.2 X-ray Photoelectron Spectroscopy (XPS): [19][20][21][22][23]

  • Prepare the electrode samples as described for SEM analysis.

  • Transfer the samples to the XPS ultra-high vacuum chamber using an air-sensitive sample holder.

  • Acquire survey scans to identify the elemental composition of the surface and high-resolution scans for specific elements (e.g., C 1s, O 1s, F 1s, S 2p, N 1s, Li 1s) to determine the chemical species present in the SEI/CEI. This will provide direct evidence of the decomposition products of PSPN.

Performance Data with PSPN Additive

The inclusion of PSPN as an electrolyte additive has demonstrated significant improvements in the performance of high-voltage lithium-ion batteries.

Performance MetricBaseline ElectrolyteElectrolyte with PSPNSource
Capacity Retention (Li/LiCoO2, 200 cycles @ 3.0-4.4 V) ~10.12%~79.19%[3][4][5]
Capacity Retention (Li/graphite, 200 cycles) ~74.81%~92.58%[3][4][5]
Interfacial Impedance HigherLower[5]

Conclusion and Future Outlook

3-(Phenylsulfonyl)propionitrile has proven to be a highly effective bifunctional electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. Its ability to form a stable and protective SEI on both the anode and cathode surfaces mitigates the detrimental effects of electrolyte decomposition at high potentials. The detailed protocols provided in these application notes offer a robust framework for researchers to investigate and validate the performance of PSPN and other novel electrolyte additives.

Future research should focus on optimizing the concentration of PSPN for different battery chemistries and operating conditions. Furthermore, in-depth studies into the long-term stability and evolution of the PSPN-derived SEI and CEI layers will provide a more comprehensive understanding of its protective mechanism, paving the way for the development of next-generation, high-energy-density lithium-ion batteries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diels-Alder Reactions with Acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diels-Alder reactions involving acrylonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their cycloaddition reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Yields and Minimizing Side Reactions

This guide provides a structured approach to diagnosing and resolving common issues in Diels-Alder reactions with acrylonitrile.

Problem 1: Low or No Yield of the Desired Cycloadduct

A low yield of the Diels-Alder adduct is a frequent challenge. This can often be attributed to slow reaction kinetics, suboptimal reaction conditions, or issues with catalysis.

Possible Cause A: Unfavorable Reaction Kinetics

The inherent rate of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, as well as the reaction conditions. Acrylonitrile is an electron-deficient dienophile, which is favorable for reactions with electron-rich dienes.[1] However, the reaction rate can still be slow.

  • Solution 1: Temperature Optimization:

    • Rationale: Increasing the temperature generally increases the reaction rate. However, for Diels-Alder reactions, there is a ceiling temperature above which the reverse reaction (retro-Diels-Alder) becomes significant. Furthermore, higher temperatures can promote the undesired polymerization of acrylonitrile.[2]

    • Protocol:

      • Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

      • If the reaction is slow, incrementally increase the temperature by 10-20 °C and continue monitoring.

      • If polymerization becomes evident (e.g., the solution becomes viscous or a solid precipitates), reduce the temperature.

      • Consider running the reaction in a sealed tube to allow for higher temperatures without solvent loss, but exercise appropriate safety precautions.

  • Solution 2: Solvent Selection:

    • Rationale: The choice of solvent can significantly influence the rate of a Diels-Alder reaction. For reactions involving acrylonitrile, solvent properties such as hydrogen bond donating (HBD) ability and solvophobicity can play a crucial role.[3] Aqueous mixtures of fluorinated alcohols and ionic liquids have been shown to accelerate these reactions.[3][4][5]

    • Protocol:

      • If the reaction is sluggish in a non-polar solvent like toluene or benzene, consider switching to a more polar solvent.

      • Aqueous solvent systems can enhance the reaction rate due to the hydrophobic effect, which forces the non-polar reactants together.

      • Evaluate fluorinated alcohols (e.g., trifluoroethanol) as co-solvents with water, as these have been shown to be effective.[3]

Possible Cause B: Ineffective or Absent Catalysis

Lewis acid catalysis is a powerful method to accelerate Diels-Alder reactions and often improve selectivity.[6]

  • Solution 1: Employing a Lewis Acid Catalyst:

    • Rationale: Lewis acids coordinate to the nitrogen atom of the cyano group in acrylonitrile, making the dienophile more electron-deficient and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction. Some studies also suggest that Lewis acids reduce the Pauli repulsion between the reactants.[8][9]

    • Protocol:

      • Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[6][10]

      • Start with a catalytic amount (e.g., 10-20 mol%) of the Lewis acid at a low temperature (e.g., 0 °C to -78 °C) and allow the reaction to warm to room temperature.

      • The choice of solvent is critical when using Lewis acids, as coordinating solvents can compete with the dienophile for binding to the catalyst.[11] Dichloromethane and other non-coordinating solvents are often preferred.

Problem 2: Significant Polymerization of Acrylonitrile

Acrylonitrile is prone to free-radical polymerization, which can be a major competing side reaction, leading to low yields of the desired cycloadduct and a difficult purification process.[2][12]

Possible Cause A: Presence of Polymerization Initiators

Trace impurities, such as peroxides in solvents or residual oxygen, can initiate the polymerization of acrylonitrile.

  • Solution 1: Rigorous Purification of Reagents and Solvents:

    • Rationale: Removing initiators is crucial for preventing polymerization.

    • Protocol:

      • Use freshly distilled solvents. For ethereal solvents like THF, ensure that any peroxides have been removed.

      • Degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Ensure all glassware is scrupulously clean and dry.

Possible Cause B: Inherent Reactivity of Acrylonitrile

Even in the absence of external initiators, acrylonitrile can undergo spontaneous polymerization, especially at elevated temperatures.[2] This can occur through a stepwise diradical pathway that competes with the concerted Diels-Alder cycloaddition.[13]

  • Solution 1: Proper Handling of Acrylonitrile:

    • Rationale: Commercial acrylonitrile contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage.[12] These inhibitors must be removed before the reaction.

    • Protocol for Inhibitor Removal:

      • Column Chromatography: Pass the acrylonitrile through a short column of basic alumina to remove the phenolic inhibitors. This is a mild and effective method.[12]

      • Base Wash: Wash the acrylonitrile with an aqueous solution of sodium hydroxide to extract the acidic inhibitor. Subsequently, wash with water, dry the organic layer, and distill.

      • Important: Use the inhibitor-free acrylonitrile immediately, as it is highly susceptible to polymerization. Store it at a low temperature and under an inert atmosphere if immediate use is not possible.[12]

  • Solution 2: Temperature Control:

    • Rationale: As mentioned earlier, high temperatures can favor polymerization.

    • Protocol:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • If using a Lewis acid, the reaction can often be performed at lower temperatures, which will also help to suppress polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow and becoming viscous. What is happening?

A1: This is a strong indication that the acrylonitrile is polymerizing.[12] This side reaction consumes your dienophile and can make the isolation of your product very difficult. To address this, you should immediately cool the reaction mixture in an ice bath to slow down the polymerization. Review the troubleshooting section on polymerization for preventative measures in future experiments, such as ensuring the inhibitor has been properly removed and using purified, degassed solvents.

Q2: How do I choose the best solvent for my Diels-Alder reaction with acrylonitrile?

A2: The ideal solvent depends on your specific diene and whether you are using a catalyst. For uncatalyzed reactions, polar and HBD solvents, including aqueous mixtures, can accelerate the reaction.[3][4] If you are using a Lewis acid catalyst, a non-coordinating solvent like dichloromethane is generally preferred to avoid deactivation of the catalyst.[11] It is often necessary to screen a few solvents to find the optimal conditions for your system.

Solvent TypeExamplesRationale for Use with Acrylonitrile
Non-Polar Aprotic Toluene, Benzene, HexaneTraditional solvents for Diels-Alder; may result in slow reaction rates.
Polar Aprotic Acetonitrile, DMFIncreased polarity can sometimes accelerate the reaction.
Polar Protic Water, Fluorinated AlcoholsCan significantly accelerate the reaction through solvophobic effects and hydrogen bonding.[3][5]
Halogenated Dichloromethane, ChloroformOften the solvents of choice for Lewis acid-catalyzed reactions.[11]
Ionic Liquids e.g., [bmim][BF₄]Can act as both solvent and catalyst, promoting rate and selectivity.[4]

Q3: What is the primary role of a Lewis acid in a Diels-Alder reaction with acrylonitrile?

A3: A Lewis acid acts as a catalyst to accelerate the reaction and can also improve its selectivity. It coordinates to the lone pair of electrons on the nitrogen atom of the cyano group in acrylonitrile. This coordination makes the dienophile more electron-poor, which enhances its reactivity towards the electron-rich diene.[7] This leads to a faster reaction, often at lower temperatures, which can also help to prevent the polymerization of acrylonitrile.

Q4: Is it always necessary to remove the inhibitor from acrylonitrile?

A4: Yes, for the Diels-Alder reaction to proceed efficiently, the polymerization inhibitor (typically MEHQ or HQ) must be removed.[12] These inhibitors function by quenching free radicals, which can also interfere with the desired cycloaddition reaction, especially if there is any radical character to the transition state. Once the inhibitor is removed, the acrylonitrile is much more reactive and should be used promptly.

Q5: What are the typical byproducts I might see in my reaction?

A5: The most common byproduct is polyacrylonitrile, which will appear as a solid or a viscous oil.[12] Depending on the diene, you may also form regioisomers if the diene is unsymmetrical.[14] Additionally, if the reaction is run at a very high temperature, you may see byproducts from the decomposition of your starting materials or the desired product via a retro-Diels-Alder reaction.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Low Yield of Diels-Alder Adduct check_polymer Is there evidence of polymerization? start->check_polymer handle_polymer Address Polymerization check_polymer->handle_polymer Yes optimize_kinetics Optimize Reaction Kinetics check_polymer->optimize_kinetics No purify_reagents Purify/Degas Solvents Remove Acrylonitrile Inhibitor handle_polymer->purify_reagents lower_temp Lower Reaction Temperature handle_polymer->lower_temp change_solvent Screen Solvents (e.g., aqueous, polar) optimize_kinetics->change_solvent add_catalyst Introduce Lewis Acid Catalyst optimize_kinetics->add_catalyst increase_temp Increase Temperature Judiciously optimize_kinetics->increase_temp

Caption: A workflow for troubleshooting low yields in Diels-Alder reactions.

References

Technical Support Center: Troubleshooting Michael Additions of Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Discovery, and Development Professionals

Welcome to the technical support center for Michael additions involving vinyl sulfones. As highly valuable electrophiles in organic synthesis, vinyl sulfones are prized for their reactivity and the stability of the resulting thioether adducts, particularly in bioconjugation and materials science.[1][2][3] However, their potent electrophilicity can also lead to a variety of side reactions that complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. We will delve into the mechanistic origins of these side reactions and provide actionable, field-proven strategies to mitigate them, ensuring your synthesis proceeds smoothly and efficiently.

Part 1: Frequently Asked Questions (FAQs) on Common Side Reactions

Q1: My reaction is producing a significant amount of insoluble white solid, which I suspect is a polymer. What is happening and how can I prevent it?

A: You are likely observing anionic polymerization of the vinyl sulfone, a common and often frustrating side reaction. This occurs when the enolate intermediate from a previous Michael addition acts as a nucleophile itself, attacking the β-carbon of another vinyl sulfone molecule.

The Mechanism: The key to understanding this side reaction is the pKa difference between your initial nucleophile (the Michael donor) and the resulting product. After the initial 1,4-conjugate addition, a new enolate or carbanion is formed. If this intermediate is a stronger base than your starting nucleophile, it can rapidly initiate a chain-reaction polymerization of the highly reactive vinyl sulfone monomer.

Troubleshooting Strategies:

  • Choice of Base is Critical: The base should be strong enough to deprotonate your Michael donor but not so strong that it encourages self-condensation or polymerization. Use a base that is just slightly stronger than the pKa of your nucleophile. For carbon nucleophiles like malonates (pKa ~13 in DMSO), a milder base like triethylamine (TEA) or potassium carbonate is often sufficient. Forcing the reaction with a very strong base like LDA (Lithium diisopropylamide) can accelerate polymerization.[4][5]

  • Control the Stoichiometry and Addition Rate: Add the base slowly to a solution of the Michael donor and the vinyl sulfone. This keeps the instantaneous concentration of the deprotonated, highly reactive nucleophile low, favoring the desired 1:1 addition over polymerization. In some cases, adding the vinyl sulfone slowly to a mixture of the donor and the base can also be effective.

  • Lower the Reaction Temperature: Polymerization often has a higher activation energy than the desired Michael addition. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow down the rate of polymerization while still allowing the desired reaction to proceed, albeit more slowly.

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or acetonitrile are common choices.[6][7][8] They effectively solvate the intermediates. However, in cases of severe polymerization, switching to a less polar solvent might reduce the reactivity of the anionic intermediates.

Q2: My mass spectrometry results show a product with double the expected mass. How can I suppress this bis-addition?

A: This indicates the formation of a bis-adduct, where one molecule of the nucleophile has added to two molecules of the vinyl sulfone. This is common with primary amines, thiols, or other nucleophiles with multiple reactive sites or acidic protons.

The Mechanism: After the initial Michael addition, if the product formed still possesses an acidic proton and can be deprotonated by the base, it can act as a nucleophile for a second Michael addition. For example, a primary amine (R-NH₂) will add once to form a secondary amine (R-NH-CH₂-CH₂-SO₂R'), which can then be deprotonated to R-N⁻-CH₂-CH₂-SO₂R' and react again.

Troubleshooting Strategies:

  • Adjust Stoichiometry: Use a molar excess of the nucleophile (e.g., 1.5 to 2 equivalents) relative to the vinyl sulfone. Le Châtelier's principle dictates that this will drive the reaction towards the mono-adduct and leave less unreacted vinyl sulfone available for a second addition.

  • Protecting Groups: If your nucleophile has multiple reactive sites (e.g., a diamine), consider using a protecting group strategy to selectively block one of the sites, perform the Michael addition, and then deprotect.

  • Steric Hindrance: If possible, using a bulkier nucleophile or a bulkier vinyl sulfone can sterically disfavor the second addition.

  • Careful Base Selection: A weaker base may not be strong enough to deprotonate the mono-adduct product, thus preventing the second addition.[9]

Q3: My starting materials are consumed, but the yield of my desired product is low. I suspect a retro-Michael reaction. What are the signs and solutions?

A: The retro-Michael reaction, or β-elimination, is the reverse of the Michael addition. It is a significant concern, especially if the adduct is heated for extended periods or exposed to strong bases during workup. [10][11] The thioether bond formed with vinyl sulfones is generally stable, but adducts from oxygen or nitrogen nucleophiles can be more susceptible.[2]

The Mechanism: The reaction is an equilibrium. Under conditions that favor the reverse reaction (e.g., high temperature, strong base), the adduct can eliminate the original nucleophile to regenerate the vinyl sulfone. This is particularly prevalent if the resulting nucleophile is a stable leaving group.

Troubleshooting Strategies:

  • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Avoid prolonged heating.

  • Quenching Strategy: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base and the anionic intermediates. This protonation step "locks" the product and prevents the reverse reaction. Avoid a basic aqueous workup if you suspect product instability.

  • Product Isolation: Purify the product promptly after the workup. Leaving the crude product in basic residues can promote decomposition.

  • Catalyst Choice: While typically base-catalyzed, some Michael additions can be promoted by Lewis acids or nucleophilic catalysts like phosphines.[12][13] These may offer milder conditions that do not favor the retro-Michael pathway.

Part 2: Systematic Troubleshooting and Optimization

When faced with a challenging Michael addition, a systematic approach is often more effective than random changes. The following workflow and protocols are designed to help you efficiently optimize your reaction conditions.

Troubleshooting Decision Workflow

G start Low Yield or Complex Mixture polymer Polymerization Observed? start->polymer bis_adduct Bis-Adduct Detected? polymer->bis_adduct No sol_polymer1 Decrease Temperature polymer->sol_polymer1 Yes no_product Starting Material Consumed, No Product? bis_adduct->no_product No sol_bis1 Increase Nucleophile Equivalents bis_adduct->sol_bis1 Yes sol_retro Suspect Retro-Michael/ Decomposition no_product->sol_retro Yes end Optimized Reaction no_product->end No, Re-evaluate Reaction Setup sol_polymer2 Use Weaker Base sol_polymer1->sol_polymer2 sol_polymer3 Add Base Slowly sol_polymer2->sol_polymer3 sol_polymer3->bis_adduct sol_bis2 Use Weaker Base sol_bis1->sol_bis2 sol_bis2->no_product sol_retro1 Quench with Mild Acid sol_retro->sol_retro1 sol_retro2 Reduce Reaction Time/ Temperature sol_retro1->sol_retro2 sol_retro2->end

Caption: A decision tree for troubleshooting Michael additions.

Data Reference Tables

For informed experimental design, refer to the tables below for properties of common bases and solvents.

Table 1: Properties of Common Bases

Base Conjugate Acid pKa (in DMSO) Notes
Triethylamine (TEA) Triethylammonium 9.0 Mild, non-nucleophilic organic base.
DBU DBU-H⁺ 13.5 Strong, non-nucleophilic organic base.
Potassium Carbonate Bicarbonate ~10.3 (in H₂O) Heterogeneous inorganic base, often used in polar solvents.
Sodium Methoxide Methanol 17.2 Strong nucleophilic base.
Potassium tert-Butoxide tert-Butanol 19.0 Strong, sterically hindered non-nucleophilic base.
LDA Diisopropylamine 35.7 Very strong, non-nucleophilic base, often overkill.

pKa values are approximate and can vary. Data sourced from multiple organic chemistry resources.[14][15]

Table 2: Properties of Common Solvents

Solvent Dielectric Constant (20°C) Type Notes
Tetrahydrofuran (THF) 7.6 Polar Aprotic Good general-purpose solvent.[6][8]
Acetonitrile (MeCN) 37.5 Polar Aprotic Highly polar, can accelerate ionic reactions.[7][8]
Dimethylformamide (DMF) 36.7 Polar Aprotic High boiling point, good for dissolving many reagents.[7][8]
Dichloromethane (DCM) 8.9 Aprotic Less polar, useful for less reactive systems.[8][16]
Toluene 2.4 Nonpolar Can be useful to suppress unwanted ionic side reactions.[16]

Data sourced from publicly available solvent property tables.[6][7][8][16][17]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition to a Vinyl Sulfone

This protocol provides a starting point for the addition of a carbon or heteroatom nucleophile to a vinyl sulfone.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Michael donor (1.0 eq) and the vinyl sulfone (1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 0.1 M concentration relative to the Michael donor). Stir the mixture to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C) using an ice-water bath.

  • Base Addition: Add the selected base (e.g., DBU, 1.1 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes the instantaneous concentration of the reactive anion, reducing polymerization risk.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Causality Note: This neutralizes the base and protonates the product enolate, preventing retro-Michael addition.

  • Workup: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening Conditions for a Problematic Michael Addition

If the general protocol fails, a systematic screen of key variables is necessary.

  • Setup: Arrange a parallel set of reactions in small vials (e.g., 1-dram vials with stir bars). Each vial will test a different condition. Use a consistent scale for all reactions (e.g., 0.1 mmol of the limiting reagent).

  • Variable 1: Base Screening:

    • Vial 1: TEA (1.2 eq)

    • Vial 2: DBU (1.2 eq)

    • Vial 3: K₂CO₃ (2.0 eq, note: heterogeneous)

    • Keep solvent (THF) and temperature (Room Temp) constant.

  • Variable 2: Solvent Screening:

    • Using the best base from the previous screen:

    • Vial 4: Acetonitrile

    • Vial 5: Dichloromethane

    • Vial 6: Toluene

    • Keep base and temperature (Room Temp) constant.

  • Variable 3: Temperature Screening:

    • Using the best base/solvent combination:

    • Vial 7: 0 °C

    • Vial 8: Room Temperature

    • Vial 9: 50 °C

  • Analysis: After a set time (e.g., 4 hours), quench all reactions and analyze a small aliquot from each by LCMS to determine the conversion to product and the formation of byproducts. This systematic approach will quickly identify the most promising conditions for a larger scale reaction.

References

Optimizing base and solvent conditions for acrylonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for acrylonitrile reactions. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the cyanoethylation of various substrates. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that arise during the planning and execution of acrylonitrile reactions.

Q1: My acrylonitrile reaction is resulting in a thick, viscous mixture or a solid precipitate. What is happening and how can I prevent it?

  • Root Causes & Prevention:

    • Inhibitor Removal: Commercial acrylonitrile contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage.[1] These inhibitors require oxygen to be effective.[1] For most synthetic applications, this inhibitor must be removed.[2]

      • Best Practice: Pass the monomer through a column of basic alumina immediately before use to remove the inhibitor.[1] Use the purified acrylonitrile promptly.[1][2]

    • Reaction Temperature: High temperatures can initiate polymerization.

      • Best Practice: Many cyanoethylation reactions are exothermic.[7] It is crucial to control the reaction temperature, often by using an ice bath for cooling, especially during the initial addition of reagents.[1][7]

    • Contaminants: Peroxides in solvents (e.g., THF, diethyl ether) or other impurities in reagents can act as initiators.[1]

      • Best Practice: Ensure all reagents and solvents are pure and peroxide-free.[1]

    • Light Exposure: Light can promote radical polymerization.

      • Best Practice: Protect the reaction from light by wrapping the flask in aluminum foil.[1]

Q2: I am observing low to no conversion of my starting material. How can I improve the yield of my cyanoethylation reaction?

A2: Low conversion in a cyanoethylation reaction, a type of Michael addition, typically points to issues with the base, solvent, or reaction temperature.[7][8]

  • Troubleshooting Steps:

    • Base Selection: The base's role is to deprotonate the nucleophile (your starting material with a labile hydrogen), making it reactive towards acrylonitrile. The strength of the base is critical.

      • Guideline: The pKa of the conjugate acid of the base should be higher than the pKa of the nucleophile you are trying to deprotonate. A difference of 2-3 pKa units is a good starting point.

      • Example: For alcohols, a stronger base like sodium hydride (NaH) or a metal alkoxide is often more effective than a weaker base like triethylamine.[9]

    • Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates.

      • Guideline: For reactions involving ionic intermediates, a polar aprotic solvent like DMF, DMSO, or acetonitrile can be beneficial as they solvate cations well, leaving the anion more nucleophilic.[10] However, for some systems, less polar solvents like THF or even solvent-free conditions can be effective.[11][12]

    • Reaction Temperature: While high temperatures can cause polymerization, some reactions require heating to overcome the activation energy barrier.

      • Guideline: If the reaction is clean but conversion is low at room temperature, consider gently heating the reaction mixture. Always monitor for signs of polymerization.

Q3: My reaction is producing multiple products, including di- or poly-cyanoethylated species. How can I improve the selectivity for the mono-adduct?

A3: The formation of multiple addition products is common when the initial product still possesses reactive hydrogens and can compete with the starting material for acrylonitrile.[13]

  • Strategies for Improved Selectivity:

    • Stoichiometry Control: Use a molar excess of the nucleophilic starting material relative to acrylonitrile. This increases the statistical probability of acrylonitrile reacting with the starting material rather than the mono-adduct.

    • Slow Addition: Add the acrylonitrile slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material.

    • Choice of Catalyst: In some cases, the choice of catalyst can influence selectivity. For instance, strongly basic quaternary ammonium hydroxides have been noted as particularly effective catalysts.[7] Heterogeneous catalysts, like certain basic resins, can sometimes offer improved selectivity for mono-cyanoethylation.[13]

Troubleshooting Guides

Issue 1: Uncontrolled Polymerization

This guide provides a systematic approach to diagnosing and resolving polymerization issues.

Symptoms:

  • Rapid increase in reaction temperature.[2]

  • Formation of a white or yellowish precipitate or solid mass.[2]

  • Significant increase in the viscosity of the reaction mixture.[1]

Immediate Actions:

  • Cool the reaction: Immediately place the flask in an ice bath.[1]

  • Dilute the mixture: Add a suitable, cool solvent to help dissipate heat.[1]

Troubleshooting Workflow:

G start Polymerization Observed inhibitor Was the inhibitor removed from acrylonitrile? start->inhibitor temp Was the reaction temperature controlled? inhibitor->temp Yes solution1 Action: Purify acrylonitrile immediately before use. inhibitor->solution1 No reagents Were reagents and solvents pure and peroxide-free? temp->reagents Yes solution2 Action: Implement cooling (e.g., ice bath). temp->solution2 No light Was the reaction protected from light? reagents->light Yes solution3 Action: Purify solvents and check reagent purity. reagents->solution3 No solution4 Action: Wrap the reaction vessel in foil. light->solution4 No

Caption: Troubleshooting workflow for unwanted polymerization.

Issue 2: Optimizing Base and Solvent Selection

The interplay between the base and solvent is crucial for a successful reaction. This guide helps in making an informed choice.

Step 1: Evaluate the Nucleophile's Acidity (pKa)

The first step is to determine the pKa of the hydrogen to be abstracted from your starting material. This will dictate the required base strength.

Functional GroupApproximate pKa Range
Alcohols16-18
Thiols10-12
Amines (N-H)35-40
Amides (N-H)17-19
Terminal Alkynes~25
Ketones (α-H)19-21

Note: These are approximate values and can vary based on molecular structure.[14] It is recommended to consult a pKa table for more specific values.[15][16]

Step 2: Select an Appropriate Base

Choose a base whose conjugate acid has a pKa at least 2-3 units higher than your nucleophile.

BaseConjugate AcidApprox. pKa of Conj. AcidSuitable For Deprotonating
Sodium Hydroxide (NaOH)H₂O15.7Thiols
Sodium Ethoxide (NaOEt)Ethanol~16Alcohols, Thiols
Potassium tert-Butoxide (t-BuOK)tert-Butanol~17Alcohols, Amides, Ketones
Sodium Hydride (NaH)H₂~35Alcohols, Amides, Ketones, Alkynes
Sodium Amide (NaNH₂)NH₃~38Amines, Alkynes
Lithium Diisopropylamide (LDA)Diisopropylamine~36Ketones, Esters, Amines

Data compiled from various sources.[14][16][17]

Step 3: Choose a Compatible Solvent

The solvent should dissolve your reactants and be compatible with your chosen base.

Solvent TypeExamplesCharacteristics & Best Use Cases
Polar Aprotic DMF, DMSO, Acetonitrile, THFHigh dielectric constant, no acidic protons.[10] Good for reactions with ionic intermediates as they solvate cations, enhancing nucleophilicity.[10] Be aware that some, like DMF, can have side reactions.[10]
Polar Protic Water, Ethanol, MethanolContain acidic protons (e.g., -OH). Can solvate both cations and anions. May slow down reactions by hydrogen-bonding to the nucleophile.[10]
Nonpolar Toluene, Hexane, DichloromethaneLow dielectric constant.[10] Useful when minimal solvent interaction is desired.[10] Often used when reactants are nonpolar.
Solvent-Free NoneCan be advantageous for green chemistry and may lead to higher reaction rates.[11][12] Requires careful temperature control.

Solvent properties can be found in various chemical resources.[18][19][20]

Decision-Making Diagram for Base/Solvent Selection:

G start Start: Optimizing Conditions pka_check Determine pKa of starting material (SM). start->pka_check base_select Select base with pKa(conj. acid) > pKa(SM). pka_check->base_select solvent_check Are reactants soluble in a non-reactive solvent? base_select->solvent_check polar_aprotic Consider Polar Aprotic (e.g., THF, DMF, MeCN). solvent_check->polar_aprotic Yes, polar nonpolar Consider Nonpolar (e.g., Toluene). solvent_check->nonpolar Yes, nonpolar solvent_free Consider Solvent-Free conditions. solvent_check->solvent_free Considerable run_rxn Run small-scale test reaction. polar_aprotic->run_rxn nonpolar->run_rxn solvent_free->run_rxn

Caption: Logical workflow for selecting base and solvent.

Experimental Protocols

Protocol 1: Inhibitor Removal from Acrylonitrile

Objective: To prepare inhibitor-free acrylonitrile for immediate use in a chemical reaction.

Materials:

  • Commercial Acrylonitrile (containing MEHQ or HQ inhibitor)

  • Basic Alumina

  • Glass column with a stopcock

  • Receiving flask, cooled in an ice bath

  • Glass wool or cotton

Procedure:

  • Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column.

  • Pack the Column: Add basic alumina to the column to create a bed of approximately 10-15 cm in height.

  • Equilibrate: Gently tap the column to ensure even packing.

  • Load the Acrylonitrile: Carefully pour the commercial acrylonitrile onto the top of the alumina bed.

  • Elute: Allow the acrylonitrile to pass through the alumina under gravity.

  • Collect: Collect the purified, inhibitor-free acrylonitrile in the receiving flask cooled in an ice bath.

  • Use Immediately: The purified acrylonitrile is no longer stabilized and should be used without delay.[1][2]

Safety Note: Acrylonitrile is a toxic and flammable liquid.[3][21] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

References

Stability of 3-(phenylsulfonyl)acrylonitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Phenylsulfonyl)acrylonitrile

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly versatile yet reactive building block. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer validated protocols to ensure the success and integrity of your research.

Section 1: Fundamental Reactivity & Stability Profile

This section addresses the core chemical characteristics of this compound, providing a foundation for understanding its behavior in different chemical environments.

Q1: What are the primary reactive sites on this compound?

A: this compound possesses three primary sites susceptible to chemical transformation:

  • The β-Carbon: The carbon atom of the double bond that is beta to the nitrile group is highly electrophilic. It is the primary site for nucleophilic attack in what is known as a Michael (or conjugate) addition.

  • The Nitrile Group (-C≡N): The carbon atom of the nitrile group is electrophilic and can undergo hydrolysis to an amide and subsequently a carboxylic acid under both acidic and basic conditions.[1][2][3]

  • The α,β-Unsaturated System: The entire conjugated system can participate in cycloaddition reactions, such as the Diels-Alder reaction, and is also susceptible to polymerization.[4][5]

Q2: What makes the carbon-carbon double bond so exceptionally reactive towards nucleophiles?

A: The reactivity of the double bond is a direct consequence of its electronic structure. It is an "electron-deficient" alkene due to the powerful electron-withdrawing effects of both the adjacent phenylsulfonyl (-SO₂Ph) and nitrile (-CN) groups. Both groups pull electron density away from the double bond through resonance and inductive effects. This polarization makes the β-carbon strongly electrophilic (δ+) and highly susceptible to attack by nucleophiles. Vinyl sulfones, in general, are known to be excellent Michael acceptors, and the addition of the nitrile group further enhances this property.[6][7][8]

Q3: As a general rule, is this compound more stable under acidic or basic conditions?

A: This compound is significantly more stable under mildly acidic to neutral conditions than under basic conditions. Basic conditions introduce nucleophiles (e.g., hydroxide, alkoxides, amines) that can readily attack the activated double bond, leading to rapid Michael addition or initiate anionic polymerization.[9][10] While the nitrile group can be hydrolyzed by strong acids, this process typically requires harsher conditions (e.g., concentrated acid, elevated temperatures) than the reactions that occur under basic conditions.[1][11]

Section 2: Troubleshooting Guide: Basic Conditions

Working with this compound in the presence of bases requires careful control of reaction parameters. This section troubleshoots the most common issues encountered.

Q4: I'm observing a rapid and often uncontrollable loss of my starting material in a basic solution (e.g., NaOH, NaOMe, or amines). What is the most probable cause?

A: The most likely cause is a Michael addition reaction. The base itself (e.g., OH⁻, MeO⁻) or a deprotonated nucleophile in your reaction mixture is adding across the activated double bond. This reaction is often very fast, even at low temperatures. For instance, in basic methanol, you are likely forming 3-methoxy-3-(phenylsulfonyl)propanenitrile. This is a well-documented reactivity pattern for vinyl sulfones and other α,β-unsaturated systems.[6][12]

Q5: My reaction mixture is turning viscous, forming a precipitate, or solidifying completely when I add a base. What is happening?

A: You are likely observing anionic polymerization . Even trace amounts of strong bases can initiate the polymerization of acrylonitrile and its derivatives.[9][13] The process begins with a nucleophile adding to the β-carbon, generating a carbanion at the α-position. This carbanion can then act as a nucleophile itself, attacking another molecule of this compound and propagating a polymer chain. This reaction can be extremely rapid and exothermic.

Q6: I performed a reaction under basic conditions and my final product shows an amide (-CONH₂) or carboxylate (-COO⁻) group instead of the nitrile (-CN). How did this occur?

A: This is a classic case of nitrile hydrolysis . In the presence of aqueous base (like NaOH or KOH), the nitrile group is susceptible to nucleophilic attack by hydroxide ions. This initially forms an imidate intermediate, which tautomerizes to an amide. Under sufficiently strong basic conditions or with prolonged reaction times/heating, this primary amide can be further hydrolyzed to a carboxylate salt.[1][2][3] This reaction can compete with Michael addition, especially at elevated temperatures.

Q7: How can I perform a reaction with a nucleophile under basic conditions while minimizing these degradation pathways?

A: Success hinges on controlling the reactivity.

  • Use a Weak, Non-nucleophilic Base: If you only need to deprotonate a carbon acid (like a malonate), use a hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge instead of alkoxides or hydroxides.

  • Control Stoichiometry: Use the nucleophile as the limiting reagent if possible, or use a base that is consumed in the reaction rather than acting as a catalyst.

  • Low Temperatures: Perform the reaction at the lowest possible temperature to control the rate of reaction (-78 °C to 0 °C is common). Add the base or nucleophile slowly to avoid localized heating and uncontrolled polymerization.

  • Aprotic Solvents: Using anhydrous aprotic solvents (like THF, Dichloromethane) can prevent hydrolysis of the nitrile group.

  • Careful Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base promptly upon completion.

Section 3: Troubleshooting Guide: Acidic Conditions

While more stable than in base, challenges can still arise under acidic conditions, primarily related to the nitrile functional group.

Q8: What are the typical conditions required for the hydrolysis of the nitrile group to a carboxylic acid in this compound?

A: Acid-catalyzed hydrolysis of the nitrile is a robust but generally slow reaction that requires forcing conditions. Typically, this involves heating the compound in the presence of a strong mineral acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][11] The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. The intermediate amide can often be isolated if milder conditions are used (e.g., 85% H₂SO₄ at moderate temperatures).[1]

Q9: Is the phenylsulfonyl group or the C-S bond susceptible to cleavage under acidic conditions?

A: The phenylsulfonyl group and the carbon-sulfur bond are generally very robust and stable under most acidic conditions. Cleavage of a C-S bond in this context is not a common degradation pathway and would require exceptionally harsh conditions, likely far exceeding those needed for nitrile hydrolysis.[4] Some specialized photochemical reactions can induce C-S bond cleavage, but this is not a concern for typical acid/base chemistry.[4][14]

Q10: How can I conduct a reaction that requires acid catalysis without hydrolyzing the nitrile group?

A:

  • Use Lewis Acids: For many reactions, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃) can be used as a catalyst instead of a Brønsted acid (like HCl). Lewis acids coordinate to other functional groups and are less likely to promote the direct hydrolysis of the nitrile unless water is present in significant quantities.

  • Anhydrous Conditions: The most critical factor is to rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents to prevent the necessary nucleophile (water) for hydrolysis from being present.

  • Control Temperature: Keep the reaction temperature as low as possible to minimize the rate of any potential hydrolysis.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to avoid prolonged exposure to acidic conditions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by ¹H NMR

This protocol allows for a quantitative assessment of the stability of this compound under specific conditions.

  • Prepare a Stock Solution: Accurately weigh ~20 mg of this compound and dissolve it in 1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Add Internal Standard: Add a known quantity of a stable internal standard with a singlet peak that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Acquire Initial Spectrum (t=0): Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Integrate the characteristic vinyl proton signals of the starting material relative to the internal standard.

  • Introduce Acid/Base: Add a measured amount of the acid (e.g., 10 µL of DCl in D₂O) or base (e.g., 10 µL of 1M NaOD in D₂O) to the NMR tube.

  • Monitor Over Time: Acquire subsequent NMR spectra at regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) while maintaining the sample at a constant temperature.

  • Analyze Data: Plot the relative integral of the starting material's vinyl protons versus time to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products (e.g., Michael adducts or hydrolysis products).

Section 5: Data Summary

The following table summarizes the primary degradation pathways and relative stability under different conditions.

ConditionPrimary Degradation Pathway(s)Relative RateKey Experimental Controls
Strongly Basic (aq.) 1. Michael Addition of OH⁻2. Nitrile Hydrolysis3. Anionic PolymerizationVery FastLow temperature, dilute solution, short reaction time
Strongly Basic (alc.) 1. Michael Addition of RO⁻2. Anionic PolymerizationVery FastLow temperature, anhydrous conditions, slow addition
Weakly Basic (e.g., Amine) 1. Michael Addition of Amine2. Base-catalyzed self-condensationModerate to FastStoichiometric control, low temperature
Strongly Acidic (aq.) Nitrile Hydrolysis (to Amide/Acid)Slow to ModerateRequires heat and concentrated acid
Mildly Acidic / Neutral Generally StableVery SlowNone typically needed for short-term storage/reaction

Section 6: Visual Guides & Workflows

Diagram 1: Key Reactive Sites

A diagram illustrating the electrophilic nature of this compound.

mol C(β)H=C(α)H-C≡N      |    S(=O)₂-Ph beta_C β-Carbon (Highly Electrophilic, δ+) beta_C->mol Michael Addition Site nitrile_C Nitrile Carbon (Electrophilic) nitrile_C->mol Hydrolysis Site

Caption: Primary electrophilic sites on this compound.

Diagram 2: Degradation Pathways in Basic Media

G

References

Technical Support Center: Purification Strategies for Reactions Involving 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3-(phenylsulfonyl)acrylonitrile from reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your target compounds.

Introduction to the Challenge

This compound is a versatile bifunctional reagent, featuring both a Michael acceptor and a dienophile, making it a valuable building block in organic synthesis.[1] However, its high reactivity and polarity can present challenges in post-reaction purification, particularly when it remains unreacted in the presence of a desired product. This guide outlines systematic approaches to effectively remove this starting material from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a persistent spot corresponding to this compound. What are the initial steps for troubleshooting my purification?

A1: The first step is to accurately assess the polarity difference between your product and the unreacted starting material. This compound is a relatively polar compound due to the presence of the sulfonyl and nitrile groups.

  • TLC Analysis: Run a series of TLC plates using a gradient of ethyl acetate in hexane (e.g., 10%, 20%, 30% ethyl acetate).[2][3] A solvent system that provides a good separation between your product spot and the this compound spot (ideally with a ΔRf > 0.2) is a promising candidate for column chromatography.[2][4] For many non-polar to moderately polar compounds, a 20:80 ethyl acetate/hexane mixture is a good starting point.[5][6]

  • Solubility Tests: Perform small-scale solubility tests with your crude reaction mixture in various solvents (e.g., methanol, ethanol, dichloromethane, toluene, hexane). This will inform potential crystallization or extraction strategies.

Q2: I am performing a Diels-Alder reaction. Is my cycloadduct expected to be more or less polar than the starting this compound?

A2: In a typical Diels-Alder reaction, the highly polar, conjugated system of this compound is converted into a less polar, saturated cyclic system.[1][7] Therefore, your Diels-Alder adduct is generally expected to be less polar than the unreacted this compound. This difference in polarity is the cornerstone of your purification strategy.

Q3: For a Michael addition reaction, how does the polarity of my product compare to the starting material?

A3: The polarity of your Michael adduct will depend on the nature of the nucleophile you have added. However, the reaction consumes the electron-deficient double bond of the acrylonitrile.[8][9] If your nucleophile is not significantly more polar than the phenylsulfonyl group, the resulting adduct will likely be less polar than the starting this compound.

Q4: Can I use a chemical scavenger to remove trace amounts of unreacted this compound?

A4: Yes, a chemical quenching strategy is an excellent approach for removing small to moderate amounts of unreacted Michael acceptors.[10] This involves adding a nucleophilic scavenger that selectively reacts with the this compound to form a new compound that is easily separable.

Troubleshooting and Detailed Protocols

Scenario 1: Your Product is Significantly Less Polar than this compound (e.g., a typical Diels-Alder adduct)

This is the most straightforward separation scenario.

Flash column chromatography is the preferred method for this type of separation.

  • Principle: The more polar this compound will have a stronger affinity for the polar stationary phase (silica gel) and will elute more slowly than your less polar product.[2]

  • Protocol:

    • Solvent System Selection: As determined by your initial TLC analysis, choose a solvent system (e.g., 20% ethyl acetate in hexane) that provides good separation.[3][5][6]

    • Column Packing: Pack a silica gel column with your chosen solvent system.

    • Loading: Dissolve your crude reaction mixture in a minimal amount of dichloromethane or your eluent and load it onto the column.

    • Elution: Elute the column with your chosen solvent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify and combine those containing your pure product.

Diagram: Chromatographic Separation

cluster_0 Column Start cluster_1 Elution Crude Mixture Crude Mixture (Product + Unreacted SM) Fraction 1 Fraction 1: Less Polar Product Crude Mixture->Fraction 1 Elute with EtOAc/Hexane Fraction 2 Fraction 2: Mixture Fraction 1->Fraction 2 Fraction 3 Fraction 3: Polar Unreacted SM Fraction 2->Fraction 3

Caption: Workflow for chromatographic separation.

If your product is a solid, crystallization can be an effective purification method.

  • Principle: This technique relies on the differential solubility of your product and this compound in a given solvent at different temperatures.

  • Protocol:

    • Solvent Selection: Identify a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble at all temperatures. Common solvent systems for moderately polar compounds include ethanol/water, ethyl acetate/hexane, or toluene.

    • Dissolution: Dissolve the crude mixture in the minimum amount of the hot solvent.

    • Crystallization: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization of your product.

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

Scenario 2: Your Product has a Polarity Similar to or Greater than this compound

This scenario requires a more nuanced approach.

This method converts the unreacted this compound into a derivative with significantly different properties, facilitating its removal. Thiols are excellent nucleophiles for this purpose.[10][11]

  • Principle: A thiol, such as thiophenol, will undergo a Michael addition with the unreacted this compound. The resulting thioether adduct will have a different polarity and can be more easily separated by chromatography or extraction.

  • Protocol:

    • Quenching Reaction: After your primary reaction is complete, add a slight excess (1.1-1.2 equivalents relative to the unreacted starting material) of thiophenol and a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. Stir at room temperature for 1-2 hours.

    • Monitoring: Monitor the disappearance of the this compound spot by TLC.

    • Work-up: Proceed with a standard aqueous work-up. The thiophenol adduct can then be separated from your desired product by column chromatography. The adduct is often significantly less polar than the starting acrylonitrile derivative.

Diagram: Chemical Quenching Workflow

Reaction_Mixture Crude Reaction Mixture (Product + Unreacted SM) Quenching Add Thiophenol + Catalytic Base Reaction_Mixture->Quenching Quenched_Mixture Quenched Mixture (Product + SM Adduct) Quenching->Quenched_Mixture Purification Purification (Chromatography/Extraction) Quenched_Mixture->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for chemical quenching.

Data Summary Table

CompoundFunctional GroupsExpected PolarityPotential Purification Method(s)
This compound Sulfone, Nitrile, AlkeneHigh-
Diels-Alder Adduct Sulfone, Nitrile, AlicyclicLowerColumn Chromatography, Crystallization
Michael Adduct (with non-polar nucleophile) Sulfone, Nitrile, AlkaneLowerColumn Chromatography, Crystallization
Thiophenol Adduct (Quenched SM) Sulfone, Nitrile, ThioetherDifferent (likely lower)Column Chromatography, Extraction

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

This guide provides a framework for addressing the common challenge of removing unreacted this compound. The optimal method will always depend on the specific properties of your target molecule. We encourage a systematic approach involving TLC analysis and small-scale trials to develop a robust and efficient purification protocol.

References

Identifying common impurities in commercial 3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(phenylsulfonyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions related to the quality and handling of this versatile reagent. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Introduction to this compound and its Purity

This compound is a key building block in organic synthesis, valued for its reactive α,β-unsaturated system. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, makes its purity a critical factor for reproducible and reliable results. Commercial preparations are typically of high purity (≥97%), yet the remaining percentage can contain impurities that may interfere with downstream applications. Understanding the nature of these common impurities is the first step in effective troubleshooting.

The primary synthesis routes for this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. The impurity profile of a given batch is largely dependent on the synthetic method employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my commercial batch of this compound?

A1: The impurities are typically related to the manufacturing process. The two main synthetic routes leave behind characteristic minor components:

  • Horner-Wadsworth-Emmons (HWE) Synthesis Route:

    • Unreacted Starting Materials: Residual amounts of the aldehyde and phosphonate reagents used in the synthesis.

    • Byproducts: Dialkylphosphate salts are a common byproduct of the HWE reaction and are typically removed by aqueous extraction.

    • (Z)-Isomer of this compound: The HWE reaction predominantly yields the thermodynamically more stable (E)-isomer, but trace amounts of the (Z)-isomer can be present.[1]

  • Knoevenagel Condensation Route:

    • Unreacted Starting Materials: Phenylsulfonylacetonitrile and the aldehyde source may be present in small quantities.

    • Catalyst Residues: Depending on the specific process, residual catalysts such as piperidine or other amine bases might be found.[2]

    • Side-Reaction Products: The Knoevenagel condensation can sometimes lead to the formation of Michael adducts if the reaction conditions are not carefully controlled.

  • Residual Solvents:

    • Organic volatile impurities (OVIs) from the reaction and purification steps are common. The specific solvents will vary by manufacturer but can include toluene, acetonitrile, ethyl acetate, or alcohols. These are typically monitored by GC-MS.[3][4][5][6]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can arise from several sources. Here is a logical approach to identification:

  • Check the Retention Time: Compare the retention time of the unknown peak to that of potential starting materials if you have access to them.

  • Spiking Experiment: If you suspect a specific impurity (e.g., the (Z)-isomer or a starting material), "spike" your sample with a small amount of the pure suspected compound. If the peak of interest increases in area, you have a likely identification.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, aiding in its identification.[7]

  • NMR Spectroscopy: If the impurity is present in a sufficient quantity, it can be isolated via preparative HPLC and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A3: Yes, certain impurities can interfere with subsequent reactions.

  • Nucleophilic Starting Materials: Residual starting materials with nucleophilic character (e.g., amines from the Knoevenagel condensation) can compete with your desired nucleophile.

  • Geometric Isomers: The (Z)-isomer may exhibit different reactivity compared to the desired (E)-isomer, potentially leading to a mixture of products or lower yields.

  • Moisture: While not a synthetic impurity, adsorbed water can be problematic in moisture-sensitive reactions.

Q4: How can I remove the (Z)-isomer from my material?

A4: The (E) and (Z)-isomers are diastereomers and can often be separated by column chromatography on silica gel. The difference in their polarity, arising from their different spatial arrangements, allows for differential retention on the stationary phase. Recrystallization can also be an effective method for purification if a suitable solvent system is found.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place away from light. This minimizes the potential for degradation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis and use of this compound.

Observation Potential Cause Suggested Action
Extra peak in HPLC (shorter retention time) More polar impurity (e.g., phosphonate byproduct, residual starting materials)- Confirm identity via LC-MS or spiking experiment. - Purify by recrystallization or column chromatography if necessary.
Extra peak in HPLC (longer retention time) Less polar impurity (e.g., non-polar solvent residue, byproduct)- Confirm identity via LC-MS or spiking experiment. - Purify by recrystallization or column chromatography if necessary.
Broad or tailing peaks in HPLC - Column degradation - Inappropriate mobile phase pH- Use a new or thoroughly washed HPLC column. - Ensure the mobile phase pH is suitable for the analyte and column.
Inconsistent reaction yields - Variable purity of this compound batches - Presence of reactive impurities- Analyze each new batch by HPLC to confirm purity before use. - Consider purifying the reagent if significant impurities are detected.
Unexpected NMR signals - Presence of (Z)-isomer or other impurities- Compare the spectrum to a reference spectrum of the pure (E)-isomer. - Use 2D NMR techniques like NOESY to distinguish between (E) and (Z)-isomers.[8]
Material is discolored (yellowish) - Potential degradation or presence of chromophoric impurities- Assess purity by HPLC. - If purity is acceptable, the color may not affect the reaction. If concerned, purify by recrystallization.

Analytical Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and detecting common non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Analysis:

    • Inject a blank (solvent mixture) to establish a baseline.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Geometric Isomers by ¹H NMR Spectroscopy

The (E) and (Z) isomers of this compound can be distinguished by the coupling constants of the vinylic protons in the ¹H NMR spectrum.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • (E)-isomer: The two vinylic protons will appear as doublets with a large coupling constant (J value) of approximately 15-18 Hz, characteristic of a trans relationship.

    • (Z)-isomer: The vinylic protons will exhibit a smaller coupling constant, typically in the range of 10-12 Hz, indicative of a cis relationship.

Visualizing Impurity Origins

The following diagrams illustrate the synthetic pathways and where common impurities can arise.

Synthesis_Impurities cluster_hwe Horner-Wadsworth-Emmons Route cluster_knoevenagel Knoevenagel Condensation Route hwe_reagents Aldehyde + Phosphonate Reagent hwe_product (E)-3-(phenylsulfonyl)acrylonitrile hwe_reagents->hwe_product HWE Reaction hwe_impurity1 Unreacted Aldehyde hwe_reagents->hwe_impurity1 hwe_impurity2 Unreacted Phosphonate hwe_reagents->hwe_impurity2 hwe_impurity3 Phosphate Byproduct hwe_product->hwe_impurity3 Byproduct hwe_impurity4 (Z)-Isomer hwe_product->hwe_impurity4 Side Product final_product Commercial This compound hwe_product->final_product k_reagents Aldehyde + Phenylsulfonylacetonitrile k_product (E)-3-(phenylsulfonyl)acrylonitrile k_reagents->k_product Knoevenagel Condensation k_impurity1 Unreacted Aldehyde k_reagents->k_impurity1 k_impurity2 Unreacted Nitrile k_reagents->k_impurity2 k_impurity3 Catalyst Residue k_product->k_impurity3 From Catalyst k_product->final_product solvent_impurity Residual Solvents final_product->solvent_impurity From Purification

Caption: Origin of common impurities from synthesis routes.

Troubleshooting Workflow: HPLC Analysis

HPLC_Troubleshooting start Start HPLC Analysis check_chromatogram Review Chromatogram start->check_chromatogram good_peak Single, sharp peak? check_chromatogram->good_peak end_good Purity Acceptable Proceed with Experiment good_peak->end_good Yes unexpected_peak Unexpected Peak(s) Observed good_peak->unexpected_peak No identify_peak Identify Peak unexpected_peak->identify_peak check_retention Check Retention Time vs. Standards identify_peak->check_retention spike_exp Perform Spiking Experiment identify_peak->spike_exp lc_ms Run LC-MS Analysis identify_peak->lc_ms is_known Impurity Identified? check_retention->is_known spike_exp->is_known lc_ms->is_known is_known->end_good No (Unknown, Minor Peak) quantify Quantify Impurity is_known->quantify Yes is_acceptable Level Acceptable? quantify->is_acceptable is_acceptable->end_good Yes purify Purify Material (e.g., Recrystallization, Column Chromatography) is_acceptable->purify No purify->start

Caption: A logical workflow for troubleshooting HPLC results.

References

Technical Support Center: Scale-Up Synthesis of 3-(Phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(phenylsulfonyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section provides a question-and-answer-style troubleshooting guide for specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low or Inconsistent Product Yield

Question: We are experiencing significantly lower yields of this compound upon moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we rectify this?

Answer: Low and inconsistent yields during scale-up are a frequent challenge and can stem from several factors related to reaction kinetics, heat and mass transfer, and reagent stoichiometry.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Mixing:

    • Explanation: Inadequate agitation on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition. The Knoevenagel condensation, the core reaction for this synthesis, is sensitive to homogenous conditions.[1][2][3]

    • Troubleshooting Protocol:

      • Assess Agitation: Evaluate the impeller design and agitation speed. For viscous reaction mixtures, consider a more powerful overhead stirrer with a high-torque motor and a larger impeller, such as an anchor or turbine stirrer.

      • Baffle Installation: If not already in place, install baffles in the reactor to improve mixing and prevent vortex formation.

      • Computational Fluid Dynamics (CFD) Modeling: For large-scale reactors, CFD modeling can help optimize mixing parameters and identify dead zones.

  • Poor Temperature Control:

    • Explanation: The exothermic nature of the condensation reaction can lead to temperature spikes in a larger volume, where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[4] This can cause decomposition of reactants and products.

    • Troubleshooting Protocol:

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a syringe pump or a dropping funnel. This helps manage the rate of heat generation.

      • Enhanced Cooling: Ensure the reactor's cooling system is adequate for the larger scale. This may involve using a more efficient cooling bath or a jacketed reactor with a circulating coolant.

      • Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional surface area for heat exchange.

  • Sub-optimal Stoichiometry of Paraformaldehyde:

    • Explanation: Paraformaldehyde, a solid source of formaldehyde, needs to depolymerize to react.[5] On a larger scale, the depolymerization rate might not match the reaction rate, leading to an effective imbalance in stoichiometry.

    • Troubleshooting Protocol:

      • Freshness of Paraformaldehyde: Ensure you are using fresh, high-quality paraformaldehyde, as older batches may have a higher degree of polymerization and be less reactive.

      • Pre-heating the Solvent: Gently warming the solvent before the addition of paraformaldehyde can aid in its depolymerization.

      • Alternative Formaldehyde Source: Consider using a stabilized aqueous solution of formaldehyde (formalin), but be mindful of the added water, which may affect the reaction medium.[6][7][8]

Problem 2: Formation of Impurities and Side Products

Question: During the work-up and purification of our large-scale synthesis, we are observing significant amounts of a high-molecular-weight, sticky byproduct. What is this impurity and how can we minimize its formation?

Answer: The described byproduct is likely a result of a Michael addition side reaction or polymerization of the desired product.

Potential Causes & Step-by-Step Solutions:

  • Michael Addition of Phenylsulfonylacetonitrile:

    • Explanation: The starting material, (phenylsulfonyl)acetonitrile, is a potent nucleophile and can undergo a Michael addition to the newly formed this compound.[9] This is more prevalent with prolonged reaction times or in the presence of a strong base.

    • Troubleshooting Protocol:

      • Optimize Catalyst Loading: Reduce the amount of base catalyst to the minimum required to drive the Knoevenagel condensation.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the Michael addition from becoming a major pathway.

      • Control Temperature: Lowering the reaction temperature can often favor the desired condensation over the Michael addition.

  • Polymerization of Acrylonitrile Moiety:

    • Explanation: The acrylonitrile group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][10]

    • Troubleshooting Protocol:

      • Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that could lead to radical formation.

      • Avoid High Temperatures: As mentioned, strict temperature control is crucial.

      • Use of Inhibitors: In some cases, a small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture, although this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the filtration and drying of the final product on a larger scale. The product is a fine powder that clogs the filter, and it retains solvent even after prolonged drying. How can we improve our isolation and purification process?

Answer: Challenges in product isolation are common during scale-up and often require a shift in methodology from simple lab techniques.

Potential Causes & Step-by-Step Solutions:

  • Fine Particle Size:

    • Explanation: Rapid precipitation or crystallization can lead to the formation of very fine particles that are difficult to filter.

    • Troubleshooting Protocol:

      • Controlled Crystallization: Instead of crashing the product out of solution, employ a controlled cooling ramp or use an anti-solvent addition method to encourage the growth of larger crystals.

      • Filter Aid: Use a filter aid like Celite® on top of your filter paper to prevent clogging.

      • Alternative Filtration: For very large quantities, consider using a filter press or a centrifugal filter.

  • Solvent Retention:

    • Explanation: The crystal lattice of the product may trap solvent molecules, making them difficult to remove by conventional oven drying.

    • Troubleshooting Protocol:

      • Solvent Exchange: Before filtration, consider re-slurrying the crude product in a more volatile solvent in which it is poorly soluble (e.g., diethyl ether or pentane). This will displace the higher-boiling point solvent from the crystal lattice.

      • Vacuum Drying with Heat: Use a vacuum oven with a gentle heating profile to remove residual solvent. Be cautious not to heat the product close to its melting point.

      • Azeotropic Removal: In some cases, co-evaporation with a solvent that forms a low-boiling azeotrope with the trapped solvent can be effective, though this is more common in solution-phase work-ups.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Q1: What is the underlying mechanism of the reaction to form this compound?

A1: The synthesis of this compound from (phenylsulfonyl)acetonitrile and formaldehyde is a classic example of a Knoevenagel condensation.[1][11] The reaction proceeds through the following key steps:

  • Deprotonation: A base catalyst (often a weak amine like piperidine or a carbonate) deprotonates the α-carbon of (phenylsulfonyl)acetonitrile, which is acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups, forming a resonance-stabilized carbanion.[12]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

Knoevenagel_Condensation

Q2: What are the critical safety considerations when handling the reagents for this synthesis on a large scale?

A2: Safety is paramount during scale-up. The primary hazards are associated with paraformaldehyde and the acrylonitrile moiety of the product.

  • Paraformaldehyde:

    • Hazard: It is a solid that can easily become airborne, and upon inhalation, it can cause respiratory irritation.[7][13] It is also a suspected carcinogen.[13]

    • Precautions: Always handle paraformaldehyde powder in a well-ventilated fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13] For large quantities, consider using a respirator with a cartridge appropriate for formaldehyde.

  • This compound:

    • Hazard: While the toxicity of this specific compound is not as extensively documented as acrylonitrile itself, the presence of the acrylonitrile functional group suggests that it should be handled with care. Acrylonitrile is toxic and flammable.[10][14][15]

    • Precautions: Handle the product in a well-ventilated area. Avoid creating dust. In case of a fire, be aware that toxic gases such as hydrogen cyanide and oxides of nitrogen can be released.[4]

  • General Precautions:

    • Conduct a thorough risk assessment before beginning any scale-up activity.

    • Ensure that all personnel are trained on the specific hazards of the chemicals involved.

    • Have appropriate spill kits and emergency procedures in place.

Q3: Are there greener or more sustainable approaches to this synthesis?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For the Knoevenagel condensation, several "green" approaches are being explored:

  • Catalyst-Free and Water-Mediated Reactions: Some studies have shown that the Knoevenagel condensation can be promoted in water without the need for a catalyst, particularly at elevated temperatures.[11][16] This eliminates the use of organic solvents and potentially hazardous catalysts.

  • Use of Solid Catalysts: Employing recyclable solid acid or base catalysts can simplify the work-up procedure and reduce waste, as the catalyst can be filtered off and reused.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption.[2]

It is important to note that while these methods show promise, their applicability and efficiency for the specific synthesis of this compound on a large scale would need to be carefully evaluated and optimized.

III. Data and Protocols

Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Reaction Parameters
ParameterLab-Scale (10 g)Pilot-Scale (1 kg) - RecommendedRationale for Change
(Phenylsulfonyl)acetonitrile 1.0 eq1.0 eq-
Paraformaldehyde 1.1 eq1.05 eqTighter stoichiometric control to minimize side reactions.
Base Catalyst (e.g., Piperidine) 0.1 eq0.05 eqReduced catalyst loading to minimize Michael addition.
Solvent (e.g., Ethanol) 100 mL8 LMaintain appropriate concentration for efficient reaction and heat transfer.
Temperature 50 °C40-45 °CLower temperature to better control exotherm and reduce byproduct formation.
Addition Time of Base 5 minutes1-2 hoursSlow addition to manage heat generation.
Reaction Time 4 hours6-8 hours (monitor by HPLC)Reaction may be slower at lower temperatures; monitoring is key.
Experimental Protocol: Pilot-Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory and reactor conditions. A thorough risk assessment must be conducted prior to implementation.

  • Reactor Setup:

    • Equip a 20 L jacketed glass reactor with an overhead stirrer (turbine impeller), a condenser, a thermocouple, and a nitrogen inlet. .

  • Reagent Charging:

    • Charge the reactor with (phenylsulfonyl)acetonitrile (1.0 kg, 1.0 eq) and ethanol (8 L).

    • Begin agitation and start a slow nitrogen purge.

    • Add paraformaldehyde (0.18 kg, 1.05 eq) to the slurry.

  • Reaction:

    • Heat the reactor jacket to 45-50 °C to achieve an internal temperature of 40-45 °C.

    • Once the internal temperature is stable, begin the slow, dropwise addition of a solution of piperidine (0.047 kg, 0.05 eq) in ethanol (0.5 L) over 1-2 hours.

    • Monitor the internal temperature closely during the addition. If the temperature rises more than 5 °C, pause the addition until it stabilizes.

    • After the addition is complete, maintain the reaction at 40-45 °C and monitor its progress by HPLC every hour.

  • Work-up and Isolation:

    • Once the reaction is complete (typically >98% conversion of the starting material), cool the mixture to 0-5 °C over 2 hours.

    • The product should precipitate out of the solution. Hold at 0-5 °C for at least 2 hours to ensure complete crystallization.

    • Filter the solid product using a large Buchner funnel or a filter press.

    • Wash the filter cake with cold ethanol (2 x 1 L).

  • Drying:

    • Transfer the wet cake to a vacuum oven.

    • Dry the product at 40-50 °C under vacuum until a constant weight is achieved.

workflow

IV. References

  • Working with Formaldehyde (F) & Paraformaldehyde (PF). (2019). --INVALID-LINK--

  • Formaldehyde (Formalin) & Paraformaldehyde - Environmental Health and Safety. Dartmouth College. --INVALID-LINK--

  • Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. UW Environmental Health & Safety. --INVALID-LINK--

  • PARAFORMALDEHYDE ( PARAFORMALDEHİT ). Ataman Kimya. --INVALID-LINK--

  • Formalin and Paraformaldehyde SOP template. Duke SMIF. (2021). --INVALID-LINK--

  • Kolagkis, P. X., & Serviou, S. K. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Knoevenagel condensation. Wikipedia. --INVALID-LINK--

  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). --INVALID-LINK--

  • Acrylonitrile. (n.d.). --INVALID-LINK--

  • Kolagkis, P. X., & Serviou, S. K. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Liu, et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates. Chinese Journal of Chemistry, 39(5), 913-917. --INVALID-LINK--

  • Route to phenylsulfonyl acetonitrile. ResearchGate. --INVALID-LINK--

  • This compound. ChemScene. --INVALID-LINK--

  • (Phenylsulfonyl)acetonitrile 98%. Sigma-Aldrich. --INVALID-LINK--

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). --INVALID-LINK--

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. ResearchGate. (2025). --INVALID-LINK--

  • This compound CAS NO.1424-51-7. Amadis Chemical Co., Ltd. --INVALID-LINK--

  • A reaction of formaldehyde with acetonitrile: understanding the preparation of RDX (I). RSC Advances. --INVALID-LINK--

  • Acrylonitrile (CH2=CH-CN) A 1 Information and recommendations for first responders. (n.d.). --INVALID-LINK--

  • Acrylonitrile. American Chemical Society. (2025). --INVALID-LINK--

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. --INVALID-LINK--

  • (E)-3-(phenylsulfonyl)acrylonitrile CAS NO.64326-47-2. Alchemist-pharm chemical Technology Co. Ltd. --INVALID-LINK--

  • Purification of acrylonitrile. European Patent Office. --INVALID-LINK--

  • Acrylonitrile. INEOS Group. --INVALID-LINK--

  • NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. CORE. --INVALID-LINK--

  • Production of Acrylonitrile. ResearchGate. (2024). --INVALID-LINK--

  • Sohio Acrylonitrile Process. American Chemical Society. --INVALID-LINK--

References

Technical Support Center: Workup Procedures for Reactions in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating one of the most common challenges in synthetic chemistry: effectively working up reactions conducted in polar aprotic solvents. This resource is designed for researchers, scientists, and drug development professionals who seek not just protocols, but a deeper understanding of the principles governing these essential, yet often troublesome, procedures.

Core Principles: Why Are These Workups So Challenging?

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are invaluable in organic synthesis. Their ability to dissolve a wide range of organic and inorganic reagents, coupled with their capacity to accelerate reactions like nucleophilic substitutions, makes them indispensable.[1][2] The very properties that make them excellent reaction media—high polarity and high boiling points—are what make their removal a significant challenge during product isolation.[3]

The core issues are threefold:

  • High Water Miscibility: These solvents are typically fully miscible with water. This means a simple wash will not result in two distinct layers, making standard liquid-liquid extraction impossible without significant dilution.

  • High Polarity: Their polarity can lead to the formation of stable emulsions. More critically, they can act as phase-transfer agents, partitioning your desired polar product into the aqueous layer along with the solvent, leading to significant yield loss.[4]

  • High Boiling Points: Simple removal by rotary evaporation is often impractical due to boiling points that can exceed 200 °C, potentially requiring high vacuum and high temperatures that could degrade the target compound.[5]

Understanding these challenges is the first step toward designing a robust and efficient workup strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of reactions in polar aprotic solvents in a practical question-and-answer format.

Q1: I can't seem to remove the residual DMF/DMSO/NMP from my product after extraction. What is the most effective washing procedure?

A1: This is the most frequent challenge. The key is to overcome the solvent's high affinity for both the organic and aqueous phases.

  • Causality: The high polarity and water miscibility of solvents like DMF mean they will partition between your organic and aqueous layers. A single water wash is insufficient.

  • Solution: An extensive aqueous washing regimen is necessary. A widely cited rule of thumb is to wash the organic layer with 5 to 10 times its volume in water for every volume of polar aprotic solvent present.[6][7]

    • Expert Tip: Instead of using deionized water, wash the organic layer with a saturated sodium chloride solution (brine) or a 5% lithium chloride (LiCl) aqueous solution.[7] This technique, known as "salting out," dramatically reduces the solubility of organic materials (both your product and the residual solvent) in the aqueous phase by increasing its ionic strength.[8][9] Water molecules are forced to solvate the salt ions, effectively "squeezing out" the organic components into your extraction solvent. Multiple washes (at least 3-5) are crucial for complete removal.

Q2: My product is also polar and I'm losing a significant amount of it into the aqueous washes. How can I improve my yield?

A2: This is a classic trade-off: removing a polar solvent often risks removing a polar product.

  • Causality: The polar aprotic solvent can act as a co-solvent, increasing the solubility of your polar product in the aqueous layer.[4]

  • Solutions:

    • Back-Extraction: This is non-negotiable for polar products. Combine all your initial aqueous washes in a single separatory funnel and re-extract them one or two times with fresh organic solvent. This will recover a significant portion of the product that was lost in the initial washes.

    • Use the Salting-Out Effect: As mentioned above, using brine for your washes will not only help remove the reaction solvent but also decrease your product's solubility in the aqueous layer, keeping it in the organic phase where it belongs.[8]

    • Employ a More Efficient Extraction Method: For particularly challenging separations, a technique analogous to counter-current extraction can be highly effective. This involves a series of separatory funnels to sequentially wash the organic layer and back-extract the aqueous layer in a systematic fashion, minimizing product loss.[4]

Q3: A persistent emulsion formed during my extraction and the layers won't separate. What can I do?

A3: Emulsion formation is a common consequence of the surfactant-like properties of residual polar aprotic solvents.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by components at the interface. High concentrations of DMF or DMSO can promote this.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, emulsions will break on their own.

    • Add Brine: The most effective solution is to add a significant amount of saturated NaCl (brine). The increased ionic strength of the aqueous phase disrupts the forces stabilizing the emulsion, often leading to rapid phase separation.[10]

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to mix the layers. This minimizes the energy input that creates emulsions.

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite or glass wool. This can physically disrupt the suspended droplets and break the emulsion.

Experimental Protocols

Protocol 1: Standard Workup via Dilution and Aqueous Extraction

This protocol is the workhorse for removing high-boiling polar aprotic solvents like DMF, DMSO, and NMP.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with an appropriate aqueous solution (e.g., water, saturated NH₄Cl) if required.

  • Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute with a large volume of water (e.g., 10 volumes relative to the polar aprotic solvent).

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, toluene). The choice of solvent depends on product solubility, but a less polar solvent like toluene can sometimes be advantageous as it has lower miscibility with residual NMP or DMF.

  • Initial Separation: Mix the layers by gentle inversion, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially 3 to 5 times with fresh portions of 5% LiCl or saturated NaCl solution. The volume of each wash should be roughly equal to the volume of the organic layer.

  • Back-Extraction: Combine all aqueous layers from step 4 and 5. Extract this combined aqueous phase with a fresh portion of organic solvent to recover any dissolved product.

  • Final Steps: Combine all organic layers. Dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Workup Decision-Making Flowchart

This diagram outlines the logical steps to troubleshoot a workup.

Workup_Decision_Tree start Reaction Complete in Polar Aprotic Solvent quench Quench Reaction start->quench dilute Dilute with Water & Extraction Solvent quench->dilute phase_sep Do Layers Separate? dilute->phase_sep no_sep Add More Water/Solvent and/or Brine phase_sep->no_sep No emulsion Is there an Emulsion? phase_sep->emulsion Yes no_sep->dilute break_emulsion Add Brine. Wait. Filter through Celite. emulsion->break_emulsion Yes wash Wash Organic Layer with Brine (3-5x) emulsion->wash No break_emulsion->wash product_check Is Product Polar? wash->product_check back_extract Perform Back-Extraction of Combined Aqueous Layers product_check->back_extract Yes dry Combine Organic Layers, Dry, and Concentrate product_check->dry No back_extract->dry end Pure Product dry->end

Caption: Decision tree for troubleshooting aqueous workups of polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q: Why are polar aprotic solvents like DMF and DMSO so effective for Sₙ2 reactions?

A: They possess large dipole moments capable of dissolving both nonpolar organic substrates and ionic nucleophiles.[2] Crucially, they lack acidic protons (like the H in O-H or N-H bonds). This means they effectively solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) poorly solvated, or "naked." This highly reactive, unencumbered nucleophile leads to a significant acceleration of the Sₙ2 reaction rate compared to reactions in polar protic solvents, where the nucleophile is heavily solvated and stabilized by hydrogen bonding.[11][12][13]

Q: Can I remove solvents like NMP or DMSO simply by using a high-vacuum line?

A: While theoretically possible, it is highly impractical for bulk removal and generally not recommended. These solvents have very high boiling points and consequently low vapor pressures.[5][14] Removing them requires a very strong, oil-free vacuum pump and often elevated temperatures, which can take an exceptionally long time and risk product degradation. Furthermore, solvent vapors can damage pump components if not adequately trapped with a very cold trap (e.g., liquid nitrogen). Aqueous extraction is overwhelmingly the preferred method for efficiency and equipment safety.[5]

Q: Are there specific safety concerns I should be aware of with these solvents?

A: Yes, absolutely.

  • Dimethylformamide (DMF) is a potent liver toxin and is readily absorbed through the skin.

  • Dimethyl sulfoxide (DMSO) has a unique ability to rapidly penetrate the skin and can carry dissolved chemicals along with it. This makes it critical to prevent skin contact, as it can transport toxic reagents or products into the bloodstream.

  • Hexamethylphosphoramide (HMPA) is a known carcinogen in laboratory animals and should be handled as a hazardous substance, always within a certified chemical fume hood with appropriate personal protective equipment.[15][16]

Always consult the Safety Data Sheet (SDS) for any solvent before use and employ rigorous safety protocols.

Data Summary Table

Solvent NameAbbreviationBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Water Miscibility
N,N-DimethylformamideDMF1530.94438.3Miscible
Dimethyl sulfoxideDMSO1891.10047.2Miscible
N-Methyl-2-pyrrolidoneNMP2021.02832.2Miscible
N,N-DimethylacetamideDMAc1650.94037.8Miscible
AcetonitrileACN820.78637.5Miscible
HexamethylphosphoramideHMPA2321.0330.0Miscible

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Phenylsulfonyl)acrylonitrile and Other Michael Acceptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a suitable electrophilic warhead for covalent modification of biological targets is a critical decision. The Michael addition reaction is a cornerstone of covalent inhibitor design, and the reactivity of the Michael acceptor dictates the potency, selectivity, and potential for off-target effects.[1] This guide provides an in-depth comparison of the reactivity of 3-(phenylsulfonyl)acrylonitrile, a highly activated Michael acceptor, with other commonly employed acceptors, supported by experimental data and mechanistic insights.

The Michael Addition: A Powerful Tool in Covalent Drug Design

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1] In the context of drug discovery, the nucleophile is often a cysteine thiol residue on a target protein. The reactivity of the Michael acceptor is paramount; it must be reactive enough to engage the target efficiently but not so reactive as to indiscriminately modify other biological nucleophiles, leading to toxicity.[2]

The rate of the hetero-Michael addition reaction is a second-order process, and comparing second-order rate constants (k₂) is the most precise method for evaluating the relative reactivity of different electrophiles.[2] However, it's crucial that these comparisons are made under identical experimental conditions, as factors like solvent, temperature, pH, and the nature of the thiol nucleophile significantly influence the reaction rate.[2]

This compound: A Highly Electrophilic Michael Acceptor

This compound is a potent Michael acceptor due to the presence of two powerful electron-withdrawing groups directly attached to the alkene: the phenylsulfonyl group and the nitrile group.

  • Phenylsulfonyl Group (-SO₂Ph): The sulfonyl group is strongly electron-withdrawing through both inductive and resonance effects, significantly polarizing the carbon-carbon double bond and increasing the electrophilicity of the β-carbon.

  • Nitrile Group (-CN): The nitrile group is also a strong electron-withdrawing group, further enhancing the electrophilicity of the alkene.

This dual activation makes this compound and related compounds highly susceptible to nucleophilic attack.

Reactivity Comparison with Other Michael Acceptors

The reactivity of Michael acceptors spans several orders of magnitude, influenced by the nature of the electron-withdrawing group(s). Here, we compare this compound with other commonly used classes of Michael acceptors.

Vinyl Sulfones vs. Acrylates: A Quantitative Look

A direct comparison of the reactivity of vinyl sulfones and acrylates in a base-catalyzed thiol-Michael addition reaction highlights the superior reactivity of the vinyl sulfone. In a study comparing the reaction of hexanethiol (HT) with ethyl vinyl sulfone (EVS) and hexyl acrylate (HA), the reaction rate of EVS was found to be approximately seven times higher than that of HA.[3][4] This demonstrates the potent activating effect of the sulfonyl group compared to the ester group. Furthermore, in a competitive reaction with a stoichiometric amount of thiol to both acceptors, EVS reached 100% conversion while less than 10% of the HA had reacted, showcasing the high selectivity of the thiol for the vinyl sulfone.[3][4]

Qualitative Reactivity Hierarchy

Table 1: Comparative Reactivity of Common Michael Acceptors

Michael Acceptor ClassActivating Group(s)General ReactivityRepresentative Compound(s)
This compound Phenylsulfonyl, NitrileVery High This compound
Vinyl SulfonesSulfonylHigh Phenyl vinyl sulfone, Ethyl vinyl sulfone
AcrylonitrilesNitrileModerate to High Acrylonitrile
α,β-Unsaturated Ketones (Enones)KetoneModerate Methyl vinyl ketone, Chalcone
AcrylatesEsterModerate Methyl acrylate, Ethyl acrylate
AcrylamidesAmideLow to Moderate Acrylamide, N,N-Dimethylacrylamide

The very high reactivity of this compound is inferred from the combined, powerful electron-withdrawing capabilities of both the phenylsulfonyl and nitrile groups. Vinyl sulfones, in general, are recognized as potent irreversible inhibitors of cysteine proteases, underscoring their high reactivity.[5] The antibacterial activity of nitrile-substituted vinyl phenyl sulfones against methicillin-resistant Staphylococcus aureus (MRSA) further highlights the biological relevance and reactivity of this class of compounds.[6]

Mechanistic and Structural Considerations

The underlying principle of the Michael addition involves the nucleophilic attack of a thiolate anion on the electron-poor β-carbon of the Michael acceptor. The stability of the resulting carbanion intermediate, which is enhanced by strong electron-withdrawing groups, influences the reaction rate.

Caption: General mechanism of thiol-Michael addition and structures of compared acceptors.

Experimental Protocol for Kinetic Analysis of Thiol-Michael Addition by ¹H NMR

This protocol provides a general method for determining the second-order rate constant of the reaction between a Michael acceptor and a thiol nucleophile under pseudo-first-order conditions.

Materials
  • Michael acceptor (e.g., this compound)

  • Thiol nucleophile (e.g., N-acetylcysteine or glutathione)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

  • NMR spectrometer

Experimental Workflow

G prep_thiol Prepare Thiol Stock Solution in Deuterated Buffer prep_nmr Prepare NMR Tube with Thiol Solution and Internal Standard prep_thiol->prep_nmr prep_acceptor Prepare Michael Acceptor Stock Solution in Deuterated Buffer add_acceptor Add Michael Acceptor Stock Solution to NMR Tube and Mix prep_acceptor->add_acceptor thermo Thermostat NMR Spectrometer to Desired Temperature (e.g., 25 °C) prep_nmr->thermo acquire_t0 Acquire Initial ¹H NMR Spectrum (t=0) of Thiol Solution thermo->acquire_t0 acquire_t0->add_acceptor acquire_kinetic Acquire a Series of ¹H NMR Spectra Over Time add_acceptor->acquire_kinetic process_data Process Spectra and Integrate Relevant Peaks acquire_kinetic->process_data calculate_k Calculate Pseudo-First-Order Rate Constant (k_obs) and Second-Order Rate Constant (k₂) process_data->calculate_k

Caption: Workflow for kinetic analysis of a Thiol-Michael addition by NMR.

Step-by-Step Procedure
  • Preparation of Solutions: Prepare stock solutions of the thiol and the Michael acceptor in the deuterated buffer at known concentrations. The thiol should be in large excess (at least 10-fold) compared to the Michael acceptor to ensure pseudo-first-order kinetics.

  • NMR Sample Preparation: In an NMR tube, add a known volume of the thiol stock solution and the internal standard.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature. Shim the spectrometer for optimal resolution.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the thiol solution before the addition of the Michael acceptor.

  • Reaction Initiation: Add a known volume of the Michael acceptor stock solution to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at defined time intervals.

  • Data Analysis: Process the acquired spectra. Integrate the signal of a proton on the Michael acceptor that disappears over time (e.g., one of the vinyl protons) and the signal of the internal standard.

  • Calculation of Rate Constants:

    • Calculate the concentration of the Michael acceptor at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the Michael acceptor concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] , where [Thiol] is the concentration of the thiol nucleophile.

Conclusion

This compound stands out as a highly reactive Michael acceptor due to the synergistic electron-withdrawing effects of the phenylsulfonyl and nitrile moieties. While direct comparative kinetic data is sparse, evidence from analogous systems strongly suggests its reactivity surpasses that of common acceptors like acrylates and acrylamides, and likely even simple vinyl sulfones. This high reactivity makes it a powerful tool for covalent labeling and inhibitor design, particularly when targeting less nucleophilic residues or when rapid bond formation is required. However, researchers must carefully consider the potential for off-target reactions and tailor the molecular scaffold to achieve the desired selectivity for the biological target of interest. The provided experimental protocol offers a robust method for quantifying the reactivity of this compound and other Michael acceptors, enabling informed decisions in the design of next-generation covalent therapeutics.

References

A Comparative Guide to Vinyl Sulfones and Vinyl Sulfonamides in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cycloaddition reactions stand as powerful tools for the construction of complex cyclic molecules. Among the diverse array of reactants, vinyl sulfones and vinyl sulfonamides have emerged as highly valuable building blocks due to their unique electronic properties and reactivity. This guide provides an in-depth comparison of these two functional groups in the context of various cycloaddition reactions, offering insights into their respective strengths, weaknesses, and optimal applications, supported by experimental data and mechanistic understanding.

At the Bench: Understanding the Fundamental Differences

The reactivity of vinyl sulfones and vinyl sulfonamides in cycloaddition reactions is fundamentally governed by the electronic nature of the sulfonyl and sulfonamidyl groups, respectively. Both are strongly electron-withdrawing, a consequence of the high oxidation state of the sulfur atom. This property renders the adjacent vinyl group electron-deficient, making them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions.

However, a critical distinction lies in the presence of the nitrogen atom in the sulfonamide. The lone pair of electrons on the nitrogen can participate in resonance, which can modulate the electron-withdrawing capacity of the sulfonamide group compared to the sulfone. This subtle electronic difference can have profound implications for reactivity, regioselectivity, and stereoselectivity in cycloaddition reactions.

The lower electronegativity of nitrogen compared to oxygen in the sulfonyl group can also influence the reactivity profile. This is evident in thiol-Michael addition reactions, where vinyl sulfonates (an analogue of sulfones) are more reactive than vinyl sulfonamides.[1] This difference in reactivity can be extrapolated to their behavior in cycloadditions.

Diels-Alder Reactions: A Tale of Two Dienophiles

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, frequently employs vinyl sulfones and sulfonamides as dienophiles. Their electron-deficient nature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes.

Key Considerations:

  • Reactivity: Phenyl vinyl sulfone is a well-established, highly reactive dienophile.[2] Computational studies have investigated the energetics of Diels-Alder reactions with vinyl sulfone derivatives, providing insights into their reactivity.[3] The sulfonyl group's potent electron-withdrawing ability generally leads to faster reaction rates compared to many other dienophiles. While less documented in direct comparative rate studies, vinyl sulfonamides also serve as effective dienophiles, though their reactivity can be tuned by the substituents on the nitrogen atom.

  • Stereoselectivity: The Diels-Alder reaction is renowned for its stereospecificity. In reactions involving vinyl sulfones, the endo transition state is often favored, leading to the corresponding stereoisomer as the major product. This preference is a result of secondary orbital interactions between the diene and the dienophile.[4]

  • Applications: The resulting cycloadducts from Diels-Alder reactions of vinyl sulfones and sulfonamides are versatile intermediates. The sulfonyl group can be reductively removed or used as a handle for further functionalization. Enantioselective Diels-Alder reactions of vinyl sulfones have been instrumental in the total synthesis of complex natural products like (+)-cavicularin.[5]

Experimental Snapshot: Diels-Alder Reaction

A typical Diels-Alder reaction involves heating the diene and the vinyl sulfone or sulfonamide in a suitable high-boiling solvent. For instance, the reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride (a dienophile with similar electronic properties to vinyl sulfones) is a classic undergraduate experiment.[4][6]

reagents Combine Diene & Dienophile (e.g., Vinyl Sulfone) solvent Add High-Boiling Solvent (e.g., Xylenes) reagents->solvent Dissolve reflux Reflux Reaction Mixture solvent->reflux Heat cool Cool to Room Temperature reflux->cool Reaction Complete isolate Isolate Product (Crystallization/Chromatography) cool->isolate Purify

Caption: General workflow for a Diels-Alder reaction.

1,3-Dipolar Cycloadditions: Building Heterocycles

In 1,3-dipolar cycloadditions, vinyl sulfones and sulfonamides act as dipolarophiles, reacting with 1,3-dipoles such as nitrones, azides, and azomethine ylides to form five-membered heterocyclic rings. These reactions are crucial in the synthesis of various biologically active compounds.

Key Reaction Types and Observations:

  • Nitrone Cycloadditions: The reaction of nitrones with vinyl sulfones and sulfonamides yields isoxazolidines.[7][8] These cycloadditions are valuable for creating complex nitrogen- and oxygen-containing scaffolds.[9] An efficient intermolecular 1,3-dipolar cycloaddition of various nitrones to pentafluorophenyl (PFP) vinylsulfonate has been shown to produce stable cycloadducts with high stereo- and regioselectivity.[10][11][12] Subsequent displacement of the PFP group allows for the synthesis of functionalized sulfonamides.[10][11][12]

  • Azide Cycloadditions: The reaction of azides with vinyl sulfones can lead to the formation of triazolines, which can then rearrange to other important nitrogen heterocycles. Computational and experimental studies have investigated the regioselectivity of these reactions, revealing that it can be controlled by the substituents on the vinyl sulfone.[13][14]

  • Azomethine Ylide Cycloadditions: Asymmetric 1,3-dipolar cycloadditions of azomethine ylides with vinyl sulfones have been developed, providing enantiomerically enriched pyrrolidine derivatives.[15]

Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) theory.[8] In many cases, the reaction between a nitrone and an electron-deficient alkene like a vinyl sulfone leads to the formation of the 5-substituted isoxazolidine as the major regioisomer.[8] However, intramolecular versions of this reaction can exhibit different regiochemical outcomes.[16]

Experimental Data Comparison:

DipoleDipolarophileProduct TypeYield (%)RegioselectivityReference
Various NitronesPentafluorophenyl VinylsulfonateIsoxazolidine-sulfonatesGoodHigh[10][11][12]
Sugar AzidesSubstituted Vinyl SulfonesTriazoles-Controllable[13][14]
Azomethine YlidesVinyl SulfonePyrrolidinesHigh-[15]
Mechanistic Considerations: A Deeper Dive

The mechanisms of these cycloadditions are generally considered to be concerted pericyclic reactions. The stereochemical outcome is a direct result of the specific geometry of the transition state.

cluster_diene Diene cluster_dienophile Dienophile (Vinyl Sulfone/Sulfonamide) HOMO_diene HOMO LUMO_dienophile LUMO HOMO_diene->LUMO_dienophile Dominant Interaction (Normal Electron Demand)

Caption: FMO diagram for a normal electron demand Diels-Alder reaction.

In a normal electron demand Diels-Alder reaction, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The strongly electron-withdrawing sulfonyl or sulfonamidyl group lowers the energy of the dienophile's LUMO, accelerating the reaction.

Practical Applications and Future Outlook

The utility of vinyl sulfones and sulfonamides extends beyond fundamental organic synthesis. They are increasingly recognized for their potential in medicinal chemistry and materials science.

  • Covalent Inhibitors: Vinyl sulfonamides have been explored as alternatives to acrylamides as "warheads" in covalent inhibitors, which are crucial in drug development.[17] They can target key amino acid residues like cysteine and lysine in proteins.[17]

  • Polymer Chemistry: Multifunctional vinyl sulfonates and vinyl sulfonamides are used in thiol-Michael crosslinking polymerizations to create materials with a wide range of mechanical and hydrolytic properties.[1]

  • Synthetic Versatility: The sulfonyl group in the cycloadducts is a versatile functional handle. It can be removed under reductive conditions or participate in further transformations, making vinyl sulfones valuable synthons for various target molecules.[2]

The development of new synthetic methods for preparing vinyl sulfones and sulfonamides continues to expand their accessibility and applications.[18][19][20][21] Asymmetric versions of cycloadditions involving these compounds are also a major area of research, enabling the synthesis of chiral molecules with high enantiomeric purity.[5][15][22][23][24]

Experimental Protocols
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the diene (1.0 eq.) and the vinyl sulfone (1.1 eq.).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., xylenes or toluene) to dissolve the reactants.[4][25]

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Reactant Preparation: To a solution of the nitrone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add the vinyl sulfonamide precursor (e.g., pentafluorophenyl vinylsulfonate) (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting cycloadduct by column chromatography on silica gel.

Conclusion

Both vinyl sulfones and vinyl sulfonamides are powerful and versatile reagents in cycloaddition chemistry. The choice between them often depends on the specific synthetic target and the desired reactivity profile. Vinyl sulfones are generally more reactive due to the strong, unmitigated electron-withdrawing nature of the sulfonyl group. Vinyl sulfonamides, on the other hand, offer the advantage of tunable reactivity through modification of the nitrogen substituents and provide a direct route to sulfonamide-containing products, which are of significant interest in medicinal chemistry. The continued exploration of these valuable building blocks will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

A Comparative Guide to Lewis Acid Catalysts in Diels-Alder Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of complex cyclic molecules. The strategic use of Lewis acid catalysts can dramatically enhance the rate and selectivity of these reactions. This guide provides an in-depth comparative analysis of common Lewis acid catalysts for the Diels-Alder reaction, grounded in experimental data and mechanistic insights to empower you in catalyst selection and experimental design.

The Modern Understanding of Lewis Acid Catalysis in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. Lewis acids accelerate this reaction by coordinating to the dienophile, typically to a carbonyl group. For many years, this acceleration was primarily attributed to the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which decreases the HOMO-LUMO energy gap between the diene and dienophile, thus facilitating the reaction.

However, recent quantum chemical studies have refined this understanding. While LUMO-lowering does play a role, a more significant factor is the reduction of Pauli repulsion between the electron clouds of the diene and dienophile.[1][2][3] By coordinating to the dienophile, the Lewis acid polarizes the electron density away from the reacting double bond, which lessens the repulsive forces between the reactants in the transition state. This reduction in Pauli repulsion is a key driver of the catalytic effect.[1][2]

Furthermore, Lewis acid catalysis often enhances the endo selectivity of the Diels-Alder reaction. This is due to the amplification of secondary orbital interactions between the diene and the dienophile's activating group in the transition state.

Comparative Performance of Common Lewis Acid Catalysts

To provide a clear comparison, we will focus on the well-studied Diels-Alder reaction between cyclopentadiene and methyl acrylate. This reaction serves as an excellent model system to evaluate the efficacy of various Lewis acid catalysts in terms of reaction rate, yield, and stereoselectivity (endo:exo ratio).

The Model Reaction: Cyclopentadiene and Methyl Acrylate

Caption: The Diels-Alder reaction between cyclopentadiene and methyl acrylate, yielding a mixture of endo and exo isomers.

The uncatalyzed reaction between cyclopentadiene and methyl acrylate typically requires elevated temperatures and results in a modest preference for the endo product. For instance, a typical uncatalyzed reaction yields an endo:exo ratio of approximately 82:12.[4]

Performance Data of Selected Lewis Acid Catalysts

The following table summarizes the performance of several common Lewis acid catalysts in the Diels-Alder reaction of cyclopentadiene with various dienophiles. While a comprehensive dataset for methyl acrylate with all listed catalysts under identical conditions is not available in a single source, the data presented provides a strong comparative indication of their relative strengths and selectivities.

Lewis Acid CatalystDienophileTypical Reaction ConditionsYield (%)endo:exo RatioReference
None (Thermal) Methyl AcrylateNeat, refluxModerate82:12[4]
AlCl₃·Et₂O Methyl AcrylateCH₂Cl₂, -78 °C to RTHigh99:1[4]
BF₃·OEt₂ Methyl AcrylateCH₂Cl₂, -78 °CGood>95:5[5]
SnCl₄ Methyl AcrylateCH₂Cl₂, -78 °CHigh>98:2[5]
TiCl₄ Methyl AcrylateCH₂Cl₂, -78 °CHigh>98:2[5]
ZnCl₂ AcrylonitrileNeat, 20 °CGoodEnhanced endo[4]
Et₂AlCl N-AcryloyloxazolidinoneCH₂Cl₂, -100 °C81-88>100:1[6]
B(C₆F₅)₃ α,β-enalsCH₂Cl₂, low temp.HighFavors exo[7]
Ca(OTf)₂ 1,4-NaphthoquinoneCH₂Cl₂, -20 °C96Not specified

Key Observations:

  • Strong Lewis Acids (AlCl₃, SnCl₄, TiCl₄): These catalysts provide excellent rate acceleration and high endo selectivity even at very low temperatures. Their high reactivity, however, can sometimes lead to polymerization of the dienophile or degradation of sensitive substrates.

  • Moderate Lewis Acids (BF₃·OEt₂, ZnCl₂): These offer a good balance of reactivity and ease of handling. They significantly improve reaction rates and selectivity compared to the uncatalyzed reaction.

  • Bulky Lewis Acids (B(C₆F₅)₃): Interestingly, very bulky Lewis acids can reverse the typical endo selectivity and favor the formation of the exo product.[7] This is attributed to steric hindrance in the endo transition state.

  • Milder Lewis Acids (Ca(OTf)₂): Catalysts like calcium triflate are gaining popularity as they are more environmentally friendly and can be effective, especially with dienophiles prone to polymerization.

Mechanistic and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate the Lewis acid-catalyzed Diels-Alder reaction mechanism and a general experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Transition State (Reduced Pauli Repulsion, Secondary Orbital Interactions) Diene->TS Dienophile Dienophile (LUMO) Activated_Dienophile Activated Dienophile (LA-Dienophile Complex) Dienophile->Activated_Dienophile Coordination LA Lewis Acid (LA) LA->Activated_Dienophile Activated_Dienophile->TS Cycloaddition Product Cycloadduct TS->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Solvent Add Anhydrous Solvent (e.g., CH₂Cl₂) Inert_Atmosphere->Dry_Solvent Cooling Cool to Desired Temperature (e.g., -78 °C) Dry_Solvent->Cooling Add_LA Add Lewis Acid Cooling->Add_LA Add_Dienophile Add Dienophile Add_LA->Add_Dienophile Add_Diene Add Diene (Freshly Distilled) Add_Dienophile->Add_Diene Stir Stir and Monitor (TLC or GC) Add_Diene->Stir Quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry and Purify (e.g., Column Chromatography) Extract->Dry_Purify

References

A Senior Application Scientist's Guide to Validating HPLC-UV Methods for the Quantification of 3-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of 3-(phenylsulfonyl)acrylonitrile, a key chemical intermediate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure a self-validating and trustworthy analytical method. The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Crucial Role of Method Validation

Before we delve into the experimental protocols, it is essential to understand the "why" of method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose."[1] For this compound, a compound utilized in organic synthesis for producing various pharmaceuticals and agrochemicals, accurate quantification is critical for ensuring the quality, safety, and efficacy of the final product.[2] Method validation provides documented evidence that the analytical procedure is reliable, reproducible, and accurate for its intended use.

This guide will walk through the validation of a proposed reversed-phase HPLC-UV method for this compound.

Proposed HPLC-UV Method Parameters

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (to be confirmed by UV scan of a standard solution).

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase.

The Pillars of Method Validation: A Comprehensive Walk-through

The validation of an analytical method is a systematic process. The following sections detail the core validation parameters as stipulated by the ICH Q2(R1) guideline and provide practical insights for their execution.[5][6][7]

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Experimental Protocol for Specificity:

  • Prepare Solutions:

    • A solution of the this compound reference standard.

    • A solution of known, related impurities (if available).

    • A placebo solution (a mixture of all formulation components except the analyte).

    • A "spiked" solution containing the analyte and known impurities in the placebo.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The chromatogram of the reference standard should show a single, well-resolved peak at a specific retention time.

    • The chromatograms of the impurity and placebo solutions should not show any peaks at the retention time of this compound.

    • In the spiked solution, the peak for this compound should be well-resolved from the peaks of the impurities. Peak purity analysis using a diode array detector (DAD) can provide additional evidence of specificity.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Protocol for Linearity and Range:

  • Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The correlation coefficient should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450,123
75675,456
100900,789
1251,125,987
1501,350,123
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[8]

Experimental Protocol for Accuracy:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into the placebo. Prepare three replicates at each concentration level.

  • Analysis: Analyze the spiked samples and a standard solution of known concentration.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

Table 2: Representative Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.1101.1
120118.298.5
Mean Recovery (%) 99.5
Precision: Agreement Between Measurements

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results from both studies. The RSD should typically be ≤ 2%.

Table 3: Representative Precision Data

ParameterDay 1 / Analyst 1 (RSD %)Day 2 / Analyst 2 (RSD %)
Repeatability0.8%1.1%
Intermediate Precision \multicolumn{2}{c}{1.3%}
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol for LOD and LOQ (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio: Inject a series of solutions with decreasing concentrations of this compound.

  • Evaluation:

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1. The precision at the LOQ should also be determined and meet acceptance criteria (e.g., RSD ≤ 10%).

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8][9] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce Small Variations: Deliberately vary critical method parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria for these parameters.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC-UV method validation process.

HPLC_Validation_Workflow HPLC-UV Method Validation Workflow for this compound MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Final Validation Report Specificity->ValidationReport LinearityRange->ValidationReport Accuracy->ValidationReport Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision Repeatability->ValidationReport IntermediatePrecision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: A flowchart illustrating the key stages of HPLC-UV method validation.

Interrelationship of Validation Parameters

Understanding how the validation parameters relate to one another is crucial for a holistic approach to method validation.

Validation_Parameter_Relationships Interrelationship of Validation Parameters Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy requires Precision Precision Range->Precision requires Method Validated Method Accuracy->Method Precision->Method LOQ LOQ LOQ->Range lower limit of Robustness Robustness Robustness->Method Specificity Specificity Specificity->Method

Caption: A diagram showing the interconnectedness of key validation parameters.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an HPLC-UV method for quantifying this compound is a meticulous but indispensable process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can have a high degree of confidence in the quality and reliability of their analytical data. This guide, grounded in the principles of the ICH and FDA, provides a comprehensive framework for this critical undertaking.[11][12] Adherence to these principles not only ensures regulatory compliance but also upholds the scientific integrity of the drug development process.

References

Revolutionizing Heterocycle Synthesis: A Cost-Benefit Analysis of Multi-Step vs. One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, objective comparison of traditional multi-step synthesis versus modern one-pot approaches, offering a comprehensive cost-benefit analysis supported by experimental data to inform strategic decisions in the laboratory and beyond.

The synthesis of complex organic molecules, particularly heterocycles that form the backbone of many pharmaceuticals, has traditionally followed a linear, multi-step path. This conventional approach, characterized by the sequential execution of reactions with isolation and purification of intermediates at each stage, offers a high degree of control over each transformation. However, it is often plagued by cumulative yield losses, significant solvent and reagent consumption, and lengthy timelines.[1] In contrast, one-pot synthesis has emerged as a powerful strategy to enhance efficiency by performing multiple reaction steps in a single vessel, thereby circumventing the need for intermediate workups.[1][2] This approach, particularly through multi-component reactions (MCRs), can dramatically increase molecular complexity from simple starting materials in a single operation, offering significant advantages in terms of atom economy, time, and cost.[1][3]

This guide will dissect the nuances of both methodologies, using the synthesis of 2,3-diphenylquinoxaline, a valuable nitrogen-containing heterocycle, as a practical case study. We will explore the trade-offs between the control and predictability of multi-step synthesis and the efficiency and sustainability of one-pot reactions, providing the necessary data to make informed decisions tailored to your research and development needs.

At a Glance: Multi-Step vs. One-Pot Synthesis of 2,3-Diphenylquinoxaline

MetricMulti-Step SynthesisOne-Pot SynthesisKey Advantages of Winning Method
Overall Yield ~77%~95%One-Pot: Higher efficiency and less material loss.
Reaction Time ~4.5 hours (excluding purifications)~20 minutes - 2 hoursOne-Pot: Drastically reduced synthesis time.
Number of Steps 2 (Synthesis of Benzil + Synthesis of Quinoxaline)1One-Pot: Simplified workflow and reduced labor.
Purification Steps 21One-Pot: Less time and resources spent on purification.
Estimated Cost per Gram ~$0.85~$0.66One-Pot: More cost-effective for the final product.
Estimated E-Factor ~17.8~5.1One-Pot: Significantly lower environmental impact.

The Strategic Decision: A Deeper Dive into the Methodologies

The choice between a multi-step and a one-pot synthesis is not merely a matter of procedural preference; it is a strategic decision with significant implications for a project's timeline, budget, and environmental footprint.

The Case for Multi-Step Synthesis: Control and Versatility

A traditional multi-step approach to synthesizing 2,3-diphenylquinoxaline involves two distinct stages: the oxidation of benzoin to benzil, followed by the condensation of benzil with o-phenylenediamine. This segmented workflow allows for the isolation and purification of the benzil intermediate, ensuring its quality before proceeding to the final step. This level of control can be crucial in complex syntheses where the purity of intermediates directly impacts the success of subsequent reactions.

However, this control comes at a cost. Each step requires its own setup, reaction time, workup, and purification, leading to a longer overall process and a cumulative loss of material at each stage.[1] The need for multiple solvents and purification media also contributes to a larger environmental footprint.

The Power of One-Pot Synthesis: Efficiency and Sustainability

One-pot synthesis streamlines the production of 2,3-diphenylquinoxaline by combining o-phenylenediamine and benzil in a single reaction vessel, often with a catalyst to drive the reaction to completion efficiently. This approach drastically reduces reaction time, minimizes solvent usage and waste generation, and simplifies the overall workflow.[2] The elimination of intermediate isolation and purification steps not only saves time and resources but also typically leads to higher overall yields.[2]

The primary challenge in one-pot synthesis lies in ensuring the compatibility of all reactants, reagents, and intermediates within a single reaction environment. Careful optimization of reaction conditions is often necessary to avoid side reactions and ensure the desired product is formed with high selectivity.

Visualizing the Workflows

To better illustrate the practical differences between the two approaches, the following diagrams outline the experimental workflows for both the multi-step and one-pot synthesis of 2,3-diphenylquinoxaline.

Multi-Step Synthesis Workflow cluster_0 Step 1: Oxidation of Benzoin to Benzil cluster_1 Step 2: Synthesis of 2,3-Diphenylquinoxaline Benzoin Benzoin Reaction_1 Oxidation (~1.5 hours) Benzoin->Reaction_1 Nitric Acid Nitric Acid Nitric Acid->Reaction_1 Workup_Purification_1 Workup & Purification Reaction_1->Workup_Purification_1 Benzil Benzil Workup_Purification_1->Benzil Reaction_2 Condensation (~30 mins) Benzil->Reaction_2 o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction_2 Workup_Purification_2 Workup & Purification Reaction_2->Workup_Purification_2 2,3-Diphenylquinoxaline 2,3-Diphenylquinoxaline Workup_Purification_2->2,3-Diphenylquinoxaline

Caption: Multi-Step Synthesis Workflow for 2,3-Diphenylquinoxaline.

One-Pot Synthesis Workflow o-Phenylenediamine o-Phenylenediamine One_Pot_Reaction One-Pot Reaction (~20 mins - 2 hours) o-Phenylenediamine->One_Pot_Reaction Benzil Benzil Benzil->One_Pot_Reaction Catalyst_Solvent Catalyst & Solvent Catalyst_Solvent->One_Pot_Reaction Workup_Purification Workup & Purification One_Pot_Reaction->Workup_Purification 2,3-Diphenylquinoxaline 2,3-Diphenylquinoxaline Workup_Purification->2,3-Diphenylquinoxaline

Caption: One-Pot Synthesis Workflow for 2,3-Diphenylquinoxaline.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a detailed breakdown of the quantitative data for the synthesis of 2,3-diphenylquinoxaline via both multi-step and one-pot methodologies. This data is essential for a thorough cost-benefit analysis.

ParameterMulti-Step SynthesisOne-Pot Synthesis
Step 1: Oxidation
ReactantsBenzoin, Nitric Acid-
SolventNone-
Reaction Time~1.5 hours-
Yield~92%-
PurificationRecrystallization from ethanol-
Step 2: Condensation
ReactantsBenzil, o-Phenylenediamineo-Phenylenediamine, Benzil
SolventEthanolEthanol/Acetic Acid
Catalyst-Acetic Acid (can be catalytic)
Reaction Time~30 minutes~20 minutes
Yield~84%~95%
PurificationRecrystallization from ethanolRecrystallization from ethanol
Overall
Total Reaction Time ~2 hours (excluding purifications) ~20 minutes
Overall Yield ~77% ~95%

Experimental Protocols

To provide a practical basis for this comparison, detailed, step-by-step methodologies for both the multi-step and one-pot synthesis of 2,3-diphenylquinoxaline are provided below.

Multi-Step Synthesis Protocol

Step 1: Oxidation of Benzoin to Benzil

  • In a round-bottom flask, combine benzoin (1.0 g, 4.71 mmol) and concentrated nitric acid (5 mL).

  • Heat the mixture on a boiling water bath in a fume hood for approximately 1.5 hours, with occasional swirling, until the evolution of nitrogen oxides ceases.

  • Pour the hot reaction mixture into 50-100 mL of cold water in a beaker and stir until the oily product solidifies.

  • Collect the crude benzil by vacuum filtration and wash thoroughly with cold water to remove any remaining nitric acid.

  • Recrystallize the crude product from ethanol to yield pure benzil. The expected yield is approximately 92%.

Step 2: Synthesis of 2,3-Diphenylquinoxaline

  • In a round-bottom flask, dissolve the synthesized benzil (1.0 g, 4.76 mmol) in warm rectified spirit (ethanol, 5 mL).

  • Add a solution of o-phenylenediamine (0.52 g, 4.81 mmol) in rectified spirit (2 mL) to the benzil solution.

  • Warm the mixture on a water bath for 30 minutes.

  • Upon cooling, the 2,3-diphenylquinoxaline will crystallize.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The expected yield is approximately 84%.

One-Pot Synthesis Protocol
  • To a round-bottom flask, add o-phenylenediamine (0.108 g, 1 mmol) and benzil (0.210 g, 1 mmol).

  • Add a mixture of ethanol (8 mL) and glacial acetic acid (2 mL).

  • Stir the mixture at room temperature. The reaction is typically complete within 20 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline. The expected yield is approximately 95%.

Cost and Environmental Impact Analysis

A critical component of any synthetic strategy is its economic and environmental viability. The following analysis provides a comparative assessment of the multi-step and one-pot syntheses of 2,3-diphenylquinoxaline.

Cost Analysis

The following table provides an estimated cost breakdown for the synthesis of 1 gram of 2,3-diphenylquinoxaline via both methods. Prices are based on commercially available reagent-grade chemicals and may vary.

Reagent/SolventMulti-Step Synthesis (per 1g product)One-Pot Synthesis (per 1g product)
Benzoin~$0.20-
Nitric Acid~$0.10-
o-Phenylenediamine~$0.30~$0.38
Benzil-~$0.25
Ethanol~$0.25~$0.03
Acetic Acid-~$0.01
Total Estimated Cost ~$0.85 ~$0.66

This analysis indicates that the one-pot synthesis is the more cost-effective approach for producing 2,3-diphenylquinoxaline.

Environmental Impact: E-Factor Analysis

The Environmental Factor (E-Factor) is a key green chemistry metric that measures the amount of waste generated per unit of product.[4] A lower E-Factor signifies a more environmentally friendly process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The estimated E-Factors for the two synthetic routes are as follows:

  • Multi-Step Synthesis: The E-Factor for this process is estimated to be approximately 17.8 . This higher value is attributed to the use of a stoichiometric oxidizing agent (nitric acid) and the larger volumes of solvent required for two separate reaction and purification steps.

  • One-Pot Synthesis: The E-Factor for the one-pot synthesis is estimated to be around 5.1 . The significant reduction in waste is a direct result of eliminating a reaction step, reducing solvent usage, and avoiding the use of a hazardous oxidizing agent. A mechanochemical, solvent-free approach to this synthesis has been reported with a near-zero E-factor, highlighting the potential for even greater environmental benefits.[5]

Conclusion: A Clear Advantage for One-Pot Synthesis

Based on this comprehensive cost-benefit analysis, one-pot synthesis emerges as the superior methodology for the preparation of 2,3-diphenylquinoxaline . It offers significant advantages in terms of:

  • Higher Overall Yield: Minimizing product loss by eliminating intermediate workups.

  • Drastically Reduced Reaction Time: Accelerating the discovery and development process.

  • Simplified Workflow: Requiring less labor and fewer experimental setups.

  • Lower Cost: Reducing reagent and solvent consumption.

  • Significantly Lower Environmental Impact: Generating substantially less waste.

While multi-step synthesis will always have its place, particularly in the synthesis of highly complex molecules requiring precise control over each transformation, the data presented here strongly supports the adoption of one-pot strategies whenever feasible. For researchers, scientists, and drug development professionals, embracing one-pot methodologies is not just a matter of efficiency; it is a commitment to more sustainable and cost-effective chemical synthesis.

References

Spectroscopic differentiation of (E) and (Z) isomers of vinyl sulfones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of (E) and (Z) Isomers of Vinyl Sulfones

Introduction: The Stereochemical Imperative of Vinyl Sulfones

Vinyl sulfones represent a privileged class of compounds in modern chemistry, particularly within drug development and materials science. Their electrophilic double bond, activated by the potent electron-withdrawing sulfonyl group, makes them exceptional Michael acceptors. This reactivity is harnessed in covalent inhibitor design, where they form stable, irreversible bonds with nucleophilic residues like cysteine in target proteins.[1] However, the geometry of the double bond—whether it exists as the (E) (trans) or (Z) (cis) isomer—profoundly dictates its steric presentation and, consequently, its reactivity and biological efficacy. An incorrect stereochemical assignment can lead to misinterpreted structure-activity relationships (SAR) and wasted resources.

This guide provides researchers, medicinal chemists, and process scientists with a robust, field-proven framework for the unambiguous differentiation of (E) and (Z) vinyl sulfone isomers. We will move beyond simple data reporting to explain the causality behind the spectroscopic differences, offering detailed protocols and comparative data to ensure confident structural elucidation.

The Cornerstone of Analysis: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for routine isomer differentiation. Several key parameters in a standard proton NMR spectrum provide clear, often unambiguous, evidence of stereochemistry.

The Decisive Factor: Vicinal Coupling Constants (³JHH)

The most reliable indicator of vinyl geometry is the through-bond coupling constant (³JHH) between the two vinylic protons. This value is governed by the Karplus relationship, which correlates the dihedral angle between the protons to the magnitude of the coupling.

  • (E) Isomers (trans): The vinylic protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 11-18 Hz .[2] Experimental data for various (E)-vinyl sulfones consistently show coupling constants in this range, for instance, 15.1 Hz and 15.5 Hz.[3]

  • (Z) Isomers (cis): The vinylic protons have a dihedral angle of ~0°, leading to a significantly smaller coupling constant, generally between 6-15 Hz .[2]

This difference of several Hertz is easily resolved by modern NMR spectrometers and serves as the primary diagnostic for assignment.

Corroborating Evidence: Chemical Shifts (δ)

While coupling constants are paramount, the chemical shifts of the vinylic protons (Hα and Hβ relative to the sulfone) also offer valuable clues. The electron-withdrawing and anisotropic effects of the sulfonyl group cause the vinylic protons to resonate in the downfield region of the spectrum (typically 6.0-7.5 ppm).

The spatial arrangement in (E) vs. (Z) isomers leads to subtle but consistent differences in their chemical environments. In the (E) isomer, the β-proton is often deshielded by the sulfonyl group and may appear at a slightly different chemical shift compared to the (Z) isomer, where substituents can cause varied shielding or deshielding effects. However, these shifts are highly dependent on the other substituents on the double bond, making them a secondary, corroborative tool rather than a primary determinant.[4]

Unambiguous Confirmation: Nuclear Overhauser Effect (NOE) Spectroscopy

For ultimate confidence, especially in complex or substituted systems where vinylic coupling is absent, the Nuclear Overhauser Effect (NOE) provides a definitive answer. NOE is a through-space phenomenon that detects protons that are close to each other (<5 Å), irrespective of their bonding.[5][6]

  • In (Z) Isomers: The two vinylic protons are on the same side of the double bond and are spatially close. Irradiating one vinylic proton will produce an NOE enhancement in the signal of the other.

  • In (E) Isomers: The vinylic protons are on opposite sides of the double bond, far apart from each other. No NOE correlation will be observed between them.

This presence or absence of an NOE cross-peak in a 2D NOESY or ROESY experiment is an unequivocal indicator of the isomer's identity.[7]

Workflow for Isomer Determination using NMR

The following workflow provides a logical path to assigning the stereochemistry of a vinyl sulfone sample.

G cluster_0 A Acquire High-Resolution ¹H NMR Spectrum B Analyze Vinylic Region (6.0-7.5 ppm) A->B C Measure Vicinal Coupling Constant (³JHH) B->C E Ambiguity or No Vicinal Coupling? B->E D Assign Isomer C->D  ³J ≈ 12-18 Hz → (E)  ³J ≈ 6-11 Hz → (Z)   H Final Assignment D->H F Acquire 2D NOESY or ROESY Spectrum E->F Yes E->H No, Assignment Clear G Check for Vinylic-Vinylic Cross-Peak F->G G->H  Cross-Peak → (Z)  No Cross-Peak → (E)  

Caption: Logical workflow for vinyl sulfone isomer assignment using NMR.

Comparative Data Summary: NMR Spectroscopy

Parameter(E) Isomer (trans)(Z) Isomer (cis)Rationale
¹H NMR: ³JHH 11 - 18 Hz (Typically >12 Hz)[2][3]6 - 15 Hz (Typically <12 Hz)[2]Dihedral angle dependence (Karplus relationship).
¹H NMR: NOE Absent between vinylic protons.[6]Present between vinylic protons.[6]Protons are >5 Å apart.
¹³C NMR: Vinylic δ Variable, substituent-dependent.Often shows shielding (upfield shift) for carbons cis to bulky groups (γ-gauche effect).Steric compression influences the electronic environment of the carbon nucleus.

Experimental Protocols: NMR Analysis

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the vinyl sulfone sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure adequate digital resolution (<0.25 Hz/point) to accurately measure coupling constants.

  • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).

  • Analysis: Integrate the signals and analyze the multiplicities and coupling constants of the vinylic protons.

Protocol 2: 2D NOESY for Unambiguous Assignment
  • Sample Preparation: Use the same sample from Protocol 1. Ensure the sample is free of paramagnetic impurities.

  • Acquisition: Set up a 2D NOESY experiment. A typical mixing time for small molecules is 500-800 ms.

  • Processing: Process both dimensions with appropriate window functions, Fourier transformation, and phasing.

  • Analysis: Examine the spectrum for a cross-peak correlating the two vinylic proton signals. The presence of this peak confirms a (Z) configuration, while its absence confirms an (E) configuration.[7][8]

Complementary Spectroscopic Techniques

While NMR is the primary tool, other spectroscopic methods provide valuable supporting data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For vinyl sulfones, two regions are of interest: the sulfonyl stretches and the C-H out-of-plane bending region. While the strong asymmetric and symmetric SO₂ stretches (typically ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹, respectively) confirm the functional group, they do not differentiate isomers.[9]

The key diagnostic feature is the C-H out-of-plane (OOP) bending vibration :

  • (E) Isomers (trans): Exhibit a strong, characteristic absorption band in the range of 960-990 cm⁻¹ .[10]

  • (Z) Isomers (cis): Show a medium-to-strong band in the range of 675-730 cm⁻¹ .[10]

This difference provides a quick and often reliable method for isomer identification, especially when analyzing bulk material.

Vibration Mode(E) Isomer (trans)(Z) Isomer (cis)
C-H Out-of-Plane Bend 960 - 990 cm⁻¹ (Strong)[10]675 - 730 cm⁻¹ (Medium-Strong)[10]
SO₂ Asymmetric Stretch ~1350 - 1300 cm⁻¹~1350 - 1300 cm⁻¹
SO₂ Symmetric Stretch ~1160 - 1120 cm⁻¹~1160 - 1120 cm⁻¹
Protocol 3: FT-IR Analysis
  • Sample Preparation: Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate (NaCl/KBr) from a volatile solvent, as a KBr pellet, or using an ATR accessory).

  • Background Collection: Collect a background spectrum of the empty sample compartment or ATR crystal.

  • Sample Spectrum: Collect the sample spectrum, ensuring a good signal-to-noise ratio (typically 32-64 scans are sufficient).

  • Analysis: Process the spectrum (e.g., baseline correction, ATR correction if applicable) and identify the key bands, paying close attention to the 1000-650 cm⁻¹ region for the C-H OOP bend.

The Gold Standard and In Silico Approaches

X-Ray Crystallography

For compounds that yield suitable single crystals, X-ray crystallography provides the absolute, unambiguous determination of the molecular structure, including the stereochemistry of the double bond.[11][12][13] This technique serves as the ultimate arbiter in cases of spectroscopic ambiguity and is invaluable for validating the assignments made by NMR and IR.

Computational Chemistry

When authentic standards are unavailable or spectra are complex, computational methods can be a powerful predictive tool.[14]

  • Structure Modeling: Build 3D models of both the (E) and (Z) isomers.

  • Conformational Search: Perform a conformational search to find the lowest energy conformers for each isomer.

  • NMR Prediction: Use Density Functional Theory (DFT) methods (e.g., at the B3LYP or WP04 level of theory) with an appropriate basis set to calculate the NMR shielding tensors.[15][16]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts (δ) and coupling constants (J). A Boltzmann-weighted average of the parameters from all significant conformers provides the predicted spectrum.[17]

  • Comparison: Compare the predicted spectra for the (E) and (Z) isomers with the experimental data. The isomer whose predicted spectrum more closely matches the experimental one is the correct assignment.

Caption: Decision tree for comprehensive isomer analysis.

Conclusion

References

A Senior Application Scientist's Guide to Assessing Regioselectivity in the Cycloaddition of Unsymmetrical Dienes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mastering the predictability of chemical reactions is paramount. The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, presents a fascinating challenge when both the diene and the dienophile are unsymmetrical.[1][2][3] In such cases, the reaction can yield multiple constitutional isomers, known as regioisomers.[1][4] Understanding and controlling the regioselectivity of these cycloadditions is critical for efficient and targeted synthesis.

This guide provides an in-depth exploration of the principles governing regioselectivity, supported by theoretical frameworks and practical experimental protocols.

The Theoretical Bedrock: Why One Regioisomer Prevails

The regiochemical outcome of a Diels-Alder reaction is not random; it is dictated by the electronic properties of the reactants.[1][5] The predominant theory used to rationalize these outcomes is Frontier Molecular Orbital (FMO) theory.[6][7]

Frontier Molecular Orbital (FMO) Theory

FMO theory posits that the most significant interactions governing a reaction's outcome occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8][9] In a typical "normal electron demand" Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy).[2][9]

The key to understanding regioselectivity lies in the coefficients of the atomic orbitals that make up the HOMO and LUMO. The new sigma bonds in the cycloaddition form preferentially between the atoms where the interacting HOMO and LUMO have the largest orbital coefficients, as this leads to the most effective orbital overlap and a lower energy transition state.[10]

A simplified, yet effective, way to predict the major regioisomer is to consider the resonance structures of the diene and dienophile.[11][12] By identifying the atoms with the largest partial negative charge on the electron-rich diene and the largest partial positive charge on the electron-poor dienophile, one can predict the favored orientation for bond formation.[1][5] The reaction aligns to match the sites of greatest electron density on the diene with the sites of greatest electron deficiency on the dienophile.[1]

  • 1-Substituted Dienes: For dienes with a substituent at the C1 position, the major product is typically the "ortho" (1,2-substituted) regioisomer.[4][13]

  • 2-Substituted Dienes: For dienes with a substituent at the C2 position, the "para" (1,4-substituted) regioisomer is generally the major product.[4][13]

The "meta" (1,3-substituted) product is usually formed in minor amounts, if at all.[4]

FMO_Interaction C1_bottom C1_bottom C6_top C6_top C1_bottom->C6_top Major Interaction (Large-Large) C4_top C4_top C5_bottom C5_bottom C4_top->C5_bottom Minor Interaction (Small-Small)

Comparative Analysis: Experimental Data

Theoretical models are powerful, but they must be validated by experimental evidence. Below is a comparison of regioselectivity for common unsymmetrical diene and dienophile pairs.

DieneDienophileMajor RegioisomerMinor RegioisomerProduct Ratio (Major:Minor)
Isoprene (2-methyl-1,3-butadiene)Methyl Acrylate "Para" (4-substituted)"Meta" (3-substituted)~70:30
1-Methoxy-1,3-butadiene Acrylonitrile "Ortho" (2-substituted)"Meta" (3-substituted)>90:10
1,8-Dichloroanthracene Acrolein "Anti""Syn"66:10[14]

Data compiled from various sources and representative of typical outcomes. Ratios can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.[15][16][17][18][19]

The reaction between isoprene and methyl acrylate is a classic example where the "para" product is favored.[16][18][19] In contrast, the reaction of 1-methoxy-1,3-butadiene with acrylonitrile shows a strong preference for the "ortho" adduct, highlighting the powerful directing effect of the methoxy group.[20]

Experimental Protocol: Assessing the Regioselectivity of the Isoprene-Methyl Acrylate Cycloaddition

This protocol provides a robust method for performing the Diels-Alder reaction between isoprene and methyl acrylate and for determining the resulting product ratio.

Materials:

  • Isoprene

  • Methyl Acrylate

  • Xylenes (solvent)[21]

  • Hydroquinone (inhibitor)

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Reflux apparatus[21]

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer (¹H NMR)

Procedure:

  • Reaction Setup:

    • To a 25 mL round-bottom flask containing a magnetic stir bar, add isoprene (1.0 eq), methyl acrylate (1.2 eq), and a small amount of hydroquinone to prevent polymerization.

    • Add xylenes as the solvent.

    • Assemble the reflux apparatus, ensuring the condenser is properly supplied with cooling water.[21]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of xylenes).[21]

    • Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again using the rotary evaporator to yield the crude product mixture.

  • Analysis of Regioisomers:

    • The primary method for determining the ratio of the "para" and "meta" regioisomers is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[22][23][24]

    • Dissolve a small sample of the crude product in CDCl₃.

    • Acquire a ¹H NMR spectrum. The vinylic protons and the methyl protons of the two isomers will have distinct chemical shifts.

    • Integrate the signals corresponding to a specific proton (e.g., the methyl group protons) for both the "para" and "meta" isomers. The ratio of the integration values will correspond to the molar ratio of the products.[25][26]

Workflow A 1. Reaction Setup (Isoprene, Methyl Acrylate, Xylenes) B 2. Reflux (4-6 hours) A->B Heat C 3. Workup (Solvent Removal, Extraction) B->C Cool D 4. Isolation (Crude Product Mixture) C->D E 5. ¹H NMR Analysis (Dissolve in CDCl₃) D->E F 6. Data Interpretation (Integrate Distinct Signals) E->F G 7. Determine Regioisomer Ratio ('Para' vs. 'Meta') F->G

Conclusion

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a predictable phenomenon governed by fundamental electronic principles, primarily explained by Frontier Molecular Orbital theory. By understanding the influence of electron-donating and electron-withdrawing groups on the orbital coefficients of the diene and dienophile, chemists can reliably predict the major regioisomeric product. This theoretical understanding, when combined with rigorous experimental protocols and analytical techniques like NMR spectroscopy, provides a powerful toolkit for controlling and assessing the outcomes of these crucial cycloaddition reactions, thereby enabling more efficient and precise molecular synthesis in research and development.

References

A Comparative Guide to the Biological Activity of Thiophene vs. Furan-Containing Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Strategic Role of Heterocycles in Drug Design

In the landscape of medicinal chemistry, five-membered aromatic heterocycles, particularly thiophene and furan, represent foundational scaffolds for the development of novel therapeutic agents.[1][2][3][4] Their prevalence stems from their ability to engage in various biological interactions and their synthetic versatility. Furan and thiophene are often considered bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological responses.[5][6] The strategic replacement of one with the other allows chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

When these heterocyclic rings are incorporated into an acrylonitrile framework, the resulting derivatives exhibit a remarkable spectrum of biological activities.[7] The acrylonitrile moiety itself is a potent pharmacophore, contributing to activities ranging from cytotoxic to antimicrobial. This guide provides an in-depth, objective comparison of the biological performance of thiophene-containing versus furan-containing acrylonitrile derivatives, grounded in experimental data to inform strategic decisions in drug discovery and development.

Core Structural & Physicochemical Distinctions

The fundamental difference between furan and thiophene lies in the heteroatom of the five-membered ring: oxygen in furan and sulfur in thiophene. This substitution has significant downstream effects on the molecule's electronic and steric properties.

  • Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur. Consequently, the lone pair electrons on oxygen in the furan ring are held more tightly, leading to less efficient delocalization into the aromatic system. As a result, thiophene is considered more aromatic than furan.[8]

  • Bond Angles and Size: The C-S bond is longer than the C-O bond, and the C-S-C bond angle in thiophene is smaller than the C-O-C angle in furan. These geometric differences can subtly alter the overall shape of the molecule and its fit within a biological target's binding pocket.

These inherent physicochemical distinctions are pivotal, as they directly influence how these molecules interact with biological targets, their metabolic stability, and their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Biological Activity: A Head-to-Head Analysis

The choice between a thiophene and a furan core is not arbitrary; it can dramatically alter the biological efficacy of an acrylonitrile derivative. Below, we compare their performance across several key therapeutic areas.

Anticancer Activity

The acrylonitrile scaffold, particularly 2,3-diaryl acrylonitriles, is a well-established synthon for molecules with potent cytotoxic activities.[7] The incorporation of a furan or thiophene ring modulates this activity, with outcomes that appear to be highly dependent on the surrounding molecular architecture.

In a direct comparative study, a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were synthesized and evaluated for anticancer activity. The results indicated that the furan-containing derivatives exhibited moderate cytotoxic action against MDA-MB-468 and T-47D breast cancer cell lines, whereas the analogous thiophene-containing compounds possessed low activity.[9][10]

Conversely, other studies highlight the potency of the thiophene scaffold. For instance, Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have demonstrated potent growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range.[7] These compounds are hypothesized to exert their effect through interaction with tubulin.[7] Furthermore, a comparative analysis of furan and thiophene amide derivatives (structurally related to acrylonitriles) revealed that the thiophene analogs consistently demonstrated superior potency (lower LD50 values) against A431 epidermoid carcinoma cells.[6][11]

This conflicting evidence underscores a crucial principle in medicinal chemistry: the biological effect of a bioisosteric replacement is context-dependent and influenced by the entire molecular structure.

Table 1: Comparative Anticancer Activity Data

Compound ClassHeterocycleCell Line(s)Activity MetricResultReference
Thiazolyl-AcrylonitrilesFuranMDA-MB-468, T-47D% GrowthModerate Activity (-38.24% to 1.28%)[9][10]
Thiazolyl-AcrylonitrilesThiopheneVarious% GrowthLow Activity[9][10]
Benzothiophene-AcrylonitrilesThiopheneNCI-60 PanelGI5010 nM - 90.9 nM[7]
Amide DerivativesFuranA431LD5082 - 190 µg/mL[6]
Amide DerivativesThiopheneA431LD5050 - 93 µg/mL (More Potent)[6]
Antimicrobial Activity

Both furan and thiophene moieties are integral components of a wide array of compounds with significant antimicrobial properties.[2][4][12]

  • Furan Derivatives: Furan-containing compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy superior to established antibiotics.[13][14] The well-known antibiotic Nitrofurantoin, used for urinary tract infections, features a furan ring.[15]

  • Thiophene Derivatives: The thiophene nucleus is also a privileged structure in the design of antimicrobial agents.[16] Numerous thiophene derivatives have been reported to exhibit potent antibacterial and antifungal activities.[16][17] Recent research has even identified novel thiophene derivatives that are active against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[18][19]

While direct, side-by-side comparisons of thiophene vs. furan acrylonitrile derivatives are less common in the literature for this specific activity, the extensive evidence for both parent heterocycles suggests that either could serve as a promising foundation for novel antimicrobial agents. The ultimate efficacy will likely depend on the specific substitutions on the acrylonitrile backbone and the heterocyclic ring, which influence factors like membrane permeability and interaction with microbial targets.[18]

Table 2: Representative Antimicrobial Activity

HeterocycleDerivative TypeTarget Organism(s)Key FindingReference
FuranDihydrofuran-carbonitrilesS. aureus, E. coli, etc.Showed activity, some better than known antibiotics.[13][14]
FuranFuran-ChalconesS. aureus, C. albicansMIC values as low as 15.62 µg/mL.[20]
ThiopheneVarious Synthesized DerivativesBacteria & FungiSignificant inhibitory activity observed.[16]
ThiopheneSubstituted ThiophenesColistin-Resistant A. baumannii & E. coliBactericidal effects and membrane permeabilization.[18]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical research area. Both furan and thiophene scaffolds have been successfully incorporated into anti-inflammatory drugs.

A compelling in-vivo comparison using a carrageenan-induced paw edema model evaluated symmetric thiophene and furan derivatives as antagonists of the CXCR4 receptor, which is implicated in inflammation. The study found that the thiophene-containing compound produced a 30% inhibition of edema, whereas its furan bioisostere only achieved a 5% inhibition, suggesting a clear advantage for the thiophene ring in this specific molecular context.[21]

Thiophene derivatives have also been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 and to inhibit key signaling pathways such as NF-ĸB.[21] Similarly, furan derivatives are well-documented for their anti-inflammatory effects, with some natural furanocoumarins exhibiting significant, dose-dependent activity.[15][22]

Table 3: Comparative Anti-inflammatory Activity

Compound ClassHeterocycleAssay/ModelKey FindingReference
CXCR4 AntagonistsThiopheneCarrageenan-induced paw edema (in vivo)30% inhibition[21]
CXCR4 AntagonistsFuranCarrageenan-induced paw edema (in vivo)5% inhibition[21]
Methoxy-substitutedThiopheneLPS-induced THP-1 monocytesNegative regulation of TNF-α and IL-8[21]
FuranocoumarinsFuranCarrageenan-induced foot edema (in vivo)Significant dose-dependent activity[22]

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams have been generated.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product acetonitrile Heteroaryl Acetonitrile (Thiophene or Furan) reaction Knoevenagel Condensation (Base catalyst, e.g., Piperidine) acetonitrile->reaction aldehyde Aryl Aldehyde aldehyde->reaction product Heteroaryl-Containing Acrylonitrile Derivative reaction->product Formation of C=C double bond

References

Safety Operating Guide

Navigating the Disposal of 3-(Phenylsulfonyl)acrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, including intermediates and final products. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(Phenylsulfonyl)acrylonitrile, a compound utilized in various organic synthesis pathways. By understanding the inherent chemical properties and associated hazards, laboratory personnel can implement a disposal strategy that prioritizes safety, environmental stewardship, and regulatory compliance.

Understanding the Hazard Profile of this compound

The Acrylonitrile Component: The presence of the acrylonitrile group immediately signals several key hazards. Acrylonitrile is classified as a highly flammable liquid and vapor, and it is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also a suspected carcinogen and can cause serious eye damage and skin and respiratory irritation.[3][4] A critical hazard associated with acrylonitrile is its potential to undergo violent polymerization, which can be initiated by heat, light, or contact with strong acids or bases.[3]

The Phenylsulfonyl Component: The phenylsulfonyl group is a common functionality in medicinal chemistry and organic synthesis. While not as acutely hazardous as acrylonitrile, organosulfur compounds can present their own set of challenges. Thermal decomposition of sulfur-containing organic compounds can release toxic oxides of sulfur.

Therefore, this compound should be handled as a flammable, highly toxic compound with the potential for hazardous polymerization. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Regulatory Framework for Disposal

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Based on its likely characteristics, this compound would be classified as a hazardous waste.

Table 1: Potential EPA Hazardous Waste Codes for this compound

EPA Waste CodeCharacteristicRationale
D001IgnitabilityDue to the flammability of the acrylonitrile component.[6]
D002CorrosivityPossible if acidic or basic conditions are used in synthesis or workup, leading to residual corrosive properties.
D003ReactivityPotential for violent polymerization of the acrylonitrile moiety.[6]
U009Listed WasteAcrylonitrile is a listed hazardous waste.[7] As a derivative, wastes containing this compound may also fall under this classification.

It is the responsibility of the waste generator to perform a hazardous waste determination.[8] This can be done through testing or by applying knowledge of the waste's chemical properties. Given the high probability of this compound meeting one or more of the criteria for hazardous waste, it must be managed according to all applicable federal, state, and local regulations.[9]

Immediate Safety and Spill Response

Prior to handling this compound, ensure that a spill kit equipped for flammable and toxic materials is readily accessible.

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilation: Ensure the chemical fume hood is functioning at maximum capacity.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a suitable initial choice for incidental contact, but consult a glove compatibility chart for extended contact), and chemical splash goggles.[10] For larger spills, a face shield and respiratory protection may be necessary.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the material. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all decontamination materials as hazardous waste.

  • Waste Disposal: The sealed container with the spill debris must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are incineration by a licensed hazardous waste disposal facility or chemical neutralization for small quantities in a laboratory setting prior to collection by a waste vendor. Direct disposal down the drain is strictly prohibited.[10]

Method 1: Incineration (Preferred Method for Bulk Quantities)

For quantities exceeding what can be safely neutralized in the lab, the following procedure should be followed:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., reaction solvents, contaminated consumables) in a dedicated, properly labeled hazardous waste container. The container should be compatible with flammable organic compounds.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., flammable, toxic, health hazard).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incinerator.

Method 2: Chemical Neutralization (For Small, Dilute Quantities)

For small quantities of dilute solutions of this compound, chemical neutralization can be performed to reduce its reactivity and toxicity before collection. This process should only be undertaken by trained personnel in a controlled laboratory setting.

Principle of Neutralization:

The primary targets for neutralization are the reactive acrylonitrile moiety and the potential for the compound to act as an acid or base. A two-step process involving hydrolysis of the nitrile group followed by neutralization is a plausible approach.

Step-by-Step Neutralization Procedure:

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The vessel should be placed in an ice bath to control the reaction temperature.

  • Initial Hydrolysis (Base-catalyzed):

    • Place a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in the reaction vessel. The amount of NaOH should be in stoichiometric excess relative to the amount of this compound to be neutralized.

    • Slowly add the dilute solution of this compound to the stirred, cooled NaOH solution via the dropping funnel. Monitor the temperature closely and maintain it below 25°C to prevent a runaway reaction.

    • The nitrile group will hydrolyze to a carboxylate and ammonia, or an amide which will further hydrolyze to the carboxylate. The phenylsulfonyl group is generally stable to these conditions.

  • Neutralization of Excess Base:

    • Once the addition is complete and the reaction has subsided (as indicated by the cessation of any exotherm), slowly add a dilute acid (e.g., 1 M sulfuric acid or hydrochloric acid) to neutralize the excess sodium hydroxide. Monitor the pH of the solution using a pH meter or pH paper, aiming for a final pH between 6 and 8.

  • Final Disposal:

    • The resulting aqueous solution, containing the sodium salt of the hydrolyzed product, sodium chloride or sulfate, and any residual starting material, should be collected in a labeled aqueous hazardous waste container.

    • Contact your institution's EHS office for pickup of the neutralized aqueous waste.

Diagram 1: Decision Workflow for Disposal of this compound

DisposalWorkflow start Waste this compound Generated is_bulk Bulk Quantity? start->is_bulk incineration Collect in Labeled Hazardous Waste Container for Incineration is_bulk->incineration Yes neutralization_decision Small, Dilute Quantity? is_bulk->neutralization_decision No ehs_pickup Arrange for EHS Pickup incineration->ehs_pickup neutralization_decision->incineration No neutralization_protocol Perform Chemical Neutralization (Hydrolysis and pH Adjustment) neutralization_decision->neutralization_protocol Yes aqueous_waste Collect Neutralized Solution in Aqueous Hazardous Waste Container neutralization_protocol->aqueous_waste aqueous_waste->ehs_pickup

A decision-making flowchart for the appropriate disposal route of this compound based on quantity.

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its chemical hazards, adherence to regulatory guidelines, and the implementation of safe laboratory practices. By following the procedures outlined in this guide, researchers and scientists can effectively manage this chemical waste stream, ensuring the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.

References

Navigating the Safe Handling of 3-(Phenylsulfonyl)acrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow demands a meticulous approach to safety. 3-(Phenylsulfonyl)acrylonitrile, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such compound that requires a comprehensive understanding of its handling and disposal to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Immediate Hazard Assessment and Core Safety Directives

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are outlined below. Understanding these is the first step in establishing a robust safety protocol.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy and specific handling procedures to mitigate the risks of exposure.

Hazard ClassificationPotential Effects
Acute Toxicity, Oral (Category 4) Ingestion can lead to harmful or adverse health effects.
Skin Irritation (Category 2) Direct contact can cause inflammation, redness, and discomfort.
Eye Irritation (Category 2A) Contact with eyes can result in significant irritation and potential damage.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation Inhalation of dust or vapors can irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to PPE is non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Eye and Face Protection:
  • Requirement: ANSI-approved safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.

  • Causality: The H319 classification for serious eye irritation underscores the critical need to protect the eyes from direct contact with the solid compound or solutions.[1]

Skin and Body Protection:
  • Requirement: A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contact, chemical-resistant aprons or suits are recommended.

  • Causality: To prevent skin irritation (H315), all exposed skin should be covered.[1] Impervious clothing prevents the compound from coming into direct contact with the skin.

Hand Protection:
  • Requirement: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to check the glove manufacturer's specifications for compatibility with nitriles and sulfonyl compounds.

  • Causality: Gloves provide a direct barrier against skin irritation. Regular inspection for tears or degradation is essential to maintain this barrier.

Respiratory Protection:
  • Requirement: Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available or if airborne concentrations are expected to be high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Causality: The H335 classification for respiratory irritation necessitates the use of engineering controls and, where necessary, personal respiratory protection to prevent inhalation of the compound.[1]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Donning_Start Start: Enter Lab LabCoat 1. Don Lab Coat Donning_Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles FaceShield 4. Don Face Shield (if needed) Goggles->FaceShield Donning_End Ready to Handle Chemical FaceShield->Donning_End Doffing_Start Start: After Handling RemoveGloves 1. Remove Gloves Doffing_Start->RemoveGloves RemoveFaceShield 2. Remove Face Shield RemoveGloves->RemoveFaceShield RemoveGoggles 3. Remove Goggles RemoveFaceShield->RemoveGoggles RemoveLabCoat 4. Remove Lab Coat RemoveGoggles->RemoveLabCoat WashHands 5. Wash Hands Thoroughly RemoveLabCoat->WashHands Doffing_End Exit Lab WashHands->Doffing_End

PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Handling:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Ventilation: Ensure adequate ventilation. Use local exhaust ventilation to keep airborne concentrations low.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: While specific reactivity data for this compound is limited, as a general precaution for nitriles, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or violent reactions.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Emergency and Disposal Plan: Managing Spills and Waste

A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response:

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Alert 2. Alert Colleagues and Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain Spill with Inert Absorbent PPE->Contain Collect 5. Collect Absorbed Material Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose Report 8. Report Incident Dispose->Report

Emergency Spill Response Workflow
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Collection: Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.

First Aid Measures:
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

Disposal Plan:
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of contents and container in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. The disposal of nitrile-containing compounds may require specific incineration protocols to avoid the release of toxic decomposition products such as nitrogen oxides and hydrogen cyanide.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylsulfonyl)acrylonitrile
Reactant of Route 2
3-(Phenylsulfonyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.